Levamisole phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185890 | |
| Record name | Levamisole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32093-35-9 | |
| Record name | Levamisole phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levamisole Phosphate: A Technical Guide on the Immunomodulatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levamisole (B84282), initially developed as an anthelmintic agent, has garnered significant attention for its multifaceted immunomodulatory properties.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which levamisole phosphate (B84403) influences the host immune system. It is designed for researchers and professionals in drug development seeking a detailed understanding of its action on various immune cells, the signaling pathways it modulates, and the resulting cytokine profile shifts. This document synthesizes experimental findings, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the critical pathways and workflows involved in its immunomodulatory effects.
Core Immunomodulatory Mechanisms
The immunomodulatory action of levamisole is not attributed to a single, isolated mechanism but rather to a complex interplay of effects on multiple components of both the innate and adaptive immune systems. Its primary function is to restore depressed immune functions rather than to stimulate the immune response in a normally functioning system.[3][4]
Effects on T-Lymphocytes
Levamisole exerts significant influence over T-cell function, which is crucial for cell-mediated immunity.[5]
-
Restoration of T-Cell Function: Levamisole is capable of restoring depressed effector functions of peripheral T-lymphocytes to normal levels.[3] It can stimulate the proliferation and activation of T-cells, enhancing the body's ability to combat infections and malignancies.[1][2]
-
Th1/Th2 Balance Shift: A pivotal aspect of its mechanism is the capacity to shift the cytokine balance from a T-helper 2 (Th2) response, typically associated with allergic reactions and humoral immunity, towards a T-helper 1 (Th1) response, which is critical for cell-mediated immunity against intracellular pathogens and tumors.[6][7] This is achieved primarily through the induction of Th1-polarizing cytokines.[8]
-
Modulation of Cyclic Nucleotides: Studies in cancer patients have shown that levamisole administration leads to a statistically significant decrease in lymphocyte cyclic adenosine (B11128) monophosphate (cAMP) levels, without altering cyclic guanosine (B1672433) monophosphate (cGMP) levels.[9][10] Lower intracellular cAMP levels are generally associated with increased lymphocyte activation and proliferation.
-
Induction of DNA Damage Response: In some contexts, levamisole has been shown to suppress human T-cell activation and proliferation by inducing a p53-dependent DNA damage response.[11] This leads to a mid-S phase cell cycle arrest and sensitizes activated T-cells to Fas-mediated apoptosis, suggesting a dual, context-dependent role.[11]
Effects on Monocytes and Macrophages
Levamisole significantly enhances the function of mononuclear phagocytes, key players in the innate immune response.
-
Enhanced Phagocytosis and Chemotaxis: The drug has been shown to improve the function of monocytes and macrophages, including enhancing phagocytosis and chemotaxis.[1][5][12] This boosts the body's ability to engulf and eliminate pathogens and cellular debris.[1]
-
Cytokine Production: Levamisole can differentially modulate cytokine production by macrophages. For instance, in vitro studies with mouse peritoneal macrophages showed that levamisole augmented the production of Interleukin-1 (IL-1) while decreasing the production of Tumor Necrosis Factor (TNF) and IL-6.[13] This differential regulation may contribute to its therapeutic effects in inflammatory conditions.[13]
Effects on Dendritic Cells (DCs)
Dendritic cells act as a crucial bridge between the innate and adaptive immune systems. Levamisole influences their maturation and activation, thereby shaping the subsequent T-cell response.
-
Induction of DC Maturation: Levamisole treatment of human monocyte-derived DCs increases the surface expression of maturation markers, including CD80, CD86, CD83, and HLA-DR.[7][14]
-
Cytokine Secretion: Mature DCs treated with levamisole show increased production of IL-12 p40 and IL-10.[7][15] The secretion of IL-12 is particularly important as it is a key driver of Th1 cell differentiation.[7]
-
Toll-Like Receptor (TLR) 2 Signaling: The effects of levamisole on DC cytokine production are mediated, at least in part, through the Toll-like receptor 2 (TLR2) signaling pathway.[7] Neutralization of TLR2 inhibits the levamisole-induced production of IL-12 and IL-10.[7][14] This activation subsequently engages downstream pathways like NF-κB, ERK1/2, and JNK.[7][14]
Quantitative Data Summary
The immunomodulatory effects of levamisole are often dose-dependent.[5][16] The following tables summarize quantitative data from various experimental studies.
Table 1: Dose-Dependent Effects on Immune Cells and Cytokines
| Parameter | Model System | Levamisole Concentration/Dose | Observed Effect | Reference(s) |
| Lymphocyte cAMP | Cancer Patients | 100 mg/m² (oral, 2 days) | Statistically significant decline in cAMP levels at 24 and 48 hours. | [9] |
| IL-12 p40 & IL-10 | Human Dendritic Cells | 1 µM (in vitro) | Enhanced production of both IL-12 p40 and IL-10. | [7] |
| IFN-γ Secretion | Human DC/T-cell co-culture | DCs pre-treated with 1 µM Levamisole | Higher secretion of IFN-γ compared to control. | [7] |
| IL-1, IL-6, TNF | Mouse Peritoneal Macrophages | 3 mg/kg (single oral dose) | Enhanced IL-1 production; decreased IL-6 and TNF production. | [13] |
| Serum IFN-γ | Brown Norway Rats | Dose-dependent | Rise in serum IFN-γ. | [6] |
| Serum IgE | Brown Norway Rats | Dose-dependent | Fall in serum IgE level. | [6] |
| Immune Parameters | Cancer Patients | 1.0, 2.5, 5.0, or 10.0 mg/kg | Dose-related increases in serum neopterin (B1670844) and soluble IL-2R. | [17][18] |
| Lymphocyte Proliferation | Human Lymphocytes | 0.03-33 µg/ml (in vitro) | Amplified response to antigens and mitogens. | [19] |
Table 2: Effects on Hematological Parameters in a Rat Inflammation Model
| Parameter | Dosing Regimen | Time Point | Observed Effect vs. Control | Reference(s) |
| WBC Count | Single Dose (2.5 mg/kg) | 24 h & 72 h | Significant increase | [20] |
| Lymphocyte Count | Single Dose (2.5 mg/kg) | 24 h & 48 h | Significant increase | [20] |
| Neutrophil Count | Single Dose (2.5 mg/kg) | 72 h | Significant increase | [20] |
| RBC Count | Triple Dose (2.5 mg/kg) | 48 h & 72 h | Significant decrease | [20] |
| Platelet Count | Triple Dose (2.5 mg/kg) | 48 h & 72 h | Significant decrease | [20] |
Key Experimental Protocols
In Vitro Analysis of Levamisole on Human Dendritic Cell (DC) Maturation and Function
This protocol is synthesized from methodologies described in studies investigating the direct effects of levamisole on human DCs.[7][14]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Source: Buffy coats from healthy human donors.
-
Method: Density gradient centrifugation using Ficoll-Paque.
-
-
Generation of Monocyte-Derived DCs:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/ml), and IL-4 (e.g., 20 ng/ml) to differentiate them into immature DCs.
-
-
Levamisole Treatment:
-
Treat the immature DCs with levamisole at a desired concentration (e.g., 1 µM) for 24-48 hours. Include a vehicle control group (e.g., PBS) and a positive control group (e.g., LPS at 10 ng/ml).
-
-
Analysis of DC Maturation Markers:
-
Harvest the treated DCs and stain with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD80, CD86, CD83, HLA-DR).
-
Analyze the expression levels using flow cytometry.
-
-
Cytokine Production Analysis:
-
Collect the culture supernatants from the treated DCs.
-
Measure the concentrations of key cytokines such as IL-12 p40 and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
T-Cell Co-culture (Functional Assay):
-
Co-culture the levamisole-treated DCs with allogeneic naive CD4+ T-cells (isolated from a different donor).
-
After 3-5 days, measure T-cell proliferation using methods like CFSE dilution assay by flow cytometry or ³H-thymidine incorporation.
-
Measure cytokine concentrations (e.g., IFN-γ, IL-5) in the co-culture supernatant by ELISA to determine the Th1/Th2 polarization.
-
Ex Vivo Analysis of Macrophage Cytokine Production in Mice
This protocol is based on the methodology used to study the differential cytokine expression by peritoneal macrophages after in vivo levamisole administration.[13]
-
Animal Model:
-
Species: C57Bl/6J mice.
-
-
Macrophage Elicitation:
-
Administer an intraperitoneal (IP) injection of a sterile eliciting agent, such as 3% thioglycolate broth, to recruit macrophages to the peritoneal cavity.
-
-
Levamisole Administration:
-
Administer a single oral dose of levamisole (e.g., 3 mg/kg body weight) or vehicle (control) to the mice at a specified time point relative to elicitation (e.g., 1 to 4 days post-thioglycolate).
-
-
Harvesting of Peritoneal Macrophages:
-
At various time points after levamisole administration, euthanize the mice and perform a peritoneal lavage with cold sterile PBS or culture medium to collect the peritoneal exudate cells.
-
Plate the cells and allow macrophages to adhere for 2-4 hours. Wash away non-adherent cells.
-
-
Ex Vivo Stimulation and Cytokine Analysis:
-
Culture the adherent macrophages in the presence or absence of a stimulant like lipopolysaccharide (LPS).
-
After a defined incubation period (e.g., 24 hours), collect the culture supernatants.
-
Measure the bioactivity or concentration of cytokines such as IL-1, IL-6, and TNF using specific bioassays or ELISA.
-
Mandatory Visualizations
Signaling Pathway in Dendritic Cells
Caption: Levamisole signaling in Dendritic Cells via TLR2.
Experimental Workflow for DC-T Cell Co-Culture Assay
Caption: Workflow for assessing Levamisole's effect on T-cell activation.
Logical Relationship of Th1/Th2 Immune Balance Shift
Caption: Levamisole-induced shift towards a Th1 immune response.
References
- 1. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Levamisole in the adjuvant treatment of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. leprosy-information.org [leprosy-information.org]
- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidc.org [jidc.org]
- 9. Immunotherapy with levamisole: early decrease of cAMP levels in lymphocytes from treated cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 16. Adjuvant treatment with levamisole in cancer: a review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Modulating effects of levamisole (NSC-177023) on human lymphocyte response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Biochemical Properties of Levamisole Phosphate for Research Use: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative, first developed in 1966 as a potent anthelmintic agent for treating parasitic worm infections in both humans and animals.[1][2][3] Beyond its antiparasitic properties, subsequent research has revealed its significant immunomodulatory effects and its specific role as an enzyme inhibitor, leading to its investigation in cancer therapy and autoimmune diseases.[1][4][5] Levamisole phosphate (B84403) is the phosphate salt of Levamisole, often utilized in various formulations for administration.[][7] This guide provides a comprehensive overview of the core biochemical properties of Levamisole, focusing on its mechanisms of action, relevant quantitative data, and established experimental protocols for research applications.
Physicochemical Properties
Levamisole is typically used in its base form or as a hydrochloride or phosphate salt, each with distinct physical properties.[7] The levorotatory enantiomer, Levamisole, is the biologically active form, whereas the racemic mixture is known as Tetramisole.[2]
Table 1: Physicochemical Properties of Levamisole and Its Salts
| Property | Levamisole Base | Levamisole Hydrochloride | Levamisole Phosphate |
|---|---|---|---|
| IUPAC Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][8]thiazole[1] | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][8]thiazole;hydrochloride | (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole;phosphate |
| Molecular Formula | C₁₁H₁₂N₂S[1] | C₁₁H₁₂N₂S · HCl[9] | C₁₁H₁₅N₂O₄PS[10] |
| Molecular Weight | 204.29 g/mol [1][2] | 240.8 g/mol [9] | 302.28 g/mol |
| CAS Number | 14769-73-4[1] | 16595-80-5[11] | 32093-35-9[12] |
| Melting Point | 60-61.5 °C[11][13] | 227-229 °C[11][13] | Not specified |
| Water Solubility | Insoluble[11][13] | High (210 mg/mL)[1][14] | Soluble |
Core Biochemical Mechanisms of Action
Levamisole exerts its biological effects through three primary mechanisms: inhibition of alkaline phosphatase, modulation of nicotinic acetylcholine (B1216132) receptors, and stimulation of the immune system.
Inhibition of Alkaline Phosphatase (ALP)
Levamisole is a well-characterized, potent, and stereospecific inhibitor of most alkaline phosphatase isoenzymes.[8][15]
-
Mechanism of Inhibition: Levamisole acts as a reversible and uncompetitive inhibitor .[8][15] This means it binds only to the enzyme-substrate (E-S) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[8][16] This mode of inhibition is distinct from competitive inhibitors, which bind to the enzyme's active site directly.
-
Isoenzyme Specificity: A key feature of Levamisole for research is its differential inhibition of ALP isoenzymes. It strongly inhibits tissue-nonspecific alkaline phosphatase (TNAP), which is found in liver, bone, kidney, and spleen.[8][15][17] However, it only barely affects the intestinal (IAP) and placental (PLAP) isoenzymes.[8][18] This specificity allows researchers to use Levamisole to distinguish between different ALP activities in tissue samples.
References
- 1. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdvets.org [bdvets.org]
- 5. Levamisole: known effects on the immune system, clinical results, and future applications to the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. academic.oup.com [academic.oup.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound | C11H15N2O4PS | CID 198119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. This compound | 32093-35-9 [chemicalbook.com]
- 13. Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder CAS 16595-80-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 15. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
Levamisole Phosphate: An In-depth Technical Guide to its Uncompetitive Inhibition of Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of ubiquitously expressed ectoenzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] These enzymes are critical to a multitude of physiological processes, including bone mineralization, cellular signal transduction, and phosphate homeostasis.[2][3] In humans, four main isozymes are expressed: tissue-nonspecific ALP (TNAP) found in the liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs.[1] The dysregulation of ALP activity has been implicated in various pathologies, making it a significant therapeutic target.
Levamisole (B84282), an imidazothiazole derivative, is a well-characterized stereospecific inhibitor of alkaline phosphatase.[4] It exhibits potent and selective inhibition of the tissue-nonspecific isoenzymes (liver/bone/kidney) while having a significantly weaker effect on the intestinal and placental forms.[4][5] This technical guide provides a comprehensive overview of levamisole phosphate as an uncompetitive inhibitor of alkaline phosphatase, detailing its mechanism of action, providing quantitative data on its inhibitory effects, outlining experimental protocols for its characterization, and illustrating its impact on cellular signaling pathways.
Mechanism of Action: Uncompetitive Inhibition
Levamisole acts as a reversible and uncompetitive inhibitor of alkaline phosphatase.[6] This mode of inhibition is distinct in that the inhibitor binds exclusively to the enzyme-substrate (ES) complex and not to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to product, thereby reducing the catalytic activity of the enzyme. A key characteristic of uncompetitive inhibition is that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased, but the ratio of Km/Vmax remains constant.
The proposed mechanism suggests that levamisole forms a complex with the phosphoenzyme intermediate, which is a critical step in the catalytic cycle of alkaline phosphatase.[4] This interaction is stereospecific, with the L-isomer of tetramisole (B1196661) (levamisole) being the active inhibitor, while the D-isomer (dexamisole) exhibits no significant inhibitory activity.[7]
Mechanism of uncompetitive inhibition of alkaline phosphatase by levamisole.
Quantitative Data on Levamisole Inhibition
The inhibitory potency of levamisole against various alkaline phosphatase isozymes has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.
| Parameter | Enzyme Source | Value | pH | Reference |
| Ki | Human Liver ALP | 2.8 x 10⁻⁶ M | 10.5 | [8] |
| Ki | Bovine Milk Fat Globule Membranes | 45 ± 6 µM | - | [6] |
| Ki | Fetal Rat Calvaria Cells | 45 µM | 7.8 | [7] |
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Bovine Milk Fat Globule Membranes | 49 ± 23 µM | [6] |
Experimental Protocols
General Alkaline Phosphatase Activity Assay with Levamisole
This protocol describes a colorimetric assay to determine the inhibitory effect of levamisole on ALP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Reagents:
-
ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) in ALP buffer)
-
Levamisole stock solution (in water or DMSO) and serial dilutions
-
ALP enzyme solution
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Pipette the ALP enzyme solution into the wells of a microplate.
-
Add different concentrations of levamisole to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[6]
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of ALP inhibition for each levamisole concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
Determination of the Inhibition Constant (Ki) for Uncompetitive Inhibition
This protocol outlines the steps to determine the Ki value for levamisole as an uncompetitive inhibitor.
Procedure:
-
Perform the ALP activity assay as described above, but with varying concentrations of both the substrate (pNPP) and the inhibitor (levamisole).
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) at different substrate concentrations.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For uncompetitive inhibition, the resulting plots should yield a series of parallel lines.
-
Determine the apparent Vmax (Vmax_app) and apparent Km (Km_app) from the y-intercept (1/Vmax_app) and x-intercept (-1/Km_app) of each line.
-
The Ki can be determined by replotting the y-intercepts (1/Vmax_app) against the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki. Alternatively, Ki can be calculated from the equation: Vmax_app = Vmax / (1 + [I]/Ki).
Workflow for determining the Ki of levamisole.
Impact on Cellular Signaling Pathways
Alkaline phosphatase plays a crucial role in various signaling pathways, primarily by modulating the phosphorylation state of key signaling molecules. By inhibiting ALP, levamisole can indirectly influence these pathways. One such pathway is the PI3K/Akt/GSK-3β/β-catenin signaling cascade, which is involved in cell proliferation, differentiation, and survival.
In the context of osteochondral regeneration, mechanosignaling can lead to an increase in ALP activity.[9] ALP, in turn, can influence the extracellular matrix and activate downstream signaling. Inhibition of ALP by levamisole would be expected to dampen this signaling cascade.
References
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welltchemicals.com [welltchemicals.com]
- 3. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Historical Deep Dive: Levamisole Phosphate's Dual Role in Oncology and Helminthology
For Immediate Release
This technical guide delves into the historical applications of Levamisole (B84282) phosphate (B84403), a synthetic imidazothiazole derivative, tracing its journey from a widely used anthelmintic to its exploration as an immunomodulatory agent in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of key historical studies, quantitative data, and the molecular mechanisms that defined its use in these distinct fields.
Executive Summary
Levamisole, first synthesized in 1966, initially gained prominence as a potent and broad-spectrum anthelmintic for both human and veterinary use. Its mechanism of action in helminths, a nicotinic acetylcholine (B1216132) receptor agonist causing spastic paralysis, was well-established. By the 1970s, researchers discovered its immunomodulatory properties, leading to extensive investigation as an adjuvant therapy in various cancers. This guide provides a detailed retrospective of this dual history, presenting key clinical trial data in oncology and efficacy studies in helminthology in a structured format. It further outlines the experimental protocols of seminal studies and visualizes the core signaling pathways through detailed diagrams.
Levamisole in Cancer Research: An Immunomodulatory Approach
Levamisole was investigated as an adjuvant therapy for several cancers, most notably colorectal, breast, lung, and malignant melanoma. The underlying hypothesis was that its immunomodulatory effects could restore a compromised immune system in cancer patients, thereby enhancing their ability to fight the disease.
Quantitative Data from Key Clinical Trials
The following tables summarize the results of several key clinical trials investigating Levamisole in various cancers.
Table 1: Adjuvant Therapy in Colon Cancer
| Trial/Study | Treatment Arms | Number of Patients | Key Findings | Reference |
| Moertel et al. (1990) | 1. Observation 2. Levamisole + 5-Fluorouracil (5-FU) 3. Levamisole alone (Stage C only) | 1296 (929 eligible for 5-year analysis) | Levamisole + 5-FU reduced recurrence rate by 40% (P < 0.0001) and death rate by 33% (P = 0.0007) in Stage C patients. Levamisole alone showed no significant benefit. | [1][2] |
| O'Connell et al. | 1. Standard-dose Levamisole + 5-FU + Leucovorin 2. High-dose Levamisole + 5-FU + Leucovorin | 878 | No significant differences in disease-free survival or overall survival between the two groups. High-dose levamisole was associated with severe gastrointestinal and neurologic side effects. | [3] |
| Norwegian Gastrointestinal Cancer Group | 1. Surgery alone 2. 5-FU + Levamisole | 425 | No significant overall survival difference. Subgroup of Stage III colon cancer showed significant improvement in DFS (58% vs. 37%, p=0.012) and CSS (65% vs. 47%, p=0.032) with chemotherapy. |
Table 2: Adjuvant Therapy in Breast Cancer
| Trial/Study | Treatment Arms | Number of Patients | Key Findings |
| Klefstrom and Nuortio | 1. Doxorubicin, Vincristine, Cyclophosphamide (VAC) + Levamisole 2. VAC + Placebo | 101 | Higher response rate in the levamisole group (63%) compared to placebo (47%). Significantly higher survival rate in the levamisole group. |
| Southeastern Cancer Study Group | 1. Cyclophosphamide, Doxorubicin, 5-FU + Levamisole 2. Cyclophosphamide, Doxorubicin, 5-FU + Placebo | 97 | No significant difference in response rate, duration of disease control, or survival between the groups. |
Table 3: Adjuvant Therapy in Malignant Melanoma
| Trial/Study | Treatment Arms | Number of Patients | Key Findings | Reference |
| Quirt et al. (NCIC CTG) | 1. Levamisole 2. BCG 3. BCG + Levamisole 4. Observation | 543 | Levamisole group had an estimated 29% reduction in both death rate (P = 0.08) and recurrence rate (P = 0.09) compared to observation. | [4] |
| Spitler et al. | 1. Levamisole 2. Placebo | 203 | No significant difference in disease-free interval, time to visceral metastasis, or survival between the two groups. | [5][6] |
| Loutfi et al. | 1. Levamisole 2. Placebo | 156 (137 evaluable) | No significant difference in disease-free survival or overall survival. A trend towards delayed appearance of distant metastases in the levamisole group was noted. | [7] |
Experimental Protocols
2.2.1 Adjuvant Therapy for Resected Stage C Colon Carcinoma (Moertel et al., 1990)
-
Patient Population: Patients with surgically resected Stage C (regional lymph node involvement) colon carcinoma.
-
Treatment Regimen:
-
Levamisole + 5-FU Arm: Levamisole 50 mg orally three times a day for 3 days, repeated every 2 weeks for 1 year. 5-FU 450 mg/m² intravenously daily for 5 days, then weekly for 48 weeks, starting 28 days after the initial 5-day course.
-
Levamisole Alone Arm: Levamisole 50 mg orally three times a day for 3 days, repeated every 2 weeks for 1 year.
-
Control Arm: Observation only.
-
-
Outcome Measures: The primary endpoints were cancer recurrence and overall survival.[1][2]
-
Statistical Analysis: The rates of recurrence and death were compared among the treatment groups using statistical methods appropriate for time-to-event data.
2.2.2 Adjuvant Therapy for Malignant Melanoma (Quirt et al.)
-
Patient Population: Patients with completely resected malignant melanoma at high risk of recurrence.
-
Treatment Regimen:
-
Levamisole Arm: Levamisole 2.5 mg/kg on two consecutive days weekly for 3 years.
-
BCG Arm: Bacillus Calmette-Guérin (BCG) for 3 years.
-
Alternating Arm: 8-week courses of BCG and levamisole alternated for 3 years.
-
Control Arm: Clinical assessment at the same frequency as the treatment groups.
-
-
Outcome Measures: The primary endpoints were the rate of death and the rate of recurrence.
-
Statistical Analysis: The percentage reduction in the death rate and recurrence rate was calculated using the Cox proportional hazards model, adjusted for age, sex, and stage.[4]
Signaling Pathways in Cancer Immunomodulation
Levamisole's immunomodulatory effects are complex and not fully elucidated, but are thought to involve the stimulation of T-cells and macrophages. Recent studies suggest a mechanism involving the activation of dendritic cells (DCs).
Levamisole in Helminth Research: A Potent Anthelmintic
Levamisole's primary and most established use is as an anthelmintic agent against a variety of nematode parasites in both humans and animals.
Quantitative Data from Efficacy Studies
The following tables summarize the results of key efficacy studies of Levamisole against common helminths.
Table 4: Efficacy Against Ascaris lumbricoides
| Study | Host | Treatment | Number of Subjects | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Multicenter Controlled Evaluation | Human (mostly children) | Levamisole (50-150 mg single dose) | 830 | 91 | 98 | [8] |
| An evaluation of levamisole | Human (children) | Levamisole (single dose) | 453 | 92 | 98 | [9] |
| Clinical trial in Iran | Human (10-20 years) | Levamisole ('Ketrax') | 64 | 98.4 (at 2 weeks) | Not Reported | [10] |
Table 5: Efficacy Against Other Helminths in Swine
| Study | Helminth Species | Treatment | Number of Pigs | Efficacy (%) | Reference |
| Field Experiment | Metastrongylus spp. (Lungworm) | Levamisole in feed (8 mg/kg) | 5 | 99.6 | [11] |
| Field Experiment | Ascaris suum | Levamisole in feed (8 mg/kg) | 5 | 100 | [11] |
| Field Experiment | Trichuris suis | Levamisole in feed (8 mg/kg) | 5 | 100 | [11] |
| Field Experiment | Metastrongylus spp. (Lungworm) | Levamisole in water (8 mg/kg) | 5 | 99.5 | [11] |
| Field Experiment | Ascaris suum | Levamisole in water (8 mg/kg) | 5 | 100 | [11] |
| Field Experiment | Trichuris suis | Levamisole in water (8 mg/kg) | 5 | 91 | [11] |
| Efficacy Study | Oesophagostomum dentatum (adult) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 79.1 - 96.3 | [12] |
| Efficacy Study | Oesophagostomum dentatum (immature) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 83.6 - 99.4 | [12] |
| Efficacy Study | Oesophagostomum dentatum (larval) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 64.7 - 91.6 | [12] |
Experimental Protocols
3.2.1 Treatment of Ascariasis in Children (Multicenter Controlled Evaluation)
-
Study Population: Primarily children with Ascaris lumbricoides infection, often mixed with other nematode infections.
-
Treatment Regimen: A single oral dose of Levamisole ranging from 50 to 150 mg.
-
Method of Assessment: Efficacy was determined by quantitative coproparasitological methods (egg counts) before and after treatment. Cure was defined by the absence of eggs in post-treatment stool samples.
-
Comparator Groups: Pyrantel, piperazine, and placebo.[8]
3.2.2 Anthelmintic Trial in Experimentally Infected Pigs
-
Animal Model: Pigs naturally infected with Ascaris suum and Trichuris suis and experimentally infected with Metastrongylus spp.
-
Treatment Regimen: Levamisole administered at a rate of 8 mg per kilogram of body weight, either in the feed or in the drinking water, 35 days post-infection with lungworm larvae.
-
Method of Assessment: Efficacy was determined by post-mortem worm counts compared to an untreated control group.
-
Outcome Measures: Percentage reduction in worm burden for each helminth species.[11]
Signaling Pathway in Helminths
Levamisole's anthelmintic action is mediated through its agonistic effect on nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the worm from the host.
Conclusion
The history of Levamisole phosphate is a compelling example of a drug with divergent applications. While its role as an anthelmintic is well-established and continues in veterinary medicine, its journey in cancer therapy has been more complex. Initial promising results as an immunomodulatory adjuvant, particularly in colon cancer, were not consistently replicated in subsequent, larger trials, and its use in oncology has largely been discontinued. This guide provides a historical snapshot of the key scientific investigations that defined the dual therapeutic explorations of this intriguing molecule. The detailed data and protocols presented herein serve as a valuable resource for understanding the trajectory of Levamisole research and may offer insights for future drug development endeavors.
References
- 1. Levamisole and fluorouracil for adjuvant therapy of resected colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorouracil plus levamisole as effective adjuvant therapy after resection of stage III colon carcinoma: a final report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Improved survival in patients with poor-prognosis malignant melanoma treated with adjuvant levamisole: a phase III study by the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of levamisole versus placebo as adjuvant therapy in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of levamisole versus placebo as adjuvant therapy in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double blind randomized prospective trial of levamisole/placebo in stage I cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole in ascariasis. A multicenter controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of levamisole for treatment of ascariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of levamisole hydrochloride administered subcutaneously against Oesophagostomum dentatum infection in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole Phosphate's Effect on T-Cell Activation and Proliferation: An In-depth Technical Guide
Abstract
Levamisole (B84282) is a synthetic imidothiazole derivative with a complex immunomodulatory profile. Historically viewed as an immunostimulant, substantial recent evidence reveals its role as a direct suppressor of T-cell activation and proliferation. This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies defining levamisole's interaction with T-lymphocytes. The primary mechanisms of its immunosuppressive action involve the induction of a p53-dependent DNA damage response, leading to cell cycle arrest and apoptosis, and the inhibition of the JAK/STAT and Toll-like Receptor (TLR) signaling pathways. These actions result in a significant reduction in CD4+ and CD8+ T-cell proliferation, a decrease in pro-inflammatory cytokine production, and an altered T-cell subset balance. This document synthesizes current findings for researchers, scientists, and drug development professionals.
Introduction
Originally developed as an anthelmintic agent, levamisole has been repurposed for various immunological applications, including as an adjuvant therapy for colon cancer.[1] Its effects on the immune system have been a subject of debate, with studies reporting both immunostimulatory and immunosuppressive outcomes.[1] This discrepancy is likely due to variations in dosage and the specific context of immune stimulation.[2][3] Recent mechanistic studies, however, have increasingly characterized levamisole as a direct inhibitor of T-cell function. This guide consolidates the current understanding of its molecular interactions with T-cells, focusing on the signaling pathways it modulates and its quantitative impact on T-cell activation and proliferation.
Core Mechanisms of Action on T-Lymphocytes
Levamisole exerts its influence on T-cells primarily through two direct, suppressive signaling pathways. A third, indirect mechanism involving antigen-presenting cells has also been described.
Direct Immunosuppression via p53-Dependent DNA Damage Response
A primary mechanism of levamisole's action is the induction of DNA damage in T-cells.[4][5][6] This triggers a classic DNA damage response pathway, leading to a significant suppression of T-cell function. Treatment with levamisole results in a mid-S phase cell cycle arrest, which is accompanied by the formation of γH2AX-foci, a key marker of DNA double-strand breaks.[4][5][6]
This DNA damage activates a cascade involving the phosphorylation of checkpoint kinase 1 (CHK1) and the tumor suppressor protein p53.[4][5][6] Phosphorylated p53 is stabilized and upregulates the expression of its target genes, including FAS, which encodes the Fas receptor (also known as CD95).[4][5][6] The increased presence of the Fas receptor on the T-cell surface sensitizes the cells to Fas-mediated apoptosis, contributing to the overall reduction in T-cell numbers upon activation.[4][5]
Inhibition of Pro-inflammatory Signaling Pathways
Levamisole has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Toll-like Receptor (TLR) signaling pathways.[1][7][8] Virtual binding analyses identified JAK1/2 and TLR7 as molecules with high docking scores for levamisole, suggesting a direct interaction.[7][8] Inhibition of these pathways curtails the activation and proliferation of T-cells and reduces the expression of downstream molecules and pro-inflammatory cytokines, such as IFN-α and TNF-α.[7] This mechanism is particularly relevant in the context of autoimmune diseases where these pathways are often hyperactivated.
Indirect Effects via Antigen-Presenting Cells (APCs)
In contrast to its direct suppressive effects on T-cells, some studies report that levamisole can indirectly promote a T-cell response. It has been observed to induce the maturation of human monocyte-derived dendritic cells (DCs), upregulating cell-surface markers like CD80, CD86, and CD83.[9][10] These mature DCs increase the production of IL-12 and IL-10 and can enhance the activation of naive T-cells towards a Type 1 helper (Th1) immune response, characterized by higher secretion of IFN-γ.[9][10] This action appears to be mediated through TLR2 signaling on the DCs.[9][10] This highlights the complexity of levamisole's immunomodulatory role, which can be influenced by the target cell type.
Quantitative Effects on T-Cell Function
The immunosuppressive effects of levamisole on T-cell function have been quantified across several studies, focusing on proliferation, activation marker expression, cytokine secretion, and T-cell subset distribution.
T-Cell Proliferation
Levamisole significantly inhibits the proliferation of both CD4+ and CD8+ T-cells following activation. The effect is dose-dependent.
| Parameter | T-Cell Type | Levamisole Concentration | Incubation | Result | Reference |
| Proliferation | Human CD3+, CD4+, CD8+ | 1 mM | 72h | Significantly decreased proliferation | [4][5] |
| Proliferation | Human CD4+CD25- | 8, 40, 200 µg/ml | 72h | Significantly suppressed proliferation | [7][11] |
| Proliferation | Human Lymphocytes | 25, 100 µg/ml | - | Inhibitory to PHA- and SEB-stimulated cultures | [2][3] |
| Proliferation | Human T-Cells | 1 - 100 µM | 72h | No significant effect | [5] |
T-Cell Activation
The expression of early activation markers on T-cells is downregulated by levamisole treatment.
| Parameter | T-Cell Type | Levamisole Concentration | Incubation | Result | Reference |
| CD69 Expression | Human T-Cells | 1 mM | 24h | Decreased expression | [4][5] |
Cytokine Secretion Profile
Levamisole alters the cytokine profile of activated T-cells, generally reducing pro-inflammatory cytokines while increasing Th2-associated cytokines.
| Cytokine | Effect of Levamisole | Reference |
| IL-2 | Decreased | [4][5] |
| TNF-α | Decreased | [4][5] |
| IFN-γ | Decreased | [4][5] |
| IL-10 | Decreased | [4][5] |
| IL-4 | Increased | [4][5][6] |
| IL-13 | Increased | [4][5][6] |
T-Cell Subsets
Levamisole treatment can alter the balance of T-cell subsets, notably by promoting regulatory T-cells (Tregs).
| T-Cell Subset | Model | Levamisole Treatment | Result | Reference |
| CD4+ T-cells | Murine BM failure model | 20 mg/kg daily | Percentage reduced | [7] |
| CD8+ T-cells | Murine BM failure model | 20 mg/kg daily | No significant change | [7] |
| CD4+Foxp3+ Tregs | Murine BM failure model | 20 mg/kg daily | Percentage significantly increased | [7] |
| Tregs | Human in vitro | Low and medium doses | Percentage elevated | [7][11] |
Key Experimental Protocols
Reproducing the findings on levamisole's effects requires standardized experimental procedures. Below are detailed methodologies for key assays.
T-Cell Proliferation Assay (Dye Dilution Method)
This protocol is used to measure the number of cell divisions a T-cell population undergoes.
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells (CD3+) or specific subsets (e.g., CD4+CD25-) can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Dye Labeling: Resuspend the purified T-cells at a concentration of 1 x 10^6 cells/mL in PBS. Add a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or Cell Trace Violet to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium supplemented with 10% FBS.
-
Cell Culture and Stimulation: Wash the labeled cells twice and resuspend in complete RPMI medium. Plate the cells in a 96-well plate. Activate the T-cells using either plate-bound anti-CD3 antibodies (1-5 µg/mL) and soluble anti-CD28 antibodies (1 µg/mL) or anti-CD3/CD28-coated Dynabeads at a 1:2 bead-to-cell ratio.[4][5][7]
-
Levamisole Treatment: Add levamisole phosphate (B84403) at the desired final concentrations (e.g., 8, 40, 200 µg/mL or 1 mM) to the appropriate wells at the beginning of the culture.[4][5][7] Include a solvent-only control (e.g., PBS).
-
Incubation: Culture the cells for 72 hours in a humidified incubator at 37°C with 5% CO2.[4][5][7][11]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) if required. Analyze the cells using a flow cytometer. Proliferation is measured by the serial halving of the dye's fluorescence intensity in daughter cells. The division index can be calculated using appropriate software.
References
- 1. benchchem.com [benchchem.com]
- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]
Unraveling the Molecular Interactions of Levamisole Phosphate: A Technical Guide to its Cellular Targets and Pathways
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Identifying the Molecular Targets of Levamisole (B84282) Phosphate in Cellular Pathways
This technical guide provides a comprehensive overview of the known molecular targets of Levamisole phosphate, a synthetic imidazothiazole derivative with a multifaceted pharmacological profile. Initially developed as an anthelmintic, its immunomodulatory, anti-cancer, and anti-angiogenic properties have garnered significant scientific interest. This document details the cellular pathways affected by Levamisole, presents quantitative data on its interactions, outlines key experimental protocols for target identification and validation, and provides visual representations of the underlying molecular mechanisms.
Primary Molecular Targets of this compound
Levamisole's diverse physiological effects stem from its interaction with several key molecular targets. The primary and most well-characterized targets are nicotinic acetylcholine (B1216132) receptors and alkaline phosphatases. Emerging evidence also points to its significant role in modulating immune responses through Toll-like receptors and in inhibiting angiogenesis, likely via the VEGF signaling pathway.
Nicotinic Acetylcholine Receptors (nAChRs)
Levamisole's anthelmintic activity is primarily due to its action as a selective agonist at the nicotinic acetylcholine receptors on the muscle cells of nematodes.[1][2] This leads to depolarization, spastic paralysis, and subsequent expulsion of the parasite.[1] Levamisole also acts as an allosteric modulator of human neuronal nAChRs, including the α3β2 and α3β4 subtypes.[3][4] At micromolar concentrations, it can potentiate responses to acetylcholine, while millimolar concentrations tend to be inhibitory.[3][5]
Alkaline Phosphatases (ALPs)
Levamisole is a well-established reversible and uncompetitive inhibitor of several alkaline phosphatase isoenzymes, particularly the tissue-nonspecific (TNAP), liver, and bone isoforms.[1][6] It does not, however, significantly inhibit the intestinal or placental isoenzymes.[7] This inhibition is stereospecific and is thought to contribute to some of its physiological effects.[6]
Toll-like Receptor 2 (TLR-2)
A crucial target for Levamisole's immunomodulatory effects is the Toll-like receptor 2 (TLR-2) on the surface of dendritic cells (DCs).[8][9] Activation of TLR-2 by Levamisole initiates a signaling cascade that leads to the maturation and activation of these key antigen-presenting cells.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
Evidence suggests that Levamisole possesses anti-angiogenic properties by inhibiting the VEGF signaling pathway.[10][11] While a direct molecular target within this pathway has not been definitively identified, studies show that Levamisole treatment of endothelial cells results in a phenotype consistent with the inhibition of VEGF-mediated differentiation.[10][12]
Cellular Pathways Modulated by this compound
The interaction of Levamisole with its molecular targets triggers a cascade of events that modulate several critical cellular pathways.
Immunomodulatory Pathways
Levamisole is widely recognized for its ability to restore depressed immune function. A key mechanism is the activation of dendritic cells via TLR-2. This leads to the upregulation of co-stimulatory molecules such as CD80, CD86, and CD83, as well as HLA-DR.[8][9] This activation also stimulates the production of cytokines, notably Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[8] The downstream signaling involves the activation of the Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) pathways.[8][9] This cascade ultimately promotes a T-helper 1 (Th1) type immune response, which is crucial for cell-mediated immunity.[8] In the context of aplastic anemia, Levamisole is also suggested to regulate the JAK/STAT and TLR7 signaling pathways.
Immunomodulatory Pathway of Levamisole via TLR-2 Activation.
Anti-Angiogenic Pathway
Levamisole inhibits angiogenesis both in vitro and in vivo.[4] The proposed mechanism involves the disruption of the VEGF signaling pathway in endothelial cells.[10] This inhibition prevents the differentiation of endothelial cells into capillary-like structures, a critical step in the formation of new blood vessels.[10][11]
References
- 1. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of novel nicotinic receptor‐associated proteins in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
- 8. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Levamisole enhances immune response by affecting the activation and maturation of human monocyte‐derived dendritic cells | Semantic Scholar [semanticscholar.org]
- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and In Vivo Metabolism of Levamisole Phosphate: A Technical Guide
Introduction
Levamisole (B84282), a synthetic imidazothiazole derivative, is a pharmaceutical agent with a history of use as an anthelmintic for treating parasitic worm infections in both veterinary and human medicine.[1][2] It operates as a nicotinic receptor agonist in nematode muscles, causing spastic paralysis and subsequent expulsion of the parasite.[3] Beyond its antiparasitic action, levamisole has been recognized for its immunomodulatory properties, restoring depressed immune function by stimulating T-cell activation and proliferation.[3][4] This has led to its investigation and use as an adjuvant in cancer therapy, notably in combination with 5-fluorouracil (B62378) (5-FU) for colorectal cancer.[4][5] Understanding the in vivo journey of Levamisole—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic regimens and ensuring safety. This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of levamisole, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
Levamisole is characterized by rapid absorption and extensive metabolism following administration.[1][6] The pharmacokinetic profile can vary significantly between species and is influenced by the route of administration.[2][7]
Absorption: Levamisole is readily absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations typically observed within 1.5 to 4 hours in humans.[1][6][8] Studies in animals show rapid absorption following oral, intramuscular (IM), and subcutaneous (SC) routes.[2][6] Intramuscular and subcutaneous injections generally lead to faster absorption and higher peak plasma levels compared to oral or dermal applications.[2] The bioavailability of oral levamisole in fasting dogs was found to be approximately 64%, which was reduced when administered with food.[9]
Distribution: Levamisole exhibits a relatively high volume of distribution, indicating that it is widely distributed throughout the body tissues.[10][11] In rabbits, the volume of distribution at steady state (Vd(ss)) ranged from 2735 to 3879 ml/kg.[10] In chukar partridges, the Vd(ss) was 1.91 L/kg following intravenous administration.[12]
Metabolism: Levamisole undergoes extensive and rapid metabolism, primarily in the liver.[1][8] Consequently, only a small fraction of the administered dose is found as the unchanged parent drug in plasma and urine.[1][6] In humans, unchanged levamisole accounted for only about one-third of the total radioactivity in plasma after an oral dose.[6] The metabolic process involves multiple pathways, including hydroxylation of the aromatic ring and hydrolysis of the thiazolidine (B150603) ring.[2][13] One of its major metabolites is p-hydroxylevamisole, which is largely excreted as a glucuronide conjugate.[8] Another notable metabolite is aminorex, which has amphetamine-like stimulant effects.[3][14]
Excretion: The elimination of levamisole and its metabolites occurs predominantly through the kidneys.[1][2] In humans, approximately 70% of the drug is excreted via urine over three days, with only about 5% being the unchanged parent drug.[1] In rats, excretion is rapid, with metabolites being almost equally distributed between urine and feces.[6] The plasma elimination half-life in humans is relatively short, ranging from 3 to 6 hours.[1][8] The half-life of its metabolites is significantly longer, at around 16 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of levamisole across various species and study conditions.
Table 1: Pharmacokinetic Parameters of Levamisole in Humans
| Population | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | % Excreted in Urine (Unchanged) | Reference |
| Healthy Volunteers | 150 mg | Oral | 1.5 | 716.7 ± 217.5 | 5.6 ± 2.5 | 3.2 ± 2.9 | [8] |
| Healthy Volunteers | 150 mg | Oral | 2 - 4 | 500 | - | Small amounts | [6] |
| General | - | Oral | 1.5 - 2 | - | 3 - 4 | ~5% | [1] |
| Advanced Cancer Patients | 100 mg/m² | Oral | 1.5 (range 1-6) | 1000 (range 600-1300) | - | 2 - 5% | [15] |
| Children with SSNS | 2.5 mg/kg | Oral | 1.65 | 438.3 | 2.60 | - | [16] |
| Human (oral admin.) | 100 mg | Oral | - | - | - | 0.5% | [14][17] |
| SSNS: Steroid-Sensitive Nephrotic Syndrome |
Table 2: Comparative Pharmacokinetic Parameters of Levamisole in Animals
| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (F) | Reference |
| Dogs (fasting) | - | Oral | - | - | 1.8 (IV) | 64% | [9] |
| Dogs (fed) | - | Oral | - | - | 1.8 (IV) | 49% | [9] |
| Rabbits | 12.5 - 20.0 mg/kg | IV | - | - | ~1.15 | - | [10] |
| Chukar Partridges | 20 mg/kg | IV | - | - | 1.92 | - | [12] |
| Chukar Partridges | 20 mg/kg | IM | 0.25 | 5.32 | 2.94 | 66.16% | [12] |
| Chukar Partridges | 20 mg/kg | SC | 0.25 | 4.65 | 2.97 | 58.48% | [12] |
| Pigs | 10 mg/kg | Oral | - | - | 9.3 | - | [18] |
| Pigs | 7.5 mg/kg | IM | - | - | 6.9 | Higher than oral | [18] |
| Sheep | 7.5 mg/kg | Oral | - | 1.886 ± 0.028 | - | - | [11] |
| Sheep | 7.5 mg/kg | SC | - | 1.963 ± 0.019 | - | - | [11] |
| Calculated from mean residence time | |||||||
| **Cmax for liposomal formulation was higher |
In Vivo Metabolism Pathways
Levamisole is subject to extensive hepatic biotransformation. Two primary metabolic pathways have been identified: oxidation of the imidazothiazole ring and hydrolysis of the thiazolidine ring.[2] Aromatic hydroxylation leads to the formation of p-hydroxylevamisole, a major metabolite that is subsequently conjugated with glucuronic acid before excretion.[8] Hydrolysis of the thiazolidine ring results in a mercaptoethyl intermediate.[2] Additionally, levamisole can be converted to aminorex, a metabolite with stimulant properties.[14][17]
Caption: Major metabolic pathways of Levamisole in vivo.
Experimental Methodologies
Detailed experimental design is crucial for accurate pharmacokinetic analysis. Below are representative protocols derived from published studies.
Protocol 1: Pharmacokinetic Study in Healthy Human Volunteers
-
Objective: To determine the pharmacokinetic profile of a single oral dose of levamisole.[8]
-
Subjects: Ten healthy volunteers (seven men, three women).[8]
-
Dosing Regimen: A single oral dose of 150 mg levamisole was administered.[8]
-
Sample Collection: Plasma and urine samples were collected at predetermined time points.[8]
-
Analytical Method:
-
Levamisole in plasma and urine was quantified using a gas chromatography (GC) method with a nitrogen-phosphorus flame ionization detector. Glassware was siliconized to prevent drug adsorption.[8]
-
The metabolite p-hydroxylevamisole was analyzed in urine using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Urine samples were hydrolyzed with β-glucuronidase to determine the extent of conjugation.[8]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key parameters such as Tmax, Cmax, and elimination half-life.[8]
Protocol 2: Comparative Pharmacokinetic Study in an Avian Model (Chukar Partridges)
-
Objective: To assess the pharmacokinetic features of levamisole following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.[12]
-
Subjects: Nine male chukar partridges were used in a crossover study design.[12]
-
Dosing Regimen: Levamisole was administered at a dose of 20 mg/kg via IV, IM, and SC routes.[12]
-
Sample Collection: Blood samples were collected from the jugular vein at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, and 24 hours post-administration.[12]
-
Analytical Method: Plasma concentrations of levamisole were quantified by a validated HPLC method.[12]
-
Pharmacokinetic Analysis: Data were evaluated using a non-compartmental analysis to determine parameters including elimination half-life, Cmax, and absolute bioavailability for the IM and SC routes.[12]
Caption: A typical experimental workflow for a pharmacokinetic study.
Analytical Methods for Quantification
The accurate quantification of levamisole and its metabolites in biological matrices is fundamental to pharmacokinetic research. Various bioanalytical methods have been developed and validated for this purpose.
Table 3: Summary of Analytical Methods for Levamisole Determination
| Technique | Matrix | Key Features | LLOQ* / Sensitivity | Reference |
| GC-NPD | Plasma, Urine | Requires derivatization; good sensitivity. | 10 ng/mL (detects 2 ng/mL) | [8] |
| HPLC-UV | Urine, Plasma | Commonly used for metabolite (p-hydroxylevamisole) analysis. | 0.50 µg/mL (metabolite) | [8] |
| HPLC-UV | Plasma | Isocratic elution, DAD detection at 235 nm. | 28 ng/mL | [19] |
| LC-MS/MS | Plasma | High sensitivity and specificity; requires liquid-liquid extraction. | 0.1 ng/mL | [20] |
| LC-QqQ-MS | Urine | Used for levamisole and its metabolite aminorex. | 1.02 ng/mL | [17] |
| GC-MS | Plasma, Urine | Considered a method of choice due to its robustness. | - | [5][21] |
| *LLOQ: Lower Limit of Quantification |
Early methods relied on gas chromatography (GC) and high-performance liquid chromatography (HPLC).[21] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an attractive alternative, offering superior sensitivity and specificity for determining low concentrations of the drug in plasma and other biological fluids.[20][21]
Conclusion
Levamisole phosphate (B84403) is characterized by rapid absorption and extensive first-pass metabolism in the liver, regardless of the administration route. Its pharmacokinetic profile shows a short elimination half-life for the parent compound but a much longer half-life for its metabolites. Elimination is primarily renal, with only a minor fraction of the drug excreted unchanged. Significant interspecies variation in pharmacokinetic parameters exists, underscoring the importance of careful species selection in preclinical development.[7] The primary metabolic pathways involve aromatic hydroxylation and thiazolidine ring hydrolysis, leading to metabolites like p-hydroxylevamisole and aminorex. The continued application of advanced analytical techniques, such as LC-MS/MS, will further refine our understanding of levamisole's disposition and enable more precise therapeutic applications.
References
- 1. Levamisole - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levamisole pharmacokinetics and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of levamisole in rabbits after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of [3H]levamisole in pigs after oral and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of levamisole in the plasma of patients with falciparum malaria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Tetramisole: Understanding the Differential Activity of Levamisole and Dexamisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole (B1196661), a synthetic imidazothiazole derivative, has long been recognized for its potent anthelmintic properties. It exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole (B84282), and the dextrorotatory (R)-enantiomer, dexamisole (B1670332). The biological activity of tetramisole is almost exclusively attributed to levamisole, which is a potent agonist of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs) and a stereospecific inhibitor of most alkaline phosphatase (ALP) isoenzymes. In contrast, dexamisole is largely considered biologically inactive in these respects. This technical guide provides a comprehensive overview of the differential activities of levamisole and tetramisole, with a focus on their mechanisms of action, quantitative comparisons, and the experimental protocols used to elucidate these differences.
Introduction
The principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. The case of tetramisole and its enantiomers, levamisole and dexamisole, provides a classic example of this principle. While tetramisole was initially developed and used as a broad-spectrum anthelmintic, subsequent research revealed that its efficacy was primarily due to the levamisole isomer.[1][2] This discovery led to the development of levamisole as a standalone drug, offering enhanced potency and a potentially improved safety profile by eliminating the largely inactive and potentially side-effect-contributing dexamisole.[1]
This guide will delve into the molecular mechanisms underlying the differential activities of these stereoisomers, focusing on their interactions with their primary targets: nematode nAChRs and the enzyme alkaline phosphatase. We will present quantitative data to illustrate the disparity in their potencies and provide detailed experimental protocols for researchers seeking to investigate these interactions.
Mechanism of Action: A Tale of Two Isomers
The biological effects of tetramisole and its enantiomers are primarily mediated through two distinct molecular targets.
Anthelmintic Activity: Agonism of Nematode Nicotinic Acetylcholine Receptors
The primary mechanism of levamisole's anthelmintic action is its potent and selective agonism of nAChRs located on the somatic muscle cells of nematodes.[3][4] This interaction is highly stereospecific.
-
Levamisole: As an agonist, levamisole binds to and activates these ion channels, leading to an influx of cations and subsequent depolarization of the muscle cell membrane. This results in a sustained muscle contraction, causing spastic paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[5][6] Levamisole is more potent than the endogenous neurotransmitter acetylcholine at these receptors.[3]
-
Dexamisole: In stark contrast, dexamisole exhibits negligible activity at nematode nAChRs and therefore does not contribute to the anthelmintic effect.[7]
The signaling cascade initiated by levamisole binding to nematode nAChRs is depicted below.
Alkaline Phosphatase Inhibition
Levamisole is also a well-characterized inhibitor of the enzyme alkaline phosphatase (ALP). This inhibition is stereospecific and isoenzyme-dependent.
-
Levamisole: It acts as a potent, uncompetitive, and stereospecific inhibitor of most ALP isoenzymes, with the notable exceptions of the intestinal and placental forms.[8][9] This property makes levamisole a useful tool in biochemical and histochemical assays to differentiate between ALP isoenzymes.
-
Dexamisole: Dexamisole shows no significant inhibitory effect on ALP activity, even at high concentrations.[7][10]
Quantitative Data
The differential activity of levamisole and dexamisole is starkly evident in their quantitative pharmacological parameters.
| Compound | Target | Parameter | Value | Species/System | Reference(s) |
| Levamisole | Nematode nAChRs | EC₅₀ (Paralysis) | ~10 µM | Ascaris suum | [6] |
| EC₅₀ (Migration Inhibition) | 358-1150 nM | Ascaris suum | [11] | ||
| Alkaline Phosphatase (liver, bone, kidney, spleen) | Ki | 45 µM | Rat Calvaria Cells | [10] | |
| Dexamisole | Nematode nAChRs | Activity | Inactive | - | [7] |
| Alkaline Phosphatase | Activity | No significant inhibition up to 100 µM | Rat Tibial Homogenates | [7] | |
| Tetramisole | Nematode Infection | Efficacy (Faecal Egg Count Reduction) | 71.3% | Sheep | [12] |
| Levamisole | Nematode Infection | Efficacy (Faecal Egg Count Reduction) | 81.8% | Sheep | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stereoselective activities of tetramisole and its enantiomers.
In Vitro Anthelmintic Activity: C. elegans Paralysis Assay
This protocol describes a method to quantify the paralytic effect of levamisole on the model organism Caenorhabditis elegans.
Methodology:
-
Preparation of Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates. After cooling to approximately 55°C, add levamisole or dexamisole to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A control plate with no compound should also be prepared. Seed the plates with a lawn of E. coli OP50 as a food source.
-
Worm Synchronization: Synchronize a population of C. elegans (e.g., wild-type N2 strain) to obtain a population of young adult worms.
-
Assay: Transfer a set number of young adult worms (e.g., 20-30) to the center of each prepared plate.
-
Observation: At regular time intervals (e.g., every 30 minutes for up to 4 hours), observe the worms under a dissecting microscope. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Data Analysis: Calculate the percentage of paralyzed worms for each condition at each time point. Plot the percentage of paralysis against time and concentration to generate dose-response curves and determine the EC₅₀ value for each compound.
In Vitro Alkaline Phosphatase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of levamisole and dexamisole on ALP.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) in assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of levamisole and dexamisole and perform serial dilutions to obtain a range of concentrations (e.g., 0 to 5 mM).
-
Enzyme Solution: A source of non-intestinal ALP (e.g., from bovine kidney or a commercial preparation).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the ALP enzyme solution.
-
Add the different concentrations of levamisole, dexamisole, or buffer (for the uninhibited control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.
-
Electrophysiological Recording from Nematode Muscle
This advanced technique directly measures the effects of levamisole and dexamisole on the ion channels of nematode muscle cells.
Methodology:
-
Preparation of Nematode Muscle: The body wall muscle cells of a larger nematode, such as Ascaris suum, are dissected and prepared for electrophysiological recording. For smaller nematodes like C. elegans, a specific dissection technique is required to expose the neuromuscular junctions.[13][14]
-
Recording Configuration: A two-electrode voltage-clamp or patch-clamp technique is used to record the currents across the muscle cell membrane.[15]
-
Drug Application: A solution containing a known concentration of levamisole or dexamisole is applied to the muscle preparation.
-
Data Acquisition and Analysis: The resulting changes in membrane current are recorded and analyzed. An agonistic effect of levamisole will be observed as an inward current, indicative of the opening of cation channels. The lack of a significant current change upon application of dexamisole confirms its inactivity.
Conclusion
The stereoisomers of tetramisole, levamisole and dexamisole, provide a compelling illustration of the importance of stereochemistry in drug action. The anthelmintic and alkaline phosphatase inhibitory activities of tetramisole reside almost entirely in the levamisole enantiomer. This is due to the specific stereochemical requirements of its molecular targets, the nematode nicotinic acetylcholine receptor and non-intestinal alkaline phosphatase isoenzymes. Dexamisole, the other enantiomer, is largely inactive against these targets. This in-depth understanding, supported by quantitative data and detailed experimental protocols, is crucial for researchers in the fields of pharmacology, parasitology, and drug development. The use of dexamisole as a negative control in studies involving levamisole is highly recommended to ensure the attribution of observed effects to the specific actions of the levorotatory isomer.
References
- 1. fengmuchem.com [fengmuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Levamisole- and tetramisole-resistant gastrointestinal nematodes in sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Levamisole-activated single-channel currents from muscle of the nematode parasite Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
Levamisole Phosphate: An In-depth Technical Guide to its In Vitro Modulation of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole (B84282), a synthetic imidazothiazole derivative initially developed as an anthelmintic, has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro effects of Levamisole phosphate (B84403) on cytokine production by various immune cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals investigating the therapeutic potential of Levamisole and its derivatives in immune-mediated diseases and oncology.
Introduction
Levamisole has been shown to restore compromised immune function and modulate inflammatory responses.[1] Its immunomodulatory effects are largely attributed to its ability to alter the production of key cytokines, the signaling molecules that orchestrate immune responses. Understanding the precise in vitro effects of Levamisole phosphate on different immune cell populations is crucial for elucidating its mechanism of action and guiding its clinical application. This guide focuses on the direct effects of Levamisole on cytokine secretion from immune cells in a controlled laboratory setting.
Quantitative Effects of this compound on Cytokine Production
The in vitro effects of Levamisole on cytokine production are cell-type and stimulus-dependent. The following tables summarize the quantitative data from various studies.
Table 1: Effect of Levamisole on Cytokine Production by Human Immune Cells
| Cell Type | Stimulus | Levamisole Concentration | Cytokine | Effect | Reference |
| Monocyte-derived Dendritic Cells (DCs) | None | 1 µM | IL-12 p40 | Increased secretion | [2][3] |
| Monocyte-derived Dendritic Cells (DCs) | None | 1 µM | IL-10 | Increased secretion | [2][3] |
| Monocyte-derived Dendritic Cells (DCs) | LPS (10 ng/mL) | 1 µM | IL-12 p40 | Enhanced secretion | [2] |
| Monocyte-derived Dendritic Cells (DCs) | LPS (10 ng/mL) | 1 µM | IL-10 | Enhanced secretion | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | None | 0.1 - 100 µg/mL | TNF-α | No consistent effect | [4] |
| T cells | Anti-CD3/CD28 | 1 mM | IL-2 | Reduced production | [5] |
| T cells | Anti-CD3/CD28 | 1 mM | IFN-γ | Reduced production | [5] |
| T cells | Anti-CD3/CD28 | 1 mM | TNF-α | Reduced production | [5] |
| T cells | Anti-CD3/CD28 | 1 mM | IL-10 | Reduced production | [5] |
| T cells | Anti-CD3/CD28 | 1 mM | IL-4 | Increased production | [5] |
| T cells | Anti-CD3/CD28 | 1 mM | IL-13 | Increased production | [5] |
Table 2: Effect of Levamisole on Cytokine Production by Murine Immune Cells
| Cell Type | Stimulus | Levamisole Concentration/Dose | Cytokine | Effect | Reference |
| Thioglycolate-elicited Peritoneal Macrophages | LPS | 3 mg/kg (oral, ex vivo) | IL-1 | Twofold enhancement of production | [6] |
| Thioglycolate-elicited Peritoneal Macrophages | LPS | 3 mg/kg (oral, ex vivo) | IL-6 | Inhibition of production (up to 36%) | [6] |
| Thioglycolate-elicited Peritoneal Macrophages | LPS | 3 mg/kg (oral, ex vivo) | TNF-α | Inhibition of production (up to 62%) | [6] |
| P388D1 Macrophage Cell Line | LPS | 0.1 - 10 µM | IL-1 | Enhanced production | [7] |
| Peritoneal Exudate Cells (PECs) | FMDV antigens | ≤5 µg/mL | IFN-γ | Promoted secretion | [8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature.
In Vitro Generation and Treatment of Human Monocyte-Derived Dendritic Cells
Objective: To assess the effect of Levamisole on cytokine production by human DCs.
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using anti-CD14 microbeads.
-
Differentiation of Dendritic Cells: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4) for 5-7 days to generate immature DCs.
-
Levamisole Treatment: Immature DCs are harvested and re-plated. This compound is added to the culture medium at a final concentration of 1 µM. For co-stimulation experiments, lipopolysaccharide (LPS) at a concentration of 10 ng/mL is added with or without Levamisole.
-
Cytokine Measurement: After 48 hours of incubation, the cell culture supernatants are collected. The concentrations of cytokines such as IL-12 p40 and IL-10 are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
In Vitro Activation and Treatment of Human T cells
Objective: To determine the impact of Levamisole on cytokine secretion from activated human T cells.
Methodology:
-
T Cell Isolation: T cells are isolated from PBMCs using a pan-T cell isolation kit and MACS.
-
Cell Staining and Activation: T cells are stained with carboxyfluorescein succinimidyl ester (CFSE) to monitor proliferation. Cells are then activated with anti-CD3/CD28 magnetic beads at a 2:1 cell-to-bead ratio.
-
Levamisole Treatment: Levamisole is added to the culture at a final concentration of 1 mM at the time of activation.
-
Cytokine Analysis: After 72 hours of culture, supernatants are harvested. The concentrations of a panel of cytokines, including IL-2, IFN-γ, TNF-α, IL-10, IL-4, and IL-13, are measured using a multiplex bead-based immunoassay (e.g., Milliplex).
Signaling Pathways and Visualizations
Levamisole's immunomodulatory effects are mediated through the activation of specific signaling cascades.
TLR-2 Mediated Signaling in Dendritic Cells
In human dendritic cells, Levamisole has been shown to signal through Toll-like receptor 2 (TLR-2).[2][3] This interaction initiates a downstream signaling cascade involving NF-κB and MAP kinases (ERK1/2 and JNK), leading to the production of IL-10 and IL-12 p40.[2]
References
- 1. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of in vitro lipopolysaccharide-stimulated interleukin-1 production by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
Levamisole Phosphate: A Nicotinic Acetylcholine Receptor Agonist in Nematodes - A Technical Guide
Abstract
Levamisole (B84282), a synthetic imidazothiazole derivative, has been a cornerstone in veterinary and human medicine for the treatment of parasitic nematode infections for decades. Its anthelmintic efficacy stems from its potent and selective action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist on the neuromuscular system of nematodes. This action induces a characteristic spastic paralysis, leading to the expulsion of the worms from the host. This technical guide provides an in-depth examination of the molecular mechanism of levamisole, its interaction with various nAChR subtypes, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals in the fields of parasitology, neurobiology, and pharmacology.
Mechanism of Action
Levamisole selectively targets and activates a specific subset of nAChRs located on the somatic muscle cells of nematodes.[1][2][3] Unlike the host's nAChRs, which are less sensitive, nematode nAChRs exhibit a high affinity for levamisole. This selectivity is crucial for its therapeutic window, minimizing toxic effects on the host.[1][2]
The binding of levamisole to these receptors mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, levamisole is not rapidly hydrolyzed by acetylcholinesterase, leading to prolonged receptor activation. This sustained activation opens non-selective cation channels, permitting an influx of Na⁺ and Ca²⁺ ions.[4][5] The resulting depolarization of the muscle cell membrane leads to a sustained state of muscle contraction and ultimately, spastic paralysis.[2][6] The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5]
Nematode Nicotinic Acetylcholine Receptor Subtypes
The initial concept of a single levamisole receptor has been replaced by the understanding that nematodes possess multiple nAChR subtypes with distinct pharmacological properties.[4][6] In the parasitic nematode Ascaris suum, three primary pharmacological subtypes have been identified through single-channel recording:
-
L-subtype: Preferentially activated by levamisole and pyrantel.[6]
-
N-subtype: More selectively activated by nicotine (B1678760) and oxantel.[6][7]
-
B-subtype: Preferentially activated by bephenium.[5]
Levamisole's primary anthelmintic action is mediated through the L-subtype nAChR.[6]
In the model organism Caenorhabditis elegans, genetic studies have identified several genes encoding the subunits that form the levamisole-sensitive nAChR. The core receptor is a heteropentamer composed of subunits including UNC-38, UNC-63 (α-subunits), and UNC-29, LEV-1 (non-α-subunits).[5][8] The LEV-8 subunit is also required for a fully functional receptor.[5][9] The proper assembly, trafficking, and clustering of these receptors at the neuromuscular junction involve additional ancillary proteins like RIC-3, UNC-50, and UNC-74.[5][8]
Quantitative Data
The potency and biophysical properties of levamisole have been quantified in various nematode species using different experimental techniques.
Table 1: Potency (EC₅₀) of Levamisole on Nematodes
| Nematode Species | Assay Type | EC₅₀ (µM) | Notes | Reference(s) |
| Caenorhabditis elegans (Wild-type) | Motility Assay | 9.0 | --- | [9] |
| Caenorhabditis elegans (lev-8 mutant) | Motility Assay | 40.0 | Demonstrates resistance | [9] |
| Caenorhabditis elegans | Motility Assay | 6.4 ± 0.3 | --- | [10] |
| Caenorhabditis elegans | Oocyte Expression (L-AChR) | 10.1 ± 1.8 | Levamisole is a partial agonist | [11] |
| Ascaris suum | Oocyte Expression (Asu-unc-38:Asu-unc-29 1:5) | ~1.0 | L-subtype like receptor | [12] |
Table 2: Single-Channel Properties of Levamisole-Activated nAChRs
| Nematode Species | Conductance (pS) | Mean Open Time (ms) | Technique | Reference(s) |
| Ascaris suum | 19 - 46 | 0.80 - 2.85 | Patch-clamp | [4][13] |
| Oesophagostomum dentatum | ~40 | Not specified | Patch-clamp | [5] |
| Caenorhabditis elegans (Wild-type) | 26 - 36 | 0.25 - 0.53 | Patch-clamp | [9] |
Experimental Protocols
Protocol for C. elegans Liquid Motility/Paralysis Assay
This assay quantifies the paralytic effect of levamisole on a population of worms over time.[14][15][16]
1. Worm Preparation:
- Grow and synchronize C. elegans to the young adult stage using standard methods.
- Wash worms off NGM plates with M9 buffer.
- Allow worms to settle by gravity, remove the supernatant, and wash twice more with M9 buffer.
- Resuspend worms in M9 buffer and adjust the concentration to approximately 20-30 worms per 90 µL.
2. Assay Procedure:
- Dispense 90 µL of the worm suspension into each well of a 96-well microtiter plate.
- Prepare a 10x stock solution of levamisole phosphate (B84403) in M9 buffer. For example, to achieve a final concentration of 100 µM, prepare a 1 mM stock.
- Add 10 µL of the 10x levamisole stock solution to each test well. Add 10 µL of M9 buffer to control wells.
- Record the number of paralyzed (non-moving) worms in each well at regular intervals (e.g., every 10 minutes for 1-2 hours) under a dissecting microscope. Gentle tapping of the plate can be used to stimulate movement in non-paralyzed worms.
3. Data Analysis:
- Calculate the percentage of paralyzed worms at each time point for each concentration.
- Plot the percentage of paralysis against time to generate kinetic curves.
- To determine EC₅₀, plot the percentage of paralyzed worms at a fixed time point (e.g., 60 minutes) against the log of the levamisole concentration and fit to a sigmoidal dose-response curve.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sync" [label="Synchronize C. elegans\nto Young Adult Stage", fillcolor="#F1F3F4", fontcolor="#202124"];
"Wash" [label="Wash Worms\nwith M9 Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
"Aliquot" [label="Aliquot Worm Suspension\ninto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"AddDrug" [label="Add Levamisole (or Control)\nto Wells", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubate" [label="Incubate at Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"];
"Score" [label="Score Paralyzed Worms\nat Timed Intervals", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analyze" [label="Calculate % Paralysis\nand Determine EC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Sync";
"Sync" -> "Wash";
"Wash" -> "Aliquot";
"Aliquot" -> "AddDrug";
"AddDrug" -> "Incubate";
"Incubate" -> "Score" [label=" (e.g., every 10 min)"];
"Score" -> "Analyze";
"Analyze" -> "End";
}
Caption: Experimental workflow for the C. elegans levamisole paralysis assay.
Protocol for Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of ion flow through individual nAChR channels.
[5][13]
1. Preparation of Muscle Vesicles:
* Dissect the desired nematode (e.g., Ascaris suum) to isolate body wall muscle tissue.
* Treat the tissue with collagenase to dissociate individual muscle cells or form vesicles.
* Transfer the resulting vesicle suspension to a recording chamber on the stage of an inverted microscope.
2. Electrophysiological Recording:
* Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ.
* Fill the pipette with a solution containing levamisole at the desired concentration (e.g., 1-30 µM) in a suitable saline buffer (e.g., containing 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
* Using a micromanipulator, bring the pipette into contact with a muscle vesicle and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal"in the cell-attached configuration.
* Apply a holding potential (e.g., +50 mV to -100 mV) across the patch using a patch-clamp amplifier.
* Record single-channel currents using data acquisition software. Channel openings will appear as step-like changes in current.
3. Data Analysis:
* Analyze recordings to determine single-channel conductance (from the slope of the current-voltage relationship) and channel kinetics (mean open time, closed time, and burst duration) using specialized software.
Protocol for Larval Migration Inhibition (LMI) Assay
This assay assesses the susceptibility of infective third-stage larvae (L3) to the paralyzing effects of levamisole.
1. Preparation:
* Culture nematode eggs to the L3 stage and harvest the larvae.
* Prepare serial dilutions of levamisole in a suitable buffer (e.g., PBS).
* Construct migration chambers using a 24-well plate. Place a nylon mesh filter (e.g., 20 µm pore size) over the top of each well.
2. Assay Procedure:
* Pipette approximately 100 µL of L3 larval suspension (containing ~100-200 larvae) onto the center of each mesh filter.
* Add the different concentrations of levamisole solution to the wells beneath the filters. Include drug-free control wells.
* Incubate the plates at 37°C for24 hours. During this time, non-paralyzed, motile larvae will migrate through the mesh into the well below.
3. Data Analysis:
* After incubation, carefully remove the mesh filters.
* Count the number of larvae that successfully migrated into the wells.
* Calculate the percentage of migration for each drug concentration relative to the drug-free control.
* Plot the percentage of migration inhibition against drug concentration to determine the concentration that inhibits 50% of migration (IC₅₀).
References
- 1. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]
- 2. droracle.ai [droracle.ai]
- 3. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of levamisole | Parasitology | Cambridge Core [cambridge.org]
- 5. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of levamisole | Parasitology | Cambridge Core [cambridge.org]
- 7. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of novel nicotinic receptor‐associated proteins in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
- 9. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 13. Levamisole-activated single-channel currents from muscle of the nematode parasite Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity Test: Levamisole Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
- 16. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antiviral Potential of Levamisole Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole (B84282), a synthetic imidazothiazole derivative, has a long-standing history as an anthelmintic agent. However, its intriguing immunomodulatory properties have garnered significant scientific interest, leading to investigations into its potential as an antiviral agent. This technical guide provides a comprehensive overview of the current research on the antiviral potential of Levamisole phosphate (B84403). It delves into its primary mechanism of action, which is predominantly centered on the potentiation of the host's innate and adaptive immune responses. This document summarizes the available quantitative data, details relevant experimental protocols for in vitro and in vivo studies, and visualizes key signaling pathways to facilitate a deeper understanding of its therapeutic promise in virology.
Introduction
Historically used to treat parasitic infections, Levamisole has been repurposed in various clinical contexts due to its ability to restore depressed immune functions.[1] Its role as an immunomodulatory agent has prompted exploration of its efficacy against viral diseases, not as a direct-acting antiviral, but as a host-directed therapy that enhances the body's ability to combat viral pathogens. Research has shown its potential in diverse viral infections, including those caused by Human Immunodeficiency Virus (HIV), coronaviruses (e.g., COVID-19), and Foot-and-Mouth Disease Virus (FMDV), primarily by stimulating cellular and humoral immunity.[2][3][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the antiviral applications of Levamisole phosphate.
Mechanism of Action: A Focus on Immunomodulation
The antiviral effects of Levamisole are largely attributed to its broad-spectrum immunomodulatory activities. It enhances both innate and adaptive immunity through various mechanisms:
-
Activation of Antigen-Presenting Cells (APCs): Levamisole has been shown to promote the maturation and activation of dendritic cells (DCs), key APCs that initiate adaptive immune responses. This includes the upregulation of co-stimulatory molecules such as CD80, CD86, and CD83 on the surface of DCs.[2]
-
T-Lymphocyte Stimulation: It preferentially promotes a Th1-biased immune response, characterized by the increased production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12).[4][5] This shift is crucial for clearing viral infections.
-
Enhancement of Phagocytosis: Levamisole can augment the phagocytic activity of macrophages, contributing to the clearance of viral particles and infected cells.[6]
-
Modulation of Cytokine Production: It influences the production of various cytokines, including IL-10 and IL-18, thereby regulating the overall immune response to viral infections.[5][7][8][9]
Signaling Pathways
Levamisole's immunomodulatory effects on dendritic cells are initiated through the activation of Toll-like receptor 2 (TLR2). This interaction triggers a downstream signaling cascade involving key pathways such as Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The activation of these pathways is crucial for the production of pro-inflammatory cytokines like IL-12 and the subsequent polarization of the T-cell response towards a Th1 phenotype.
Quantitative Data
While the primary antiviral action of Levamisole is immunomodulatory, some studies have reported direct antiviral effects. The following tables summarize the available quantitative data.
Table 1: In Vitro Antiviral Activity of Levamisole
| Virus | Cell Line | Assay Type | Parameter | Value | Reference |
| Human Immunodeficiency Virus (HIV) | MT-4 T lymphocytes | Viral Infectivity Assay | IC50 | 1 x 10-7 M | [10] |
Table 2: Immunomodulatory Effects of Levamisole in Viral Contexts (In Vivo)
| Virus/Vaccine | Animal Model | Key Finding | Dosage Regimen | Reference |
| Foot-and-Mouth Disease Virus (FMDV) Vaccine | Mice | Enhanced humoral and cell-mediated immunity; increased antibody titers. | 100 µ g/mouse as an adjuvant with the vaccine. | [4] |
| Foot-and-Mouth Disease Virus (FMDV) Vaccine | Sheep | Enhanced humoral and cell-mediated immunity 8 and 14 weeks post-vaccination. | Co-administration with FMD vaccine. | [2] |
| Bovine Herpesvirus-1 (BHV-1) | Cattle | Beneficial effect on antibody responses after vaccination. | Administered at the time of or 7 days after vaccination. | [11] |
| Human Immunodeficiency Virus (HIV) | Humans (Children) | Reduced number of infections, progression to AIDS, and deaths compared to control. | 2 mg/kg/day for 3 days each week for 24-52 weeks. | [1] |
Table 3: Clinical Observations of Levamisole in COVID-19
| Study Type | Patient Population | Key Findings | Dosage Regimen | Reference |
| Randomized Controlled Trial | Hospitalized patients with severe COVID-19 | Significantly higher rate of clinical improvement and shorter hospital stays compared to the control group.[3][12] | 50 mg orally daily for up to 7 days. | [3] |
| Double-blind, Randomized, Controlled Trial | Non-hospitalized patients with mild to moderate COVID-19 | Significantly better cough and dyspnea status on day 14 compared to the placebo group.[6] | 50 mg three times a day for 3 days. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antiviral and immunomodulatory potential of this compound.
In Vitro Antiviral Assays
This assay is a standard method to determine the direct antiviral activity of a compound.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.
-
Infection: Pre-incubate a known titer of the virus with the different concentrations of Levamisole for 1 hour at 37°C.
-
Adsorption: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The 50% effective concentration (EC50) is determined by regression analysis.
This assay measures the effect of the compound on the production of new infectious virus particles.
-
Cell Seeding and Infection: Prepare confluent cell monolayers and infect with the virus at a low multiplicity of infection (MOI).
-
Treatment: After the adsorption period, remove the inoculum and add a medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a standard titration method (e.g., plaque assay or TCID50 assay).
-
Data Analysis: Compare the viral titers from the treated wells to the untreated virus control to calculate the percentage of yield reduction. The EC50 is the concentration that reduces the virus yield by 50%.
Immunomodulatory Assays
This assay assesses the effect of Levamisole on T-cell proliferation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Label the isolated lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed to daughter cells upon cell division.
-
Stimulation and Treatment: Culture the CFSE-labeled cells in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads) and serial dilutions of this compound.
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index based on the CFSE dilution profiles.
This assay evaluates the effect of Levamisole on the phagocytic capacity of macrophages.
-
Macrophage Preparation: Differentiate monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages.
-
Target Labeling: Label the target particles (e.g., fluorescently labeled beads, bacteria, or apoptotic cells) with a fluorescent dye.
-
Treatment: Pre-incubate the macrophages with different concentrations of this compound.
-
Co-culture: Add the labeled target particles to the macrophage culture and incubate to allow for phagocytosis.
-
Analysis:
-
Microscopy: Visualize and quantify the uptake of fluorescent particles by macrophages using fluorescence microscopy.
-
Flow Cytometry: Analyze the percentage of macrophages that have engulfed fluorescent particles and the mean fluorescence intensity.
-
This assay measures the levels of specific cytokines produced by immune cells in response to Levamisole.
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, DCs, or macrophages) in the presence of a stimulus (if necessary) and serial dilutions of this compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines of interest (e.g., IFN-γ, IL-12, IL-10) using commercially available kits.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the levels between treated and untreated cells.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for investigating the antiviral potential of Levamisole, starting from in vitro screening to more complex in vivo studies.
Conclusion
The available evidence strongly suggests that this compound's antiviral potential is primarily mediated through its robust immunomodulatory effects. By enhancing both innate and adaptive immune responses, Levamisole can bolster the host's ability to control and clear viral infections. While direct antiviral activity has been reported in a limited context, its role as a host-directed therapy holds significant promise. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Levamisole in the ongoing fight against viral diseases. Future research should focus on elucidating the precise molecular targets of Levamisole within the immune system and conducting well-designed clinical trials to establish its efficacy and safety in various viral infections.
References
- 1. Levamisole: A multi-faceted drug in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 6. Efficacy and safety of Levamisole treatment in clinical presentations of non-hospitalized patients with COVID-19: a double-blind, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. leprosy-information.org [leprosy-information.org]
- 9. Levamisole induces interleukin‐18 and shifts type 1/type 2 cytokine balance | Semantic Scholar [semanticscholar.org]
- 10. Anti-HIV effect of immunomodulating agent, levamisole, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of levamisole in immune responses to bovine herpesvirus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Levamisole Phosphate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative initially developed as an anthelmintic agent.[1] It functions by targeting the nicotinic acetylcholine (B1216132) receptors in nematodes, leading to paralysis.[2][3][4] Beyond its antiparasitic properties, Levamisole is recognized as a potent immunomodulatory agent, capable of restoring depressed immune function.[2][4] Its effects on the immune system include enhancing T-cell function, stimulating macrophages, and influencing dendritic cell maturation.[2][5][6][7] In research settings, it is also widely used as an inhibitor of most isoforms of alkaline phosphatase (AP), with the exception of the intestinal and placental isoforms.[4][8]
This document provides a detailed protocol for the preparation, storage, and application of Levamisole phosphate (B84403) stock solutions for use in cell culture experiments.
Chemical and Physical Properties
A summary of the key properties of Levamisole phosphate is provided below.
| Property | Value | References |
| Chemical Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][9][]thiazole;phosphoric acid | [] |
| Synonyms | L-Tetramisole dihydrogen phosphate, (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo-[2,1-b]thiazole phosphate | [][11] |
| Molecular Formula | C₁₁H₁₅N₂O₄PS | [][12] |
| Molecular Weight | 302.29 g/mol | [][11][12] |
| Form | Crystalline solid / Powder | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder (MW: 302.29 g/mol )
-
Sterile, cell culture-grade Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes) for aliquoting
-
Analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 302.29 g/mol = 0.30229 g
-
Mass (mg) = 302.3 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 302.3 mg of this compound powder and transfer it to a sterile 15 mL or 50 mL conical tube.
-
Dissolution: Add 8 mL of sterile PBS to the conical tube. Vortex thoroughly until the powder is completely dissolved. Levamisole salts are generally water-soluble.[4][9]
-
Volume Adjustment: Once fully dissolved, add sterile PBS to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting microcentrifuge tubes. This minimizes contamination risk and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), date of preparation, and initials. Store the aliquots as recommended in the table below.
Recommended Solvents and Storage
The choice of solvent and storage conditions is crucial for maintaining the stability and efficacy of the stock solution.
| Parameter | Recommendation | Rationale / Notes |
| Primary Solvent | Sterile Phosphate-Buffered Saline (PBS), pH 7.2 | Levamisole hydrochloride has good solubility in PBS (~5 mg/mL) and is physiologically compatible.[8] |
| Alternative Solvent | Sterile, cell culture-grade water | Levamisole salts have high water solubility.[9] Ensure the final concentration of the stock in the culture medium does not alter osmolarity. |
| Stock Concentration | 10-100 mM | High concentration stocks minimize the volume of solvent added to the cell culture, reducing potential solvent-induced artifacts. |
| Short-Term Storage | 4°C for up to 1-2 weeks | Aqueous solutions prepared from pure powder have been shown to be stable for extended periods when refrigerated.[9][13][14] However, for sensitive cell culture use, shorter-term storage is recommended to ensure stability. |
| Long-Term Storage | -20°C or -80°C for up to 1 year | Freezing is the standard method for long-term preservation of stock solutions. Avoid repeated freeze-thaw cycles. |
Application in Cell Culture
Determining Working Concentration:
The optimal working concentration of this compound is cell-type dependent and must be determined empirically. Levamisole has been shown to be cytotoxic at high concentrations in a dose-dependent manner.[15]
-
Initial Range: A starting concentration range of 1 µM to 100 µM is recommended for initial experiments to assess effects on cell proliferation, viability, and specific pathway modulation.
-
Cytotoxicity Assessment: It is crucial to perform a dose-response curve to evaluate the cytotoxic and cytostatic effects on the specific cell line being used. Assays such as MTT, XTT, or trypan blue exclusion can be used.[15][16] For example, one study noted a reduction in cell viability in rabbit conjunctival epithelial cells after 6-12 hours of exposure to a high concentration of 5 mg/mL.[17]
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and a key signaling pathway affected by Levamisole.
Caption: A flowchart of the protocol for preparing a sterile stock solution of this compound.
Caption: Levamisole enhances immune response by activating dendritic cells via the TLR-2 pathway.[6]
References
- 1. fao.org [fao.org]
- 2. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 3. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of levamisole on cytotoxic T-cell-mediated immune resistance to L1210 murine leukemia in hyperimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 11. This compound | CAS No- 32093-35-9 | Simson Pharma Limited [simsonpharma.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-proliferative effect of levamisole on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Optimal Working Concentration of Levamisole Phosphate for Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
When employing alkaline phosphatase (AP) conjugates in immunohistochemistry (IHC), the presence of endogenous AP activity within tissues can lead to high background staining, potentially masking the specific signal of the target antigen. Levamisole phosphate (B84403) is a widely used inhibitor of most endogenous alkaline phosphatase isoenzymes, with the notable exception of the intestinal AP isoenzyme.[1][2] This document provides detailed application notes and a comprehensive protocol for the optimal use of Levamisole phosphate to block endogenous AP activity in IHC applications, ensuring reliable and specific results.
Data Presentation: Recommended Concentrations
The optimal working concentration of this compound for the effective inhibition of endogenous alkaline phosphatase in immunohistochemistry is consistently reported to be 1 mM.[1][3][4][5] This concentration has been shown to effectively block non-intestinal AP activity without significantly affecting the calf intestinal alkaline phosphatase (CIAP) enzyme commonly used in detection systems.[1]
| Parameter | Recommended Value | Notes |
| Working Concentration | 1 mM | Effective for most tissue types.[1][3][4] |
| Stock Solution (Typical) | 100 mM | Prepare in distilled water. Store at -20°C. |
| Point of Addition | Substrate Solution | Levamisole should be added to the AP substrate solution just before use.[3][6] |
| Buffer Compatibility | Tris-Buffered Saline (TBS) | Avoid Phosphate-Buffered Saline (PBS) as phosphate ions can inhibit AP activity.[3] |
| Incompatible Isoenzyme | Intestinal Alkaline Phosphatase | Levamisole does not inhibit the intestinal form of AP.[1] |
Experimental Protocols
I. Preparation of a 100 mM this compound Stock Solution
Materials:
-
Levamisole hydrochloride (e.g., Sigma-Aldrich L9756)
-
Distilled water
-
Appropriate laboratory glassware and consumables
Procedure:
-
Weigh out 24.07 mg of Levamisole hydrochloride (MW = 240.7 g/mol ).
-
Dissolve the Levamisole hydrochloride in 1 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the 100 mM stock solution at -20°C.
II. Protocol for Inhibiting Endogenous Alkaline Phosphatase in IHC
This protocol assumes that the tissue sections have already been deparaffinized, rehydrated, and have undergone antigen retrieval.
Procedure:
-
Washing: Following the primary antibody incubation and subsequent washes, rinse the slides with Tris-Buffered Saline (TBS).
-
Secondary Antibody Incubation: Incubate the slides with an alkaline phosphatase-conjugated secondary antibody according to the manufacturer's instructions.
-
Washing: Wash the slides thoroughly with TBS to remove any unbound secondary antibody.
-
Preparation of Substrate Solution with Levamisole:
-
Prepare the alkaline phosphatase substrate solution according to the manufacturer's protocol.
-
Just before use, add the 100 mM this compound stock solution to the substrate solution to a final concentration of 1 mM. For example, add 10 µL of 100 mM Levamisole stock to 990 µL of the substrate solution.
-
-
Substrate Incubation: Apply the Levamisole-containing substrate solution to the tissue sections and incubate until the desired color intensity is reached.
-
Washing: Rinse the slides gently with distilled water to stop the reaction.
-
Counterstaining and Mounting: Proceed with your standard counterstaining and mounting protocol.
Mandatory Visualizations
Experimental Workflow for Endogenous AP Inhibition
Caption: Workflow for IHC with Levamisole-mediated inhibition of endogenous alkaline phosphatase.
Signaling Pathway: Inhibition of Endogenous Alkaline Phosphatase
Caption: Mechanism of Levamisole action in preventing background staining in IHC.
References
- 1. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inhibition of Endogenous Alkaline Phosphatase in Western Blot Assays using Levamisole Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a frequently utilized reporter enzyme in Western blotting, prized for its signal amplification and the availability of sensitive chromogenic and chemiluminescent substrates. However, the presence of endogenous ALP in many biological samples, particularly those from tissues like liver, bone, and kidney, can lead to high background and false-positive results.[1][2] Levamisole (B84282), a synthetic phenylimidazothiazole, is a well-characterized inhibitor of most mammalian ALP isozymes and serves as an effective tool to mitigate this background interference.[1][2] This document provides detailed application notes and protocols for the use of Levamisole phosphate (B84403) to specifically inhibit endogenous ALP activity in Western blot assays, ensuring data accuracy and reliability.
Levamisole acts as a stereospecific, reversible, and uncompetitive inhibitor of several alkaline phosphatase isoenzymes.[1] Its inhibitory action is most effective against tissue non-specific ALP (found in liver, bone, kidney) and placental ALP, while it has minimal effect on the intestinal ALP isoenzyme.[1][2] This selectivity allows for the use of intestinal ALP-conjugated secondary antibodies in immunodetection with minimal loss of signal, while effectively quenching the background from endogenous enzymes.
Mechanism of Action
Levamisole functions as an uncompetitive inhibitor of alkaline phosphatase. This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor complex. This mode of inhibition is particularly effective as the inhibitor's binding is enhanced by increased substrate concentration.
Caption: Mechanism of uncompetitive inhibition of ALP by Levamisole.
Data Presentation
The following tables summarize the inhibitory characteristics and recommended working concentrations of Levamisole phosphate for ALP inhibition.
Table 1: Inhibitory Constants (Ki) and IC50 Values of Levamisole for Alkaline Phosphatase
| Isozyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |
| Human Liver ALP | Uncompetitive | 2.8 x 10⁻⁶ M (for Bromo-levamisole) | - | [3] |
| Bovine Milk Fat Globule Membrane ALP | Uncompetitive | 45 ± 6 µM | 49 ± 23 µM | [4] |
| General Tissue (non-intestinal) ALP | Uncompetitive | - | Not specified | [1][2] |
Table 2: Recommended Working Concentrations of Levamisole in Different Applications
| Application | Recommended Concentration | Notes | Reference |
| Immunohistochemistry | 1 mM | Effective for inhibiting endogenous tissue ALP. | [2] |
| Cytochemical Assays | 0.1 mM | Achieved complete inhibition in various rat tissues (except intestine). | [5] |
| Cell Culture | 1 mM | Used to inhibit ALP activity in lipopolysaccharide-stimulated cells. | [6] |
| Western Blotting (recommended) | 1-5 mM | Starting concentration, may require optimization. | Inferred from related applications |
Experimental Protocols
This section provides a detailed protocol for the incorporation of this compound into a standard Western blot workflow to inhibit endogenous alkaline phosphatase activity.
Materials
-
This compound (e.g., Sigma-Aldrich L9756)
-
Tris-buffered saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.6
-
TBS with Tween-20 (TBST): TBS containing 0.1% Tween-20
-
Blocking buffer: 5% non-fat dry milk or 3% BSA in TBST
-
Primary antibody diluted in blocking buffer
-
Alkaline phosphatase (AP)-conjugated secondary antibody (preferably intestinal calf ALP)
-
BCIP/NBT substrate solution or other AP-based chemiluminescent substrate
-
Deionized water
Protocol Workflow
Caption: Western blot workflow with Levamisole for endogenous ALP inhibition.
Detailed Step-by-Step Protocol
-
Sample Preparation, SDS-PAGE, and Protein Transfer: Prepare protein lysates from cells or tissues. Determine protein concentration, and separate proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane. These initial steps should follow standard laboratory protocols.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer (e.g., 5% non-fat dry milk in TBST) with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer according to the manufacturer's recommendations. This is typically done for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation with Levamisole:
-
Prepare the secondary antibody solution in blocking buffer at the recommended dilution.
-
Add this compound to the secondary antibody solution to a final concentration of 1-5 mM. A 1 mM final concentration is a good starting point.
-
Incubate the membrane in this solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Substrate Incubation with Levamisole:
-
Prepare the alkaline phosphatase substrate solution (e.g., BCIP/NBT or a chemiluminescent substrate) according to the manufacturer's instructions.
-
Add this compound to the substrate solution to a final concentration of 1-5 mM.
-
Incubate the membrane in the substrate solution until the desired signal is developed.
-
-
Signal Detection: For chromogenic substrates like BCIP/NBT, stop the reaction by rinsing the membrane with deionized water. For chemiluminescent substrates, proceed with imaging using an appropriate detection system.
Troubleshooting
-
High Background Persists:
-
Increase the concentration of Levamisole in the secondary antibody and substrate solutions (up to 10 mM has been used in some applications).
-
Ensure the pH of the substrate buffer is optimal for both ALP activity and Levamisole inhibition (typically pH 8.0-9.8).
-
Confirm that the endogenous ALP in your sample is not the intestinal isoenzyme, which is resistant to Levamisole.
-
-
Weak Signal:
-
Ensure that your AP-conjugated secondary antibody is of intestinal origin, as other types may be inhibited by Levamisole.
-
Optimize the concentration of the primary and secondary antibodies.
-
Levamisole is a reversible inhibitor; ensure it is present in both the secondary antibody and substrate incubation steps.
-
Stability and Storage of Levamisole
Levamisole is stable in bulk form and in aqueous solutions. A 100 mg/mL solution in water at pH 7 is stable for at least 9 days at room temperature.[7] For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 100 mM) in an appropriate buffer (e.g., Tris buffer) and store it at -20°C.
Conclusion
The use of this compound is a straightforward and effective method for reducing background noise caused by endogenous alkaline phosphatase in Western blot assays. By incorporating Levamisole into the secondary antibody and substrate incubation steps, researchers can significantly improve the signal-to-noise ratio and obtain clearer, more reliable data. The provided protocols and data serve as a comprehensive guide for the successful application of this technique in your research.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing Levamisole Phosphate in High-Throughput Screening for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of large compound libraries.[1] However, the complexity of biological systems can introduce artifacts and background noise, potentially leading to false positives or negatives. A common source of such interference is the activity of endogenous enzymes. Levamisole (B84282), a synthetic imidazothiazole derivative, serves as a critical tool in HTS by selectively inhibiting endogenous alkaline phosphatase (ALP) activity.[2][3]
Alkaline phosphatases are ubiquitous enzymes that hydrolyze phosphate (B84403) monoesters and are often involved in signal transduction pathways.[1][4] In many HTS assays, particularly those involving cell-based models or tissue preparations, endogenous ALP can cleave reporter substrates, leading to a high background signal that masks the effects of test compounds. Levamisole's specific inhibitory action on certain ALP isoenzymes makes it an indispensable reagent for improving assay sensitivity and reliability.[5][6]
These application notes provide a comprehensive overview of levamisole's mechanism of action, quantitative data on its inhibitory properties, and detailed protocols for its application in HTS workflows.
Mechanism of Action: Uncompetitive Inhibition
Levamisole functions as a reversible and uncompetitive inhibitor of alkaline phosphatase.[2] In this inhibition model, the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[2][5] This action effectively stabilizes the ES complex and prevents the subsequent hydrolysis and release of the product, thereby halting the catalytic cycle.[2] The L-isomer of tetramisole (B1196661) (levamisole) is the active inhibitor.[6]
Caption: Uncompetitive inhibition of Alkaline Phosphatase by Levamisole.
Quantitative Data: Inhibitory Potency
Levamisole exhibits differential inhibitory effects on various ALP isoenzymes. It is a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), which is prevalent in liver, bone, and kidney tissues.[5][6] Conversely, it has a significantly weaker effect on intestinal and placental ALP isoenzymes.[6][7][8] This selectivity is crucial for its use in research.
The inhibitory potency of levamisole and its analogs has been quantified across several studies. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics summarized below.
| Parameter | Enzyme Source | Inhibitor | Value | Reference(s) |
| IC₅₀ | Bovine Milk Fat Globule Membranes | Levamisole | 49 ± 23 µM | [2][9] |
| Kᵢ | Bovine Milk Fat Globule Membranes | Levamisole | 45 ± 6 µM | [2][9] |
| Kᵢ | Human Liver | Bromo-levamisole | 2.8 µM (at pH 10.5) | [10] |
| Kᵢ | Human Liver | Cimetidine (B194882) | 3.2 mM (at pH 10.5) | [10] |
Application in High-Throughput Screening
The primary application of levamisole phosphate in an HTS context is to quench the activity of endogenous non-intestinal alkaline phosphatases. This is particularly critical in:
-
Cell-Based Assays: Many cell lines used in drug discovery express significant levels of TNAP. If the assay readout relies on a phosphorylated substrate (e.g., a chemiluminescent or colorimetric substrate), endogenous ALP can generate a high background signal, reducing the assay's dynamic range and sensitivity.[11][12]
-
Biochemical Assays: When screening for inhibitors of a specific phosphatase, other contaminating phosphatases in the enzyme preparation can interfere. Levamisole can be used to selectively inhibit ALP activity.
By incorporating levamisole into the assay buffer, researchers can ensure that the measured signal is a direct result of the activity of the target enzyme, rather than an artifact of endogenous ALP.
Caption: HTS workflow incorporating Levamisole to mitigate ALP interference.
Experimental Protocols
Protocol: Colorimetric ALP Inhibition Assay in HTS Format
This protocol describes a typical colorimetric assay using p-Nitrophenyl Phosphate (pNPP) to screen for ALP inhibitors or to quantify the effect of levamisole.[1][2]
5.1.1 Materials and Reagents
-
ALP Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[2]
-
Enzyme Solution: Purified Tissue-Nonspecific Alkaline Phosphatase (TNAP) diluted in ALP buffer to the desired working concentration.
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) dissolved in ALP buffer.[2]
-
Inhibitor Stock: this compound and test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: 3 M NaOH.[2]
-
Assay Plates: 96-well or 384-well clear, flat-bottom microplates.[4]
-
Microplate Reader: Capable of measuring absorbance at 405 nm.[2]
5.1.2 Assay Procedure
-
Compound Plating: Dispense test compounds and controls into the microplate wells. Include wells for:
-
100% Activity Control (Positive Control): Enzyme + Substrate + Vehicle (e.g., DMSO).
-
0% Activity Control (Negative Control): Buffer + Substrate (no enzyme).
-
Levamisole Control: Enzyme + Substrate + known concentration of Levamisole.
-
-
Enzyme Addition: Add the ALP enzyme solution to all wells except the negative controls.
-
Pre-incubation: Add different concentrations of levamisole (or test compounds) to the respective wells. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.[2]
-
Reaction Termination: Stop the reaction by adding the stop solution (e.g., 3 M NaOH) to all wells. The stop solution raises the pH, which both stops the enzyme and maximizes the absorbance of the p-Nitrophenol product.[2]
-
Data Acquisition: Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.[2]
5.1.3 Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Absinhibitor - Absnegative) / (Abspositive - Absnegative)] x 100
-
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]
-
Assess Assay Quality: Calculate the Z-factor (Z') to evaluate the quality and robustness of the HTS assay. A Z' value greater than 0.5 indicates an excellent assay suitable for HTS.[4]
-
Z' = 1 - [ (3σpositive + 3σnegative) / |μpositive - μnegative| ]
-
Where σ is the standard deviation and μ is the mean of the positive and negative controls.
-
Conclusion
This compound is a powerful and selective tool for mitigating the confounding effects of endogenous alkaline phosphatase activity in high-throughput screening assays. Its well-characterized uncompetitive mechanism of action and specificity for tissue-nonspecific ALP allow for a significant improvement in assay quality, signal-to-noise ratio, and overall data reliability.[2][6] By following the detailed protocols and understanding the principles outlined in these notes, researchers can effectively integrate levamisole into their HTS workflows to accelerate the discovery of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gentelbio.com [gentelbio.com]
- 5. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Use of Levamisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole (B84282), a synthetic imidazothiazole derivative, is a versatile compound with a long history of use as an anthelmintic agent in veterinary medicine.[1] Beyond its antiparasitic properties, Levamisole has demonstrated significant immunomodulatory effects, leading to its investigation as an adjuvant in cancer therapy and for the treatment of various immune-mediated conditions.[2][3] This document provides a comprehensive guide for the use of Levamisole in preclinical animal models, offering detailed protocols, quantitative data summaries, and visual representations of its mechanisms of action and experimental workflows.
Mechanism of Action
Levamisole exerts its biological effects through two primary mechanisms:
-
Anthelmintic Action: Levamisole acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist in nematodes.[4] This leads to the depolarization of muscle cell membranes, causing spastic paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract.[4]
-
Immunomodulatory Effects: Levamisole's effects on the immune system are complex and multifaceted. It has been shown to restore depressed immune function by stimulating T-lymphocyte proliferation and activation, as well as enhancing the activity of macrophages.[2][4] This can lead to a more robust immune response against pathogens and cancer cells. Key signaling pathways implicated in Levamisole's immunomodulatory action include Toll-like receptor (TLR), JAK/STAT, NF-κB, and ERK1/2 pathways.[5][6]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Levamisole in Preclinical Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rats | Oral | 2.5 | - | 0.5-1 | - | [1] |
| Rats | Oral | 15 | - | - | - | [1] |
| Goats | Subcutaneous | 9 | 468.57 ± 151.12 | 2.24 ± 1.58 | 185 | [7] |
| Goats | Oral | 12 | 573.21 ± 149.01 | 0.5 ± 0.41 | - | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data presented as mean ± standard deviation where available.
Table 2: Anthelmintic Efficacy of Levamisole in Preclinical and Veterinary Studies
| Animal Model | Parasite | Administration Route | Dose (mg/kg) | Efficacy (% Reduction) | Reference |
| Dogs | Hookworm, Toxocara | Oral | 8 | Significant reduction | [8] |
| Goats | Lungworms (Protostrongylus) | - | - | 98 | [9] |
| Various Livestock | Nematodes | - | - | 100% (by day 14-30) | [10] |
Table 3: Dose-Response of Levamisole in Preclinical Cancer Models
| Animal Model | Cancer Type | Administration Route | Dose (mg/kg) | Effect | Reference |
| BALB/c Mice | WEHI-164 Fibrosarcoma | - | 10 | Significant reduction in tumor growth | [11] |
| BALB/c Mice | Meth 1 Fibrosarcoma | Intraperitoneal | 0.625 or 2.5 | Augmented inhibition of secondary tumor growth | [12] |
| Nude Mice | Human Breast Adenocarcinoma | - | - | Inhibition of tumor growth | [13] |
Experimental Protocols
General Guidelines for Levamisole Preparation and Administration
-
Formulation: Levamisole is commonly available as Levamisole hydrochloride, which is soluble in water.
-
Preparation of Dosing Solutions: For oral administration, dissolve the required amount of Levamisole HCl in sterile water or saline. For parenteral routes (subcutaneous or intraperitoneal), use sterile saline and ensure the solution is filtered through a 0.22 µm filter.
-
Storage: Store stock solutions at 2-8°C and protect from light. Prepare fresh dosing solutions for each experiment.
Protocol: Evaluation of Levamisole as an Anthelmintic in a Murine Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) experimentally infected with a gastrointestinal nematode (e.g., Heligmosomoides polygyrus).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., water or saline).
-
Group 2-4: Levamisole at increasing doses (e.g., 5, 10, 20 mg/kg).
-
-
Drug Administration: Administer the treatment orally via gavage or by subcutaneous injection.
-
Fecal Egg Count Reduction Test (FECRT):
-
Collect fecal samples from each mouse before treatment and at specified time points post-treatment (e.g., 7 and 14 days).
-
Perform fecal egg counts using a standard parasitological technique (e.g., McMaster method).
-
Calculate the percentage reduction in egg count for each treatment group compared to the vehicle control.
-
-
Worm Burden Assessment:
-
At the end of the study, euthanize the animals and collect the gastrointestinal tracts.
-
Count the number of adult worms present in the intestines.
-
Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the efficacy of Levamisole at different doses.
Protocol: Evaluation of Levamisole as an Immunomodulatory Agent in a Preclinical Cancer Model
-
Animal Model: Use an appropriate syngeneic tumor model (e.g., B16 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).
-
Tumor Inoculation: Inoculate a known number of tumor cells subcutaneously into the flank of each mouse.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: Levamisole monotherapy (e.g., 10 mg/kg).
-
Group 3: Combination therapy (e.g., Levamisole with a checkpoint inhibitor).
-
-
Treatment Schedule:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer Levamisole via intraperitoneal or subcutaneous injection according to a predetermined schedule (e.g., daily or every other day).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Immune Endpoint Analysis:
-
At the end of the study, collect tumors, spleens, and lymph nodes.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD4+ and CD8+ T cells, dendritic cells, macrophages).
-
Measure cytokine levels in the tumor microenvironment or serum (e.g., IFN-γ, IL-12).
-
-
Data Analysis: Compare tumor growth curves and immune parameters between the different treatment groups using appropriate statistical analyses.
Visualizations
Signaling Pathways
References
- 1. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 2. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdvets.org [bdvets.org]
- 4. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 5. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. scialert.net [scialert.net]
- 9. Evaluation of drug resistance to albendazole and levamisole against lung worms in goat flocks based on fecal larvae count reduction test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antitumor effects of levamisole in mice are mediated by NC-1.1+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic T-cell-mediated antitumor effect of levamisole against murine syngeneic fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Levamisole Phosphate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Levamisole (B84282) phosphate (B84403) in cell culture experiments. Levamisole, an imidazothiazole derivative, is widely recognized for its multifaceted biological activities, primarily as an inhibitor of most alkaline phosphatase (ALP) isoforms and as an immunomodulatory agent.[1][2] Accurate and reproducible experimental outcomes necessitate precise preparation and application of Levamisole in cell culture media.
Mechanism of Action
Levamisole functions as a reversible and uncompetitive inhibitor of alkaline phosphatase, binding to the enzyme-substrate complex.[3] This inhibition is stereospecific and affects tissue-nonspecific ALP (TNAP) found in liver, bone, and kidney, but it has minimal effect on intestinal and placental ALP isozymes.[2][4] Beyond its well-characterized role as an ALP inhibitor, Levamisole has also been shown to modulate immune responses by influencing T-cell activation and proliferation, as well as the function of antigen-presenting cells.[5][6] Recent studies suggest its involvement in regulating signaling pathways such as JAK/STAT and Toll-like receptor (TLR) signaling.[5]
Data Presentation: Effective Concentrations of Levamisole in Cell Culture
The optimal concentration of Levamisole is highly dependent on the cell type and the specific biological process under investigation. The following table summarizes effective concentrations reported in various in vitro studies.
| Application/Assay | Cell Type/System | Effective Concentration | Reference(s) |
| Inhibition of Endogenous Alkaline Phosphatase | Tissue Sections | 1 mM | [2] |
| Inhibition of T-Cell Proliferation | Human Peripheral Blood T-cells | 1 mM | [7] |
| Regulation of JAK/STAT & TLR Signaling | Human NSAA patient cells | 40 µg/ml | [5] |
| Augmentation of Lymphocyte Proliferation | Human Lymphocytes | Lower concentrations (specifics not detailed) | [8] |
| Direct Stimulation of Phagocytosis | Human Macrophages | Higher concentrations (specifics not detailed) | [8] |
| Augmentation of Spleen Cell Response to Concanavalin A | Murine Spleen Cells | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM Levamisole Phosphate Stock Solution
This protocol details the preparation of a sterile stock solution of this compound, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or sterile cell culture grade water[10]
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 319.24 g/mol .
-
To prepare 10 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 L * 0.1 mol/L * 319.24 g/mol = 3.1924 g. (This is a high concentration and may be difficult to dissolve. It is often more practical to make a lower concentration stock, for example 10 mM, which would require 0.31924 g in 10 mL). Let's proceed with a 10 mM stock for better solubility.
-
For a 10 mM stock in 10 mL: Mass = 0.01 L * 0.01 mol/L * 319.24 g/mol = 0.0319 g or 31.9 mg.
-
-
-
Weighing and Dissolving:
-
In a sterile 50 mL conical tube, accurately weigh 31.9 mg of this compound powder.
-
Aseptically add 10 mL of sterile PBS or cell culture grade water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterile Filtration:
-
In a laminar flow hood, draw the Levamisole solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 50 mL conical tube. This step is crucial to remove any potential microbial contamination.[11]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Adding this compound to Cell Culture Media
This protocol describes the process of diluting the stock solution to the final working concentration in your cell culture medium.
Materials:
-
Sterile 10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
-
Cell culture flasks or plates with adherent or suspension cells
Procedure:
-
Determine the required volume of stock solution:
-
Use the formula: C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (the unknown)
-
C2 = Desired final concentration in the media (e.g., 1 mM)
-
V2 = Final volume of the cell culture media
-
-
Example: To prepare 10 mL of media with a final Levamisole concentration of 1 mM:
-
(10 mM) * V1 = (1 mM) * (10 mL)
-
V1 = (1 mM * 10 mL) / 10 mM = 1 mL
-
-
Therefore, you would add 1 mL of the 10 mM stock solution to 9 mL of your complete cell culture medium. For more accurate final volume, add 1 mL of stock to 9 mL of media. A more precise method is to add the calculated volume of stock to the final volume of media minus the stock volume. For example, for a final volume of 10mL, add 1mL of stock to 9mL of media.
-
-
Adding to Media:
-
Aseptically add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Gently mix the medium by pipetting up and down or by swirling the flask/plate.
-
-
Treating Cells:
-
For adherent cells, remove the existing medium and replace it with the Levamisole-containing medium.
-
For suspension cells, add the required volume of Levamisole-containing medium to achieve the desired final concentration and cell density.
-
-
Incubation and Observation:
-
Return the cells to the incubator and monitor for the desired experimental effects.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and adding this compound to cell culture.
Caption: Simplified diagram of signaling pathways modulated by Levamisole.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro stimulation of murine lymphoid cell cultures by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
RP-HPLC Method for Quantification of Levamisole Phosphate in Plasma: An Application Note
Introduction
Levamisole (B84282) is an anthelmintic and immunomodulatory agent used in both veterinary and human medicine.[1][2][3] Accurate quantification of levamisole and its phosphate (B84403) salt in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of levamisole phosphate in plasma samples. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for routine analysis in a research or clinical laboratory setting.
Physicochemical Properties of Levamisole:
| Property | Value | Reference |
| Chemical Name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole | [1] |
| Molecular Formula | C11H12N2S | [3] |
| Molecular Weight | 204.29 g/mol | [3] |
| Appearance | White to pale cream colored crystalline powder | [1] |
Experimental Principle
This method utilizes RP-HPLC with UV detection to separate and quantify levamisole from plasma matrix components. The workflow involves sample preparation to extract the analyte from plasma, followed by chromatographic separation on a C18 column and detection at a wavelength where levamisole exhibits maximum absorbance.
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Water, HPLC grade
-
Human or animal plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[4][5] or liquid-liquid extraction solvents (e.g., butyl acetate:butanol)[6]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended based on a synthesis of published methods.[4][7][8][9][10]
Table of Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0-7.5) in varying ratios (e.g., 30:70 v/v)[8] |
| Flow Rate | 0.7 - 1.0 mL/min[7][8] |
| Detection Wavelength | 225 nm or 235 nm[4][5][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 ng/mL to 2000 ng/mL.[10]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Quinine) in methanol.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of, for example, 500 ng/mL.
Sample Preparation
The following protocols describe two common extraction methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) [4][5]
Caption: Solid-Phase Extraction (SPE) workflow.
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC grade water.
-
Loading: To 1 mL of plasma, add a known amount of the internal standard working solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the levamisole and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) [6]
-
Extraction: To 200 µL of plasma in a microcentrifuge tube, add the internal standard and 100 µL of a basic solution (e.g., 2M Tris solution, pH 10.6).[6] Add 200 µL of an organic solvent mixture (e.g., butyl acetate:butanol, 9:1 v/v).[6]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge for 4 minutes.[6]
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[6]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[11] Key validation parameters are summarized below.
Table of Method Validation Parameters:
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9992[12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 21 ng/mL[4][5] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 28 ng/mL[10], 72 ng/mL[4][5] |
| Accuracy (% Recovery) | 85-115% | 73.1%[4][5] |
| Precision (% RSD) | ≤ 15% | < 7% (Intra- and Inter-day)[10] |
| Specificity | No interference at the retention time of the analyte | No interference from common antimalarials observed[10] |
Data Analysis
-
Peak Identification: Identify the peaks for levamisole and the internal standard based on their retention times.
-
Peak Area Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of levamisole to the peak area of the internal standard against the corresponding concentration of the working standards.
-
Quantification: Determine the concentration of levamisole in the plasma samples by interpolating their peak area ratios on the calibration curve.
Representative Chromatogram
(A representative chromatogram would be included here, showing well-resolved peaks for levamisole and the internal standard in a spiked plasma sample.)
Conclusion
The RP-HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation parameters, offer a comprehensive guide for researchers and drug development professionals. This method is suitable for a variety of applications, including pharmacokinetic and toxicological studies.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. scispace.com [scispace.com]
- 3. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitation of levamisole in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of levamisole in plasma using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 6. Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of levamisole in the plasma of patients with falciparum malaria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Levamisole Phosphate in Studying Anthelmintic Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative that has been widely used as a broad-spectrum anthelmintic in both human and veterinary medicine. Its primary mode of action is as a selective cholinergic agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematode muscle cells.[1][2] This action leads to the opening of ion channels, depolarization of the muscle cell membrane, and consequently, spastic paralysis and death of the worm.[3] Due to its specific target and mechanism, levamisole phosphate (B84403) is an invaluable pharmacological tool for investigating the molecular and genetic underpinnings of anthelmintic resistance. Studying how nematodes develop resistance to levamisole provides crucial insights into neurobiology, receptor function, and potential new drug targets.
Mechanism of Action and Resistance
Levamisole Signaling Pathway
Levamisole exerts its effect by binding to a specific subtype of nAChR, often referred to as the L-AChR, located on the somatic muscle cells of nematodes.[1] This receptor is a pentameric ligand-gated ion channel. In the model organism Caenorhabditis elegans, the L-AChR is composed of five subunits encoded by several genes. The core essential subunits are UNC-38 (an α-like subunit), UNC-29, and UNC-63.[3][4] Two additional non-essential subunits, LEV-1 and LEV-8, are also part of the complex.[4] Homologs of these subunit genes have been identified in many parasitic nematode species, including Haemonchus contortus, suggesting a conserved mechanism of action.[5][6] Binding of levamisole to the receptor opens the channel, leading to an influx of cations, sustained muscle contraction, and spastic paralysis.
Caption: Levamisole binds to L-AChRs on nematode muscle cells, causing paralysis.
Molecular Mechanisms of Resistance
Anthelmintic resistance to levamisole is a complex, often polygenic trait.[1][2] The primary mechanisms involve alterations in the drug's target site, the L-AChR.
-
Target Site Modification: The most common resistance mechanism involves genetic changes in the L-AChR subunit genes.
-
Loss-of-function mutations: Null mutations or deletions in the essential subunit genes (unc-38, unc-29, unc-63) can lead to the formation of non-functional receptors, resulting in high levels of resistance.[4][7]
-
Altered Gene Expression: Reduced transcription levels of L-AChR subunit genes can decrease the number of functional receptors on the muscle cell surface, thereby reducing the nematode's sensitivity to the drug.[8][9]
-
Aberrant Splicing: The expression of truncated, non-functional subunit transcripts is a key mechanism in some parasitic species. For example, a shortened version of Hco-acr-8 (Hco-acr-8b) has been identified in several levamisole-resistant isolates of H. contortus.[10][11]
-
Single Nucleotide Polymorphisms (SNPs): Specific point mutations can alter the receptor's affinity for levamisole. A serine-to-threonine substitution (S168T) in the Hco-ACR-8 subunit has been functionally shown to reduce levamisole efficacy, changing it from a full to a partial agonist.[12][13]
-
-
Changes in Ancillary Proteins: Resistance can also arise from mutations in genes encoding proteins that are not part of the receptor itself but are crucial for its assembly, trafficking, and localization at the neuromuscular junction (e.g., lev-9, lev-10, ric-3).[6][9]
Data Presentation: Quantitative Analysis of Levamisole Resistance
The following tables summarize quantitative data from various studies, illustrating the differences between levamisole-susceptible (LEV-S) and levamisole-resistant (LEV-R) nematode isolates.
Table 1: In Vivo Efficacy of Levamisole (Fecal Egg Count Reduction Test - FECRT)
| Nematode Species | Host | Isolate Status | Levamisole Efficacy (%) | Reference(s) |
| Haemonchus contortus | Sheep | Susceptible (baseline) | 100% | [14] |
| Haemonchus contortus | Sheep | Resistant (after 5 years of use) | 70.4% | [14] |
| Haemonchus contortus | Sheep | Partially Resistant | 92.5% | [15] |
| Gastrointestinal Nematodes | Goats | Resistant | <95% | [16] |
Table 2: In Vitro Larval Susceptibility to Levamisole (Larval Development Assay - LDA)
| Nematode Species | Isolate | Parameter | Value | Fold Resistance | Reference(s) |
| Haemonchus contortus | Unselected (S) | IC50 | Not specified | - | [9] |
| Haemonchus contortus | Selected (R, 9 generations) | IC50 | Not specified | 94-fold increase | [9] |
| Haemonchus contortus | Unselected (S) | IC95 | Not specified | - | [9] |
| Haemonchus contortus | Selected (R, 9 generations) | IC95 | Not specified | 1350-fold increase | [9] |
Table 3: Molecular and Genetic Markers Associated with Levamisole Resistance
| Nematode Species | Marker | Susceptible Isolate | Resistant Isolate | Assay | Reference(s) |
| Haemonchus contortus | acr-8 63-bp indel frequency | 0% | 11.9% | PCR | [14] |
| Haemonchus contortus | Hco-unc-29.1 expression | Baseline | Downregulated (up to 5.5-fold) | qRT-PCR | [9] |
| Haemonchus contortus | ric-3 expression | Baseline | Downregulated (up to 5.5-fold) | qRT-PCR | [9] |
| Caenorhabditis elegans | L-AChR channel mean closed time (10 µM levamisole) | 133.6 ± 34.1 ms (B15284909) | 410.4 ± 41.8 ms (lev-8 mutant) | Patch Clamp | [4] |
Experimental Protocols
Detailed methodologies are provided below for key experiments used to characterize levamisole resistance.
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
This in vivo assay is the standard method for detecting anthelmintic resistance in livestock under field conditions.
-
Principle: The percentage reduction in nematode egg output (eggs per gram of feces) is calculated after treatment with levamisole. A reduction of less than 95% typically indicates resistance.[17]
-
Workflow:
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
-
Materials:
-
Levamisole phosphate injectable or oral solution
-
Syringes, drenching gun
-
Fecal collection bags, gloves
-
McMaster slides, microscope
-
Saturated salt (flotation) solution
-
-
Procedure:
-
Animal Selection: Select a group of 15-20 animals with naturally high nematode infections (e.g., >150 EPG).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[18]
-
Group Allocation: Randomly assign animals to a treatment group and an untreated control group (at least 5-10 animals).
-
Treatment: Weigh each animal in the treatment group and administer levamisole at the manufacturer's recommended dose. The control group remains untreated.[18]
-
Post-treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from all animals in both groups.[18]
-
Egg Counting: Perform fecal egg counts on all samples using a standardized method like the McMaster technique.
-
-
Data Analysis: Calculate the percentage reduction using the formula: %FECR = [1 - (Mean EPGTreated Post / Mean EPGTreated Pre) * (Mean EPGControl Pre / Mean EPGControl Post)] x 100. A reduction below 95% with a lower 95% confidence limit below 90% is indicative of resistance.[15]
Protocol 2: Larval Development Assay (LDA)
This in vitro assay determines the concentration of levamisole that inhibits the development of nematode eggs to the third larval (L3) stage.
-
Principle: Eggs from susceptible populations will fail to develop into L3 larvae at lower drug concentrations compared to eggs from resistant populations. The result is expressed as a lethal concentration (LC50).
-
Materials:
-
This compound
-
96-well microtiter plates
-
Nematode eggs isolated from feces
-
Agar (B569324), nutrient medium
-
Lugol's iodine
-
Incubator (27°C)
-
-
Procedure:
-
Egg Isolation: Recover nematode eggs from pooled fecal samples.[18]
-
Drug Dilutions: Prepare serial dilutions of levamisole in water or buffer.
-
Plate Setup: Add a small amount of agar and nutrient medium to each well of a 96-well plate. Add a set volume of each drug dilution to the appropriate wells. Include control wells with no drug.[18]
-
Inoculation: Add a standardized number of eggs (e.g., 50-80) to each well.[18]
-
Incubation: Incubate the plate at 27°C for 7 days in a humidified chamber.[18]
-
Larval Counting: Add a drop of Lugol's iodine to each well to stop development and stain the larvae. Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.[18]
-
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control wells. Use probit analysis to determine the LC50 value (the drug concentration that inhibits 50% of larval development). Compare LC50 values between known susceptible and field isolates.
Protocol 3: C. elegans Liquid Paralysis Assay
This assay quantifies the rate of paralysis in the model nematode C. elegans, allowing for rapid screening of genetic mutants.
-
Principle: Wild-type worms become paralyzed quickly when exposed to levamisole in liquid. Resistant mutants show a significantly delayed paralysis phenotype.
-
Workflow:
Caption: Workflow for the C. elegans liquid levamisole paralysis assay.
-
Materials:
-
Synchronized populations of wild-type and mutant C. elegans
-
24-well plates with Nematode Growth Medium (NGM) seeded with E. coli OP50
-
Levamisole stock solution
-
M9 buffer
-
-
Procedure:
-
Preparation: Prepare 24-well NGM plates seeded with OP50 E. coli.[19]
-
Synchronization: Synchronize worm populations via bleaching to obtain a cohort of first larval stage (L1) animals.
-
Plating: Pipette L1 animals for each strain (e.g., wild-type, unc-29 mutant) into the wells.[19]
-
Growth: Allow worms to grow to adulthood (approx. 3 days at 20°C).[19]
-
Assay: Add levamisole in M9 buffer to each well to a final concentration of 0.4 mM.[19]
-
Quantitation: Immediately begin counting the number of moving (unparalyzed) animals in each well. Repeat counts every 5 or 10 minutes for a total of 60 minutes.[19]
-
-
Data Analysis: For each time point, calculate the percentage of animals that are still moving. Plot this percentage against time for each strain. Resistant strains will maintain a higher percentage of motile worms for a longer duration.
References
- 1. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]
- 4. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic diversity of levamisole receptor subunits in parasitic nematode species and abbreviated transcripts associated with resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dovepress.com [dovepress.com]
- 9. In vitro levamisole selection pressure on larval stages of Haemonchus contortus over nine generations gives rise to drug resistance and target site gene expression changes specific to the early larval stages only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel assay for the detection and monitoring of levamisole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional validation of novel levamisole resistance marker S168T in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The presence and relative frequency detection of the levamisole-resistance-associated S168T substitution in hco-acr-8 in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target selected treatment with levamisole to control the development of anthelmintic resistance in a sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luvas.edu.in [luvas.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. ijmpes.com [ijmpes.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levamisole Phosphate in BCIP/NBT Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of levamisole (B84282) phosphate (B84403) to inhibit endogenous alkaline phosphatase (AP) activity during chromogenic staining with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitroblue tetrazolium (NBT) substrates. Following these guidelines will help to reduce background staining and improve the signal-to-noise ratio in immunohistochemistry (IHC), in situ hybridization (ISH), and other related applications.
Introduction
Alkaline phosphatase is a commonly used enzyme conjugate in various molecular biology and histology staining techniques. The BCIP/NBT substrate system yields an intense, insoluble dark purple precipitate upon reaction with alkaline phosphatase, allowing for sensitive detection. However, many tissues and cells express endogenous alkaline phosphatases, which can lead to high background staining and obscure the specific signal. Levamisole is a potent and specific inhibitor of most endogenous alkaline phosphatase isoenzymes, with the notable exception of the intestinal isoenzyme.[1][2] By incorporating levamisole into the BCIP/NBT staining protocol, researchers can effectively block this endogenous activity, thereby enhancing the clarity and specificity of the staining.
Mechanism of Action
Levamisole acts as a reversible, uncompetitive inhibitor of alkaline phosphatase.[1] This means that levamisole binds to the enzyme-substrate complex, preventing the progression of the catalytic reaction. Specifically, in the BCIP/NBT reaction, alkaline phosphatase hydrolyzes BCIP into a product that, in turn, reduces NBT to an insoluble formazan (B1609692) precipitate. Levamisole interferes with the initial hydrolysis of BCIP by the non-intestinal isoforms of alkaline phosphatase.
BCIP/NBT Staining Reaction Pathway
Caption: The enzymatic reaction of BCIP/NBT with Alkaline Phosphatase.
Quantitative Data on Levamisole Inhibition
| Levamisole Dosage (in vivo) | Mean Inhibition of Serum AP Activity (%) |
| 40 mg/kg | 18.4% |
| 80 mg/kg | 61.3% |
Data adapted from a study on the effects of levamisole on bone mineralization in mice.[3]
In practice, a final concentration of 1 mM levamisole in the staining solution is widely reported to achieve significant inhibition of endogenous, non-intestinal alkaline phosphatase activity, leading to a qualitative improvement in signal-to-noise ratio.
| Condition | Observed Background | Signal Specificity |
| Without Levamisole | High to Moderate | Potentially Obscured |
| With 1 mM Levamisole | Low to Negligible | High |
Experimental Protocols
Preparation of Stock Solutions
1 M Tris-HCl, pH 9.5:
-
Dissolve 121.1 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 9.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at room temperature.
5 M NaCl:
-
Dissolve 292.2 g of NaCl in 800 mL of deionized water.
-
Bring the final volume to 1 L with deionized water.
-
Store at room temperature.
1 M MgCl₂:
-
Dissolve 203.3 g of MgCl₂·6H₂O in 800 mL of deionized water.
-
Bring the final volume to 1 L with deionized water.
-
Store at room temperature.
100 mM Levamisole Phosphate Stock Solution:
-
Dissolve 2.41 g of levamisole hydrochloride in 100 mL of deionized water.
-
Adjust the pH to be compatible with the final staining buffer if necessary.
-
Store in aliquots at -20°C.
BCIP Stock Solution (50 mg/mL):
-
Dissolve 50 mg of BCIP (p-toluidine salt) in 1 mL of 100% N,N-dimethylformamide (DMF).
-
Store in a light-protected container at -20°C.
NBT Stock Solution (75 mg/mL):
-
Dissolve 75 mg of NBT in 1 mL of 70% DMF in deionized water.
-
Store in a light-protected container at -20°C.
Staining Protocol for Immunohistochemistry (IHC)
This protocol assumes that the tissue sections have already been deparaffinized, rehydrated, and subjected to antigen retrieval and incubation with a primary antibody and an alkaline phosphatase-conjugated secondary antibody.
IHC Staining Workflow with Levamisole
Caption: A streamlined workflow for IHC staining incorporating levamisole.
Procedure:
-
Washing: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the slides three times for 5 minutes each in a Tris-buffered saline (TBS) solution (50 mM Tris-HCl, 150 mM NaCl, pH 7.6).
-
Prepare BCIP/NBT/Levamisole Staining Solution (prepare fresh):
-
To 10 mL of AP staining buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5), add:
-
100 µL of 100 mM Levamisole stock solution (final concentration: 1 mM).
-
33 µL of NBT stock solution (75 mg/mL).
-
66 µL of BCIP stock solution (50 mg/mL).
-
-
Mix well by inverting the tube. The solution should be used immediately.
-
-
Substrate Incubation:
-
Carefully blot the excess buffer from around the tissue sections on the slides.
-
Apply the freshly prepared BCIP/NBT/Levamisole staining solution to completely cover the tissue section.
-
Incubate the slides in a humidified chamber at room temperature (20-25°C) or 37°C.
-
Monitor the color development under a microscope. Incubation times can range from 5 minutes to several hours, depending on the abundance of the target antigen.
-
-
Stop Reaction:
-
Once the desired color intensity is reached, stop the reaction by immersing the slides in a stop buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or deionized water for 5-10 minutes.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear counterstain, such as Nuclear Fast Red, for 1-5 minutes.
-
Rinse gently with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete inhibition of endogenous AP. | Ensure levamisole is added to the substrate solution at the correct final concentration (1 mM). Tissues with very high endogenous AP activity (e.g., kidney, placenta) may require optimization of the levamisole concentration or pre-incubation with an inhibitor. |
| Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Ensure adequate blocking steps are included in the protocol. | |
| Weak or No Staining | Inactivation of the conjugated AP. | Avoid using phosphate-based buffers (e.g., PBS) in the washing steps immediately prior to substrate incubation, as phosphate ions can inhibit alkaline phosphatase activity. |
| Low abundance of the target antigen. | Increase the incubation time with the BCIP/NBT/Levamisole solution. | |
| Precipitate Formation in Staining Solution | Spontaneous degradation of substrates. | Always prepare the BCIP/NBT/Levamisole staining solution fresh just before use. Filter the solution if a precipitate is observed before application. |
Conclusion
The inclusion of this compound in the BCIP/NBT staining protocol is a critical step for minimizing background and achieving high-quality, specific staining in tissues with endogenous alkaline phosphatase activity. By following the detailed protocols and guidelines presented in these application notes, researchers can significantly improve the reliability and clarity of their IHC and ISH results.
References
Application of Levamisole Phosphate in Ex Vivo Tissue Slice Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, an imidazothiazole derivative, is a well-established anthelmintic agent that has garnered significant interest for its immunomodulatory and anti-cancer properties. Its potential therapeutic applications are being explored in various contexts, including as an adjuvant in cancer therapy. Ex vivo tissue slice culture offers a physiologically relevant platform to study the effects of pharmacological agents like Levamisole in a preserved tissue microenvironment. This document provides detailed application notes and protocols for the use of Levamisole phosphate (B84403) in ex vivo tissue slice culture, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Levamisole exerts its biological effects through multiple mechanisms, with two prominent pathways being the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the modulation of T-cell activation.
-
Inhibition of VEGF Signaling: Levamisole has been shown to interfere with angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It is suggested that Levamisole may inhibit the VEGF signaling pathway, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[1][2]
-
Modulation of T-cell Activation: Levamisole has demonstrated complex effects on the immune system, with evidence suggesting it can both stimulate and suppress T-cell responses depending on the context. It has been shown to affect T-cell activation and proliferation, potentially through the induction of a p53-dependent DNA damage response and inhibition of JAK/STAT and Toll-like Receptor (TLR) signaling pathways.
Key Applications in Ex Vivo Tissue Slice Culture
-
Anti-angiogenesis studies: Investigating the inhibitory effect of Levamisole on blood vessel formation in tumor tissue slices.
-
Immuno-oncology research: Evaluating the modulation of immune cell populations and their activity within the tumor microenvironment of tissue slices.
-
Drug efficacy and toxicity screening: Assessing the therapeutic potential and potential side effects of Levamisole on various tissue types.
-
Mechanistic studies: Elucidating the molecular pathways affected by Levamisole in a complex, multicellular environment.
Data Presentation: Quantitative Data from In Vitro Studies
While quantitative data from ex vivo tissue slice cultures are limited, in vitro studies provide valuable information on effective concentrations of Levamisole. These concentrations can serve as a starting point for dose-response studies in tissue slice models.
| Cell Type | Assay | Effective Concentration (Levamisole) | Observed Effect |
| Endothelial Cells | Tube Formation Assay | 10 µM - 100 µM | Inhibition of capillary-like tube formation |
| Human T-cells | Proliferation Assay | 1 µM - 10 µM | Suppression of T-cell activation and proliferation |
| Monocyte-derived Dendritic Cells | Cytokine Production Assay | 1 µM | Increased production of IL-12 p40 and IL-10 |
| Various Cancer Cell Lines | Cytotoxicity Assay (MTT) | 5 µM - 40 µM | Dose-dependent decrease in cell viability |
Experimental Protocols
I. Preparation of Levamisole Phosphate Stock Solution
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the powder in sterile PBS or culture medium in a sterile conical tube.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
II. General Protocol for Ex Vivo Tissue Slice Culture and Levamisole Treatment
This protocol is a general guideline and may need to be optimized for specific tissue types.
Materials:
-
Fresh tissue sample (e.g., tumor biopsy, organ)
-
Vibratome or tissue chopper
-
Culture medium appropriate for the tissue type (e.g., DMEM/F12 supplemented with serum, growth factors, and antibiotics)
-
6-well culture plates with cell culture inserts (0.4 µm pore size)
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Place the fresh tissue in ice-cold sterile PBS or culture medium immediately after collection.
-
Trim any unwanted tissue (e.g., fat, necrotic areas).
-
Embed the tissue in low-melting-point agarose (B213101) if necessary for stability during slicing.
-
-
Tissue Slicing:
-
Use a vibratome or tissue chopper to cut slices of 200-400 µm thickness.
-
Collect the slices in a petri dish containing ice-cold culture medium.
-
-
Slice Culture:
-
Place a cell culture insert into each well of a 6-well plate containing pre-warmed culture medium.
-
Carefully transfer one tissue slice onto the membrane of each insert.
-
Ensure the slice is at the air-liquid interface, with the medium nourishing the bottom of the slice.
-
-
Levamisole Treatment:
-
Prepare different concentrations of this compound in the culture medium by diluting the stock solution. A dose-response study is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution, e.g., PBS).
-
Replace the medium in the wells with the prepared Levamisole-containing or control medium.
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified incubator with 5% CO2.
-
The duration of treatment will depend on the specific experimental goals (e.g., 24, 48, or 72 hours). Media should be changed every 24-48 hours.
-
III. Endpoint Analysis
Following Levamisole treatment, various endpoint analyses can be performed on the tissue slices to assess its effects.
1. Viability Assays:
-
MTT/XTT Assay: To quantify metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure lactate (B86563) dehydrogenase release into the culture medium as a marker of cell death.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) for visualization by microscopy.
2. Histological and Immunohistochemical Analysis:
-
H&E Staining: To assess overall tissue morphology and identify areas of necrosis or apoptosis.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To detect the expression and localization of specific proteins.
-
Angiogenesis markers: CD31, von Willebrand factor (vWF) to visualize blood vessels.
-
Proliferation marker: Ki-67.
-
Apoptosis marker: Cleaved Caspase-3.
-
Immune cell markers: CD3 (T-cells), CD4, CD8, CD68 (macrophages), FoxP3 (regulatory T-cells).
-
3. Molecular Analysis:
-
Western Blotting: To quantify the expression levels of proteins involved in the VEGF and T-cell signaling pathways.
-
RT-qPCR: To measure the gene expression levels of relevant targets.
-
ELISA: To quantify the secretion of cytokines (e.g., IL-2, IFN-γ, IL-10) and growth factors (e.g., VEGF) into the culture medium.
Visualizations
Signaling Pathways
Caption: Putative inhibition of the VEGF signaling pathway by Levamisole.
Caption: Proposed modulation of T-cell activation pathways by Levamisole.
Experimental Workflow
Caption: Experimental workflow for Levamisole treatment in ex vivo tissue slices.
Conclusion
Ex vivo tissue slice culture provides a valuable model system to investigate the therapeutic potential of this compound in a physiologically relevant context. By preserving the native tissue architecture and cellular heterogeneity, this platform allows for a more comprehensive understanding of Levamisole's effects on complex biological processes such as angiogenesis and immune modulation. The protocols and application notes provided herein offer a framework for researchers to design and execute robust experiments to explore the multifaceted activities of Levamisole. Careful optimization of experimental conditions for specific tissue types and research questions is crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Determining Levamisole Phosphate Dosage for In Vivo Immunomodulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282), a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1] Subsequently, it has garnered significant attention for its immunomodulatory properties, capable of both stimulating and suppressing the immune response depending on the dose, timing, and the host's immune status.[2][3] These characteristics make it a valuable tool for in vivo research aimed at understanding and manipulating immune function. This document provides detailed application notes and protocols for determining the appropriate dosage of Levamisole phosphate (B84403) for in vivo immunomodulation studies.
Mechanism of Action
Levamisole's immunomodulatory effects are multifaceted and not yet fully elucidated.[4] It is known to enhance the function of T-lymphocytes and macrophages.[2][4] The proposed mechanisms include:
-
T-lymphocyte Stimulation: Levamisole promotes the proliferation and activation of T-cells, crucial for cell-mediated immunity.[4]
-
Macrophage Activation: It enhances the phagocytic activity of macrophages, key players in the innate immune response.[4]
-
Cytokine Production: Levamisole can influence the production of various cytokines that regulate immune and inflammatory responses.[4]
-
Signaling Pathway Modulation: Recent studies suggest Levamisole's effects are mediated through the regulation of signaling pathways such as JAK/STAT and Toll-like receptor (TLR) pathways.[5][6] Specifically, it has been shown to interact with TLR-2 on dendritic cells.[6]
Data Presentation: Levamisole Phosphate Dosages in Preclinical Models
The following table summarizes previously reported dosages of Levamisole used in various in vivo immunomodulation studies. It is crucial to note that the optimal dosage can vary significantly based on the animal model, route of administration, and the specific immunological endpoint being investigated.
| Animal Model | Route of Administration | Dosage | Observed Immunomodulatory Effect | Reference |
| Mice | Subcutaneous | 90 mg/kg | LD50 | [7] |
| Rats | Subcutaneous | 120 mg/kg | LD50 | [7] |
| Goats | Subcutaneous | 2.5 mg/kg & 5.0 mg/kg | Enhanced humoral immunity post-PPR vaccination | [8] |
| Chickens | In vivo (unspecified) | 0.25 mg/kg | Enhanced PHA and Con A responses of lymphocytes; increased IgM and IgG to a T-dependent antigen | [9] |
| Holstein Calves | Oral | 2 mg/kg (every other day for 3 doses) | Increased neutrophils, monocytes, and gamma globulin levels | [10][11] |
| Beluga Whales | Oral | 100 mg/kg (for 5 consecutive days) | Reduced cortisol levels and promotion of the immune system | [10][11] |
| Fish (Piaractus mesopotamicus) | Oral | Not specified | Reduced cortisol levels and promoted immunity against Aeromonas hydrophila | [10] |
| Swine | Subcutaneous | 7.5 mg/kg | Well-tolerated (therapeutic dose for helminths) | [7] |
| Swine | Subcutaneous | 37.5 mg/kg | Lethal dose (5 times ED50) | [7] |
| Dogs | Oral | 1.25 - 20 mg/kg/day | Dose-dependent hemolytic anemia, thrombocytopenia, and leucopenia in sensitized animals | [12] |
| Rats | Oral | 20 mg/kg body weight | Fetotoxicity (NOAEL for embryo-fetal development) | [13] |
| Rats | Oral | 40 mg/kg body weight | No significant adverse effects (2-year study) | [13][14] |
| Mice | Oral | 80 mg/kg body weight | No significant adverse effects (2-year study) | [13][14] |
Experimental Protocols
Protocol 1: Determination of Optimal Immunomodulatory Dosage of this compound
This protocol outlines a general procedure for a dose-response study to determine the optimal in vivo dosage of this compound for a specific immunomodulatory outcome.
1. Animal Model and Husbandry:
- Select an appropriate animal model relevant to the research question (e.g., C57BL/6 mice for general immunology studies).
- Acclimate animals to the facility for at least one week before the experiment.
- Maintain animals under standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
- All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Preparation of this compound Solution:
- This compound is water-soluble.
- Prepare a stock solution in sterile, pyrogen-free phosphate-buffered saline (PBS) or saline (0.9% NaCl).
- Filter-sterilize the solution through a 0.22 µm filter.
- Prepare fresh dilutions for each experiment.
3. Dose-Ranging Study Design:
- Based on the literature (refer to the table above), select a starting range of doses. For mice, a common starting range is 1-10 mg/kg.
- Divide animals into multiple groups (n=5-10 per group):
- Group 1: Vehicle control (e.g., PBS or saline)
- Group 2: this compound (e.g., 1 mg/kg)
- Group 3: this compound (e.g., 2.5 mg/kg)
- Group 4: this compound (e.g., 5 mg/kg)
- Group 5: this compound (e.g., 10 mg/kg)
- (Optional) Positive control group with a known immunomodulator.
4. Administration:
- Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection).
- The frequency and duration of administration will depend on the experimental design (e.g., a single dose, or daily doses for several days).
5. Monitoring and Sample Collection:
- Monitor animals daily for any signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
- At a predetermined time point post-administration (e.g., 24, 48, or 72 hours, or after a longer treatment regimen), collect relevant samples. This may include:
- Blood for complete blood count (CBC) and differential, and for serum cytokine analysis.
- Spleen and lymph nodes for immunophenotyping by flow cytometry and for in vitro functional assays (e.g., lymphocyte proliferation, cytokine production).
- Other organs of interest.
6. Immunological Readouts:
- Flow Cytometry: Analyze immune cell populations in blood, spleen, and lymph nodes (e.g., T-cells (CD4+, CD8+), B-cells, NK cells, macrophages, dendritic cells). Assess activation markers (e.g., CD69, CD25).
- Cytokine Analysis: Measure levels of key cytokines in serum or from cultured splenocytes (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-6, IL-10) using ELISA or multiplex bead array assays.
- Functional Assays:
- Lymphocyte Proliferation Assay: Culture splenocytes with mitogens (e.g., Concanavalin A, lipopolysaccharide) or specific antigens and measure proliferation.
- Phagocytosis Assay: Isolate macrophages and assess their phagocytic capacity in vitro.
- Histology: Perform histological analysis of lymphoid organs.
7. Data Analysis:
- Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to identify statistically significant differences between the vehicle control and Levamisole-treated groups.
- The optimal immunomodulatory dose will be the one that produces the desired effect without causing significant toxicity.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal immunomodulatory dosage of this compound.
Caption: Simplified signaling pathways of Levamisole's immunomodulatory effects.
References
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 5. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicological and clinical research on Pharmachim's levamisole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. In vivo effect of levamisole on cellular and humoral immunity in normal chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdvets.org [bdvets.org]
- 12. 805. Levamisole (WHO Food Additives Series 33) [inchem.org]
- 13. msd.com [msd.com]
- 14. msd.com [msd.com]
Detecting Levamisole Phosphate Residues in Tissues: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Levamisole (B84282) phosphate (B84403) residues in various animal tissues. Levamisole is a widely used anthelmintic drug in veterinary medicine, and monitoring its residue levels in food-producing animals is crucial for ensuring food safety. The following sections detail validated methods for the accurate quantification of Levamisole, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques.
Overview of Analytical Approaches
The determination of Levamisole residues in complex biological matrices like animal tissues requires robust analytical methods that offer high sensitivity, selectivity, and accuracy. The most frequently employed methods include chromatographic techniques coupled with various detectors.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the quantification of Levamisole.[1] It offers good sensitivity and is a cost-effective technique for routine monitoring.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for residue analysis due to its superior sensitivity, specificity, and ability to confirm the identity of the analyte.[2][3] This method is particularly useful for detecting very low concentrations of residues and for regulatory compliance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of Levamisole residues.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA) can be employed as a rapid screening tool for a large number of samples, although positive results typically require confirmation by a more definitive method like LC-MS/MS.[5][6]
Quantitative Data Summary
The performance of various analytical methods for the determination of Levamisole residues in different tissues is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
Table 1: Performance of LC-MS/MS Methods for Levamisole Residue Analysis
| Tissue Type | LOQ (µg/kg) | Recovery (%) | Reference |
| Chicken Muscle | 0.005 | 96.3 - 110.1 | [7] |
| Porcine Muscle | 0.005 | 96.3 - 110.1 | [7] |
| Liver (Bovine, Ovine, Caprine, Porcine, Poultry) | 2 | >75.0 | [2] |
| Kidney (Bovine, Ovine, Caprine, Porcine, Poultry) | 2 | >75.0 | [2] |
| Fat | 0.005 | 96.3 - 110.1 | [7] |
| Poultry Muscle (Chicken, Duck, Goose) | 0.16 - 0.22 | 86.77 - 96.94 | [8] |
| Animal Livers (Chicken, Duck, Rabbit, Pig) | 5 | 76 - 106 | [4] |
Table 2: Performance of HPLC-UV Methods for Levamisole Residue Analysis
| Tissue Type | LOQ (ng/g) | Recovery (%) | Reference |
| Muscle (Sheep, Pigs, Poultry) | 4 | 89 | [9] |
| Liver (Sheep, Pigs, Poultry) | 4 | 84 | [9] |
| Kidney (Sheep, Pigs, Poultry) | 4 | 85 | [9] |
| Fat (Sheep, Pigs, Poultry) | 4 | 84 | [9] |
| Chicken Tissues | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of Levamisole residues from animal tissues using LC-MS/MS and HPLC-UV.
Protocol 1: LC-MS/MS Method for Levamisole in Poultry and Livestock Tissues
This protocol is based on a method developed for the determination of Levamisole in chicken muscle, porcine muscle, liver, kidney, and fat.[3][7][10]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 8 mL of acetonitrile/methanol (B129727) (95:5, v/v) containing 1% formic acid. Homogenize the mixture for 1 minute and then centrifuge at 8000 rpm for 10 minutes.
-
Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction step with another 8 mL of the extraction solvent. Combine the supernatants.
-
Clean-up: Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant, vortex for 30 seconds, and centrifuge. Discard the upper n-hexane layer.
-
Evaporation: Evaporate the remaining extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analytical Conditions
-
LC Column: Astec Cyclobond I 2000 DMP column or equivalent.
-
Mobile Phase: A gradient of 100 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for Levamisole.
Protocol 2: HPLC-UV Method for Levamisole in Animal Tissues
This protocol is a general procedure for the determination of Levamisole in muscle, liver, kidney, and fat of sheep, pigs, and poultry.[9]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 5.0 g of minced tissue into a 50 mL centrifuge tube.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., thiabendazole).
-
Extraction: Add 20 mL of chloroform (B151607) and homogenize for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the chloroform layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under nitrogen.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a Supelco Si SPE column with methanol and chloroform.
-
Dissolve the residue in chloroform and load it onto the SPE column.
-
Wash the column with chloroform-hexane.
-
Elute the analyte with methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analytical Conditions
-
HPLC Column: LiChrospher 60 RP-Select B column or equivalent.
-
Mobile Phase: Methanol/0.05 M ammonium acetate buffer (55:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: LC-MS/MS sample preparation workflow.
Caption: HPLC-UV sample preparation workflow.
References
- 1. Levamisole residues in chicken tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of levamisole residue in animal livers by two liquid-liquid extraction steps-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. A modified alkaline phosphatase enzyme amplification system and its application in an HIV antigen ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of levamisole in animal tissues using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sensusimpact.com [sensusimpact.com]
Troubleshooting & Optimization
troubleshooting incomplete alkaline phosphatase inhibition with Levamisole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete alkaline phosphatase (AP) inhibition with levamisole (B84282).
Frequently Asked Questions (FAQs)
Q1: Why am I still observing alkaline phosphatase activity after treatment with levamisole?
Incomplete inhibition of alkaline phosphatase by levamisole is a common issue that can arise from several factors. The most frequent cause is the presence of AP isoenzymes that are resistant to levamisole. Levamisole is a potent inhibitor of tissue-non-specific alkaline phosphatases (TNAPs), which include the liver, bone, and kidney isoenzymes.[1][2] However, it is significantly less effective against intestinal and placental alkaline phosphatases (IAP and PLAP, respectively).[3][4][5]
Other potential causes for incomplete inhibition include:
-
Suboptimal levamisole concentration: The concentration of levamisole may be too low to fully inhibit the target AP isoenzymes.
-
Degraded levamisole: Improper storage or preparation of levamisole solutions can lead to reduced activity.
-
Incorrect assay conditions: The pH of the assay buffer can influence the effectiveness of levamisole.
Q2: Which alkaline phosphatase isoenzymes are resistant to levamisole?
Levamisole is ineffective at inhibiting the intestinal and placental forms of alkaline phosphatase.[3][4][5] This selectivity allows it to be used in techniques like immunohistochemistry to block endogenous AP activity from most tissues while not affecting the intestinal AP-based detection systems.[6][7]
Q3: What is the recommended concentration of levamisole for effective inhibition?
The optimal concentration of levamisole can vary depending on the specific application and the level of endogenous AP activity. However, a commonly used and effective concentration is 1 mM.[3] It is advisable to perform a titration experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store my levamisole solution?
For optimal performance and stability, levamisole hydrochloride should be dissolved in an appropriate buffer or sterile water. Oral solutions of levamisole at a concentration of 25 mg/mL have been shown to be chemically stable for at least 90 days when stored at 4°C.[8][9] For laboratory use, it is recommended to prepare stock solutions, aliquot them, and store them at -20°C to prevent repeated freeze-thaw cycles.
Q5: Are there any alternatives to levamisole for inhibiting alkaline phosphatase?
Yes, several alternatives to levamisole exist. For instance, homoarginine is another inhibitor of most mammalian AP isoenzymes, with the exception of the placental form.[5] For applications requiring the inhibition of intestinal alkaline phosphatase, other compounds would need to be considered as levamisole is not effective. Researchers have also synthesized derivatives of levamisole with improved inhibitory properties against TNAP.[10]
Data Summary
The following table summarizes the key characteristics of levamisole inhibition on different human alkaline phosphatase isoenzymes.
| Isoenzyme | Tissue Origin | Sensitivity to Levamisole | Typical Inhibitory Concentration |
| TNAP | Liver, Bone, Kidney, Spleen | High | ~0.1-1 mM |
| IAP | Intestine | Low / Resistant | Not effectively inhibited |
| PLAP | Placenta | Low / Resistant | Not effectively inhibited |
| GCAP | Germ Cells | High | Similar to TNAP |
Experimental Protocols
Protocol 1: Preparation of 100X Levamisole Stock Solution (100 mM)
-
Materials:
-
Levamisole hydrochloride (MW: 240.75 g/mol )
-
Nuclease-free water or appropriate buffer (e.g., Tris-buffered saline)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 24.08 mg of levamisole hydrochloride.
-
Dissolve the levamisole in 1 mL of nuclease-free water or buffer to achieve a final concentration of 100 mM.
-
Mix thoroughly by vortexing until the levamisole is completely dissolved.
-
Aliquot the solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Control Experiment to Validate Levamisole Inhibition
-
Objective: To confirm that the prepared levamisole solution is active and to determine the presence of levamisole-resistant AP isoenzymes.
-
Materials:
-
Procedure:
-
Prepare two sets of reactions in a 96-well plate: a "Control" group and a "Levamisole" group.
-
In the "Control" wells, add your sample and an equivalent volume of the buffer used to dissolve the levamisole.
-
In the "Levamisole" wells, add your sample and the 100X levamisole stock solution to a final concentration of 1 mM.
-
Pre-incubate the plate at room temperature or 37°C for 10-15 minutes.[2]
-
Initiate the reaction by adding the AP substrate to all wells.
-
Incubate for a suitable time (e.g., 15-30 minutes) at 37°C.[2]
-
Stop the reaction if necessary (e.g., by adding 3 M NaOH for pNPP).[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Interpretation: A significant reduction in AP activity in the "Levamisole" group compared to the "Control" group indicates effective inhibition. Residual activity in the "Levamisole" group suggests the presence of levamisole-resistant isoenzymes.
-
Visual Guides
Caption: Levamisole selectively inhibits TNAP but not IAP or PLAP.
Caption: Troubleshooting workflow for incomplete AP inhibition.
Caption: Relationship between causes, observation, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Levamisole (R12456) in heat-stable alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 9. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole phosphate stability and degradation in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of levamisole (B84282) phosphate (B84403) in various buffer solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of levamisole in aqueous solutions?
Levamisole's stability in aqueous solutions is highly dependent on pH, temperature, and the presence of excipients.[1] In its bulk form, levamisole is stable at 60°C for at least four weeks.[2] Solutions at a concentration of 100 mg/mL in water and pH 7 buffer are stable for at least 9 days at ambient temperature under normal laboratory light.[2] However, stability can decrease significantly under certain conditions, particularly at neutral to alkaline pH.[1][3]
Q2: How does pH influence the stability of levamisole solutions?
The pH of the solution is a critical factor in determining the stability of levamisole. The rate of decomposition rapidly increases between pH 5 and 7.[1] At pH 8, the degradation rate is approximately seventy times faster than at pH 2.[1] Forced degradation studies confirm that levamisole shows major degradation in basic conditions and only minor degradation in acidic conditions, suggesting that solutions are more stable when slightly acidic.[4] For instance, a solution prepared from pure powder with an initial pH of 5.30 was stable for at least 90 days at both 4°C and 23°C.[5] In contrast, a solution from tablets with an initial pH of 4.55 was stable for 90 days at 4°C but only for 15 days at 23°C, which may be due to the influence of excipients.[5]
Q3: What is the effect of temperature on levamisole stability?
Temperature significantly impacts the degradation rate of levamisole. Lower temperatures promote stability. For example, oral solutions of levamisole (25 mg/mL) prepared from tablets were stable for at least 90 days when refrigerated at 4°C, but this stability dropped to only 15 days when stored at room temperature (23°C).[5] Solutions prepared from pure levamisole powder demonstrated greater stability, remaining stable for at least 90 days at both 4°C and 23°C.[5]
Q4: What are the known degradation products of levamisole?
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) have been performed to identify potential degradation products.[4][6][7] Under oxidative stress (hydrogen peroxide), the primary drug peak can disappear entirely, indicating significant degradation.[4] In basic conditions, heating a solution with sodium hydroxide (B78521) resulted in a 27% reduction of the main peak area and the appearance of new peaks in the chromatogram.[4] Heating the solution alone for one hour led to a 15.5% reduction.[4] The degradation products are generally more polar than the intact levamisole molecule.[4]
Q5: Are there validated analytical methods for conducting levamisole stability studies?
Yes, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of levamisole.[1][4][8] These methods can separate levamisole from its degradation products, allowing for accurate quantification of the drug over time.[1] A common approach involves using a C8 or C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724).[4][8] Detection is typically performed using a UV detector at wavelengths around 215 nm or 235 nm.[8][9]
Troubleshooting Guides
Problem: My levamisole solution is degrading faster than expected.
-
Check the pH: Levamisole degrades rapidly in neutral and alkaline conditions.[1][3] Measure the pH of your buffer solution. For maximum stability, the pH should ideally be in the slightly acidic range.[4]
-
Verify Storage Temperature: Ensure your solutions are stored at the correct temperature. Refrigeration (e.g., 4°C) significantly enhances stability compared to room temperature (23°C).[5]
-
Consider the Source Material: Solutions prepared from crushed tablets may degrade faster than those made from pure levamisole powder due to the influence of excipients.[1]
-
Protect from Light: Store solutions in amber glass bottles or otherwise protect them from light to prevent potential photolytic degradation.[6][9]
Problem: I am observing unexpected peaks in my chromatogram during a stability analysis.
-
Identify Potential Degradants: The extra peaks are likely degradation products. These products are typically more polar than the parent levamisole.[4]
-
Perform Forced Degradation: To confirm, you can perform a forced degradation study by subjecting a fresh sample of your levamisole solution to stress conditions (e.g., heat, acid, base, oxidation).[4][10] This will help in tentatively identifying the degradation products seen in your stability samples.
-
Method Specificity: Ensure your analytical method is truly stability-indicating. It must be able to resolve the main drug peak from all potential degradation products without interference.[1]
Data Summary Tables
Table 1: Stability of Levamisole Oral Solution (25 mg/mL) Prepared from Pure Powder
| Storage Temperature | Initial pH | Stability Period (>90% concentration remaining) |
| 4 ± 3°C | 5.30 | ≥ 90 days |
| 23 ± 2°C | 5.28 | ≥ 90 days |
Data sourced from studies on prepared oral solutions.[1][5]
Table 2: Stability of Levamisole Oral Solution (25 mg/mL) Prepared from Tablets
| Storage Temperature | Initial pH | Stability Period (>90% concentration remaining) |
| 4 ± 3°C | 4.55 | ≥ 90 days |
| 23 ± 2°C | 4.57 | 15 days |
Data sourced from studies on prepared oral solutions.[1][5]
Table 3: Summary of Forced Degradation Studies of Levamisole Hydrochloride
| Stress Condition | Observation | % Degradation |
| Heating (1 hour) | Appearance of a large degradation peak. | ~15.5% |
| Heating with NaOH (30 min) | Appearance of large and small degradation peaks. | ~27% |
| Heating with HCl | Appearance of broad, unresolved peaks. | ~5% |
| Oxidation (H₂O₂) | Disappearance of the normal drug peak. | Major degradation |
Data sourced from a stability-indicating HPLC method development study.[4]
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from validated methods used for levamisole stability studies.[1][4][9]
-
Instrumentation: An HPLC system with an isocratic pump, manual injector, UV detector, and a C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate). A common ratio is 30:70 (v/v) acetonitrile to buffer.[4] The pH of the buffer may be adjusted (e.g., to pH 8.0) depending on the specific method.[4]
-
Flow Rate: 1.0 mL/min.[8]
-
Internal Standard (Optional but Recommended): Quinine can be used as an internal standard.[9]
-
Sample Preparation: Dilute the levamisole solution with the mobile phase or an appropriate diluent to a suitable concentration (e.g., within the linear range of 50 to 500 µg/mL).[1]
-
Analysis: Inject the prepared sample into the HPLC system. The retention time for levamisole is typically around 8 minutes under these conditions.[1] Quantify the concentration based on the peak area relative to a calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the drug substance to establish the stability-indicating nature of an analytical method.[4][7][10]
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 0.5 M HCl.[4][7] Reflux or heat the solution for a specified period (e.g., 1 hour at 60°C).[7] Cool, neutralize, and dilute to the target concentration before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 0.5 M NaOH.[4][7] Reflux or heat the solution (e.g., 30 minutes).[4] Cool, neutralize, and dilute to the target concentration for analysis.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store for a specified time at room temperature.[4] Dilute to the target concentration for analysis.
-
Thermal Degradation: Heat the drug solution (e.g., at 60°C) for a defined period (e.g., 1 hour) to induce thermal degradation.[4][7]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) for 24 hours at room temperature.[6]
Visualizations
Caption: Workflow for a typical levamisole stability study.
Caption: Experimental workflow for a forced degradation study.
Caption: Relationship between pH and levamisole stability.
References
- 1. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Immunomodulatory action of levamisole--II. Enhancement of concanavalin A response by levamisole is associated with an oxidation degradation product of levamisole formed during lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
how to prevent Levamisole phosphate degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Levamisole (B84282) Phosphate (B84403) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Levamisole Phosphate degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to elevated temperatures, light, humidity, and suboptimal pH conditions, especially in solution.[1][2][3] Levamisole is susceptible to hydrolysis, particularly in neutral to alkaline environments, and oxidation.[3][4][5]
Q2: What are the ideal storage conditions for solid this compound powder?
A2: For long-term stability of solid this compound, it is recommended to store the compound in well-sealed containers at controlled room temperature or refrigerated (2-8°C), protected from light and moisture.[1][6][7] The material should be kept in a desiccated environment to minimize water absorption, which can accelerate degradation. While bulk Levamisole has shown stability at elevated temperatures (e.g., 60°C) for short periods, long-term storage at high temperatures is not advisable.[8]
Q3: My this compound solution appears cloudy/has changed color. What should I do?
A3: A change in appearance, such as cloudiness, precipitation, or color change, indicates potential degradation or contamination.[1][9] You should discard the solution and prepare a fresh one. To prevent this, ensure the solution is prepared with a suitable solvent and buffered to an acidic pH (pH 2-5), as the rate of decomposition increases rapidly at pH above 5.[1][2] Store solutions refrigerated and protected from light.[1][9]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for long-term stability. Studies have shown significantly greater stability for aqueous solutions when stored under refrigeration (4°C) compared to room temperature (23°C).[1][9] For instance, a 25 mg/mL solution made from pure powder remained over 96% stable for 90 days at 23°C, but a solution made from tablets was stable for only 15 days at the same temperature.[1][9] Refrigeration extends the stability of both to at least 90 days.[1][9]
Q5: Which excipients are known to be compatible with Levamisole for solid formulations?
A5: FTIR studies have shown Levamisole to be compatible with a range of common excipients used in solid dosage forms. These include super disintegrants like sodium starch glycolate, croscarmellose sodium, and crospovidone, as well as fillers and binders.[6][10] However, it is crucial to conduct specific compatibility studies for your unique formulation, as excipients can influence the micro-environmental pH and moisture content, potentially affecting stability.
Troubleshooting Guides
Issue 1: Loss of Potency in a Stored Solid Sample
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Exposure to Humidity | Test the water content of the sample using Karl Fischer titration. Review storage container logs for proper sealing. | Store in airtight containers with a desiccant. Package under an inert atmosphere (e.g., nitrogen) if possible. |
| Exposure to High Temperatures | Review storage temperature logs. Perform a forced degradation study by heating a control sample to assess thermal liability. | Store at recommended temperatures (controlled room temp or refrigerated). Avoid storage near heat sources. |
| Photodegradation | Assay a sample from the exterior of the container and compare it with a sample from the center. | Store in amber or opaque containers to protect from light.[1][6] |
Issue 2: Inconsistent Results in Experiments Using a Stored Solution
| Potential Cause | Troubleshooting Step | Preventative Measure |
| pH-mediated Hydrolysis | Measure the pH of the solution. Levamisole degradation is significantly faster at neutral or alkaline pH.[1] | Prepare solutions in an acidic buffer (pH < 5.0). Store refrigerated (2-8°C). |
| Oxidative Degradation | Check for discoloration. Use a stability-indicating HPLC method to check for known oxidative degradants. | Prepare solutions using de-gassed solvents. Consider adding an antioxidant if compatible with the application. Store under an inert gas headspace. |
| Microbial Contamination | Visually inspect for turbidity. Perform microbial limit testing on the solution. | Prepare solutions using sterile water or solvents and sterile filtration. Store for a limited period, even when refrigerated.[1] |
Data Presentation
Table 1: Stability of Levamisole Aqueous Solutions (25 mg/mL)
This table summarizes the chemical stability of Levamisole solutions prepared from either pure powder or commercial tablets under different storage conditions. Stability is defined as retaining at least 90% of the initial concentration.
| Preparation Source | Storage Temperature | Initial pH | Stability Period | Reference |
| Pure Powder | 4°C | 5.30 | > 90 days | [1][9] |
| Pure Powder | 23°C | 5.30 | > 90 days (>96% remaining) | [1][9] |
| Tablets | 4°C | 4.55 | > 90 days | [1][9] |
| Tablets | 23°C | 4.55 | ~ 15 days | [1][9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Levamisole
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify Levamisole and separate it from its degradation products.
-
Instrumentation:
-
HPLC system with an isocratic pump
-
UV detector
-
C18 column (e.g., 5 µm particle size)
-
Manual injector or autosampler
-
-
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
-
Mobile Phase: Prepare a 0.05 M KH₂PO₄ solution and mix with acetonitrile in an 85:15 (v/v) ratio.[2] Filter and degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare a stock solution of Levamisole reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 500 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
For solutions, dilute an aliquot with the mobile phase to the appropriate concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection Wavelength: 235 nm[2]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
The retention time for Levamisole is approximately 8 minutes under these conditions.[4] Degradation products will typically appear as separate peaks at different retention times.
-
Quantify the Levamisole concentration in the samples by comparing the peak area to the standard curve. Stability is often reported as the percentage of the initial concentration remaining.
-
Visualizations
Degradation Pathway of Levamisole
Caption: Key degradation pathways of the Levamisole molecule.
Troubleshooting Workflow for this compound Degradation
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory action of levamisole--I. Structural analysis and immunomodulating activity of levamisole degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 5. Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]
- 8. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immunohistochemistry (IHC) with Levamisole Phosphate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the use of Levamisole (B84282) phosphate (B84403) to reduce background staining in Immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Levamisole phosphate in IHC?
A1: this compound is used as an inhibitor of endogenous alkaline phosphatase (AP) activity in tissue samples.[1][2] Endogenous AP is naturally present in various tissues, such as kidney, intestine, lymphoid tissues, and placenta, and can react with the alkaline phosphatase substrate used in IHC detection systems.[1] This reaction leads to non-specific background staining, which can obscure the specific signal of the target antigen.[1]
Q2: How does this compound work to reduce background staining?
A2: In mammals, there are two main forms of alkaline phosphatase: one found in the intestine and another that is more widely distributed in other tissues.[3] Levamisole specifically inhibits the non-intestinal form of AP.[3] Since the AP enzyme conjugated to antibodies in IHC detection kits is typically derived from calf intestine, Levamisole can be used to block the endogenous enzyme activity in the tissue without significantly affecting the enzyme in the detection system.[3]
Q3: When should I be concerned about endogenous alkaline phosphatase activity?
A3: You should consider blocking endogenous AP activity when:
-
You are using an alkaline phosphatase (AP)-based detection system.[1]
-
You are working with tissues known to have high levels of endogenous AP, such as the kidney, intestine, osteoblasts, lymphoid tissues, and placenta.[1][4]
-
You are using frozen tissue sections, which often exhibit higher endogenous AP activity.[1][5]
-
You observe high background staining in your negative control slides (sections incubated with the detection reagents but without the primary antibody).
Q4: At what concentration should I use this compound?
A4: The most commonly recommended concentration for Levamisole is 1 mM.[1][3][6] However, concentrations ranging from 2 mM to 10 mM have also been reported.[2][5][7] It is advisable to start with 1 mM and optimize if necessary.
Q5: What is the optimal incubation time for this compound?
A5: Levamisole is typically added directly to the alkaline phosphatase substrate solution and is therefore present during the chromogen development step. The incubation time is thus dependent on the development of the desired signal intensity and is not a separate incubation step. This can range from a few minutes to 30 minutes or longer, and should be monitored visually under a microscope. Prolonged incubation with the substrate can lead to increased background staining, so it is a critical step to optimize.[2][8] Some protocols may suggest applying levamisole between the primary and secondary antibody steps, though inclusion in the substrate is more common.[6]
Troubleshooting Guide
Issue: High background staining despite using Levamisole.
| Possible Cause | Troubleshooting Steps |
| Incomplete Inhibition of Endogenous AP | Increase the concentration of Levamisole in the substrate solution (e.g., from 1 mM to 2 mM). Ensure the pH of your buffers is optimal for Levamisole activity (typically alkaline). |
| Incorrect Buffer System | Avoid using Phosphate-Buffered Saline (PBS) with AP detection systems, as phosphate ions inhibit alkaline phosphatase. Use Tris-Buffered Saline (TBS) for all washing and antibody dilution steps.[1] |
| Prolonged Substrate Incubation | Reduce the incubation time with the AP substrate. Monitor the color development under a microscope and stop the reaction as soon as the desired signal intensity is reached.[2] |
| Non-specific Antibody Binding | Ensure adequate blocking of non-specific binding sites by using a blocking serum from the same species as the secondary antibody. Consider titrating your primary and secondary antibodies to find the optimal dilution with the best signal-to-noise ratio.[9] |
| Presence of Intestinal Alkaline Phosphatase | Levamisole does not inhibit the intestinal form of AP.[3] If working with intestinal tissue, consider using a peroxidase-based detection system instead or treating the tissue with a weak acid (e.g., 20% acetic acid), though this may damage labile antigens.[3] |
| Heat-Induced Epitope Retrieval (HIER) was insufficient | While HIER can reduce endogenous AP activity, it may not eliminate it completely.[1] The addition of Levamisole to the substrate is still recommended. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Levamisole Concentration | 1 mM - 10 mM | 1 mM is the most common starting concentration.[1][3][5][6] |
| Buffer System | Tris-Buffered Saline (TBS) | Avoid Phosphate-Buffered Saline (PBS).[1] |
| pH for AP activity | ~9.5 | Alkaline phosphatase is most active at an alkaline pH.[10] |
Experimental Protocol: IHC with Levamisole for Background Reduction
This protocol assumes the use of an alkaline phosphatase-based detection system on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes, 5 minutes each.
-
Incubate in 100% Ethanol: 2 changes, 3 minutes each.
-
Incubate in 95% Ethanol: 2 changes, 3 minutes each.
-
Incubate in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform Heat-Induced Epitope Retrieval (HIER) using an appropriate retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0). This step can also help to reduce endogenous AP activity.[1]
-
Allow slides to cool to room temperature.
-
Wash slides in TBS: 3 changes, 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating sections with a blocking serum (e.g., 10% normal goat serum if using a goat anti-rabbit/mouse secondary) for 30-60 minutes at room temperature.[6]
-
Drain slides; do not wash.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in TBS at the optimal concentration.
-
Incubation can be performed for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash slides in TBS: 3 changes, 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the AP-conjugated secondary antibody, diluted in TBS, for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides in TBS: 3 changes, 5 minutes each.
-
-
Substrate Preparation and Incubation with Levamisole:
-
Prepare the AP substrate solution according to the manufacturer's instructions.
-
Add Levamisole to the substrate solution to a final concentration of 1 mM.
-
Apply the substrate solution containing Levamisole to the tissue sections.
-
Incubate for 5-30 minutes, or until the desired level of staining is observed. Monitor visually with a microscope.
-
-
Counterstaining:
-
Rinse slides in distilled water.
-
Counterstain with a suitable nuclear counterstain (e.g., Hematoxylin).
-
"Blue" the counterstain in running tap water or a suitable bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: IHC workflow incorporating Levamisole in the substrate step.
Caption: Logic for troubleshooting high background in AP-based IHC.
References
- 1. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. qedbio.com [qedbio.com]
- 7. bma.ch [bma.ch]
- 8. novodiax.com [novodiax.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Levamisole Phosphate Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where Levamisole (B84282) phosphate (B84403) is not performing as expected. Below you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during assays involving this alkaline phosphatase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is Levamisole phosphate not inhibiting alkaline phosphatase (ALP) activity in my assay?
Answer: Several factors could be contributing to the lack of inhibition. Here's a checklist of potential causes and solutions:
-
Incorrect Alkaline Phosphatase Isozyme: Levamisole is a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) found in tissues like the liver, bone, and kidney. However, it is a weak inhibitor of intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP).[1][2][3][4] Confirm which isozyme you are using in your assay. If you are working with IAP or PLAP, Levamisole is not the appropriate inhibitor.
-
Suboptimal Assay pH: Alkaline phosphatases function optimally at a basic pH, typically around 9.8.[2][5] Ensure your assay buffer is at the correct pH to allow for optimal enzyme activity and, consequently, observable inhibition.
-
Degraded Levamisole Solution: Levamisole solutions can lose activity if not stored properly. It is recommended to store stock solutions at 4°C and protect them from light.[6][7][8] For long-term storage, aliquoting and freezing may be an option, but repeated freeze-thaw cycles should be avoided. Consider preparing a fresh solution to rule out degradation.
-
Insufficient Levamisole Concentration: The effective concentration of Levamisole can vary depending on the enzyme source and substrate concentration.[9] A standard concentration for inhibiting endogenous ALP in immunohistochemistry is 1 mM.[9] If you are unsure of the optimal concentration, perform a dose-response curve to determine the IC50 for your specific experimental conditions.
-
Presence of Competing Inhibitors: Phosphate is a known competitive inhibitor of alkaline phosphatase.[1] Check the composition of your buffers and reagents for the presence of phosphate, as this could interfere with Levamisole's activity.
Question 2: My Levamisole solution has been stored at room temperature for a week. Is it still viable?
Answer: While Levamisole solutions are most stable when refrigerated, some studies have shown that at a concentration of 100 mg/mL in water or pH 7 buffer, it can be stable for at least 9 days at ambient temperature under normal laboratory illumination.[10] However, for optimal and consistent results, it is best practice to store solutions at 4°C.[7][8] If you observe a decrease in efficacy, preparing a fresh solution is recommended.
Question 3: I'm seeing inconsistent results between experiments. What could be the cause?
Answer: Inconsistent results can stem from several variables in your experimental setup:
-
pH Fluctuation: As mentioned, the pH of the assay buffer is critical.[2][5] Small variations in pH between experiments can lead to significant differences in enzyme activity and inhibition. Always prepare your buffers fresh and verify the pH before use.
-
Variable Incubation Times: Ensure that pre-incubation of the enzyme with the inhibitor and the subsequent incubation with the substrate are performed for consistent durations across all experiments.[5]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentrations of the enzyme, substrate, or inhibitor. Calibrate your pipettes regularly.
Question 4: Can I use Levamisole in a cell-based assay?
Answer: Yes, Levamisole can be used in cell-based assays. However, it's important to consider its other biological activities. Levamisole is also known to have immunomodulatory effects.[11][12] To ensure that the observed effects in your cell-based assay are due to ALP inhibition, it is advisable to include a negative control. The inactive D-isomer, Dexamisole, which does not inhibit alkaline phosphatase, is an excellent negative control for this purpose.[2][13]
Quantitative Data: Levamisole Inhibition
The inhibitory potency of Levamisole varies significantly between different alkaline phosphatase isozymes. The following table summarizes key inhibitory constants.
| Isozyme Source | Inhibitor | Potency | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) | Reference(s) |
| Liver (Human) | Levamisole | Strong Inhibition | Not Specified | ~25 µM | [2] |
| Bone (Human) | Levamisole | Strong Inhibition | Not Specified | Not Specified | [2] |
| Kidney (Human) | Levamisole | Strong Inhibition | Not Specified | Not Specified | [2] |
| Placenta (Human) | Levamisole | Weak Inhibition | 0.5 = 10-12 µM | Not Specified | [2] |
| Intestine (Human) | Levamisole | Weak Inhibition | Little inhibition at 240 µM | Not Specified | [2] |
Experimental Protocols
Protocol for Determining Alkaline Phosphatase Inhibition by Levamisole
This protocol provides a general method for measuring the inhibition of alkaline phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[2][5]
Materials:
-
Purified alkaline phosphatase isozyme (e.g., from liver)
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of Levamisole in the Assay Buffer to achieve the desired final concentrations.
-
Prepare the pNPP substrate solution in the Assay Buffer as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the ALP enzyme solution to each well.
-
Add the different concentrations of Levamisole to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate for 15-30 minutes at 37°C. The incubation time may need optimization based on the enzyme activity.
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of ALP inhibition for each Levamisole concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 8. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Targets and mechanisms of levamisole-induced immunostimulation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Influence of Assay pH on Levamisole Phosphate's Inhibitory Potency
For researchers, scientists, and drug development professionals utilizing Levamisole (B84282) phosphate (B84403), understanding its behavior under various experimental conditions is paramount. This technical support center provides in-depth guidance on a critical factor influencing its inhibitory activity: assay pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Levamisole's inhibitory action?
A1: Levamisole primarily acts as a potent, stereospecific, and uncompetitive inhibitor of most isoenzymes of alkaline phosphatase (ALP).[1][2] The key exceptions are the intestinal and placental isoforms of ALP, which are largely unaffected.[1][3] Its inhibitory mechanism is believed to involve the formation of a complex with the enzyme-substrate complex.[1][2]
Q2: How does assay pH affect the inhibitory activity of Levamisole phosphate on alkaline phosphatase?
A2: The inhibitory potency of Levamisole is influenced by the pH of the assay environment. While many studies on ALP inhibition are conducted at an optimal alkaline pH for the enzyme (around pH 9.8-10.5), Levamisole has been shown to be an effective inhibitor at physiological pH as well (pH 7.6-8.2).[4] One study noted that the inhibition constant (Ki) for a Levamisole analog was only slightly affected by a pH change from 10.5 to 7.4.[5]
Q3: Is Levamisole stable across a wide pH range?
A3: Levamisole's stability is pH-dependent. While it is relatively stable in acidic to neutral aqueous solutions, it can undergo degradation at neutral and alkaline pH over time.[6] For experimental consistency, it is advisable to prepare fresh Levamisole solutions for your assays.
Q4: Can the choice of buffer in my assay affect Levamisole's inhibitory activity?
A4: Yes, the buffer system can influence the observed inhibition. For instance, N-Ethylaminoethanol has been shown to be a superior buffer component compared to diethanolamine (B148213) in ALP assays, acting as an uncompetitive activator and potentially counteracting the inhibitory effect of Levamisole at increasing concentrations.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent inhibition results at different pH values. | pH-dependent degradation of Levamisole. | Prepare fresh this compound solutions immediately before each experiment. Avoid prolonged storage of solutions, especially at neutral to alkaline pH. |
| Buffer interference. | Ensure the chosen buffer system is appropriate for the target pH range and does not interact with Levamisole or the assay components. If using activating buffers like N-Ethylaminoethanol, be aware of potential counteracting effects on inhibition.[1][2] | |
| Lower than expected inhibition at alkaline pH. | High substrate concentration. | The optimal pH for alkaline phosphatase activity can be dependent on the substrate concentration.[1][2] Ensure you are using a consistent and non-saturating substrate concentration across all pH conditions to allow for competitive inhibition effects to be accurately measured. |
| Precipitation observed in the assay well. | Poor solubility of this compound or other assay components at a specific pH. | Check the solubility of all reagents at the intended assay pH. You may need to adjust the buffer composition or use a co-solvent (ensure the co-solvent does not affect enzyme activity). |
| High background signal in colorimetric assays. | Spontaneous hydrolysis of the substrate at extreme pH values. | Run control wells without the enzyme to measure the rate of non-enzymatic substrate hydrolysis at each pH and subtract this background from your experimental values. |
Quantitative Data on Levamisole Inhibition
The inhibitory potency of Levamisole and its analogs against alkaline phosphatase has been quantified at various pH levels. The following table summarizes key findings from the literature.
| Inhibitor | Enzyme Source | pH | Inhibition Constant (Ki) |
| Bromo-levamisole | Human Liver ALP | 10.5 | 2.8 x 10⁻⁶ M[5] |
| Bromo-levamisole | Human Liver ALP | 7.4 | "Slightly affected" compared to pH 10.5[5] |
| Levamisole | Fetal Rat Calvaria Cells | 7.8 | 45 µM[4] |
Experimental Protocols
Protocol for Determining the pH-Dependent Inhibitory Activity of this compound on Alkaline Phosphatase
This protocol outlines a colorimetric assay using p-Nitrophenyl Phosphate (pNPP) as a substrate to determine the IC50 of this compound at different pH values.
1. Materials and Reagents:
-
Alkaline Phosphatase (e.g., from bovine kidney)
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
A series of buffers with different pH values (e.g., Tris-HCl for pH 7.5-9.0, Carbonate-Bicarbonate for pH 9.0-10.5)
-
Magnesium Chloride (MgCl₂)
-
Sodium Hydroxide (NaOH) for stopping the reaction
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Buffer Series: Prepare a series of 1 M stock solutions of your chosen buffers, each adjusted to the desired pH (e.g., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5).
-
Enzyme Solution: Prepare a working solution of alkaline phosphatase in each assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPP in distilled water.
-
This compound Solutions: Prepare a 100 mM stock solution of this compound in distilled water. Perform serial dilutions in each assay buffer to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
Stop Solution: Prepare a 0.2 M NaOH solution.
3. Assay Procedure:
-
To the wells of a 96-well microplate, add 50 µL of the appropriate pH buffer.
-
Add 25 µL of the corresponding this compound dilution series to the sample wells. For control wells (no inhibition), add 25 µL of the corresponding buffer.
-
Add 25 µL of the alkaline phosphatase enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C, taking absorbance readings at 405 nm every 5 minutes for 30 minutes using a microplate reader.
-
Alternatively, for a single endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 0.2 M NaOH. Read the absorbance at 405 nm.
4. Data Analysis:
-
Calculate the reaction rate (V) for each concentration of Levamisole by determining the slope of the linear portion of the absorbance vs. time curve. For endpoint assays, use the final absorbance reading.
-
Calculate the percentage of inhibition for each Levamisole concentration using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.
-
Plot the % Inhibition against the logarithm of the Levamisole concentration for each pH.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each pH by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of alkaline phosphatase by Levamisole can have downstream effects on cellular signaling. For instance, Levamisole has been shown to ameliorate rheumatoid arthritis by downregulating the PI3K/Akt signaling pathway.[7]
Caption: this compound inhibits alkaline phosphatase (ALP), reducing the hydrolysis of phosphate-containing substrates and subsequently modulating downstream signaling pathways like PI3K/Akt.
Caption: Experimental workflow for determining the pH-dependent IC50 of this compound.
References
- 1. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Levamisole Ameliorates Rheumatoid Arthritis by Downregulating the PI3K/Akt Pathway in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Levamisole phosphate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Levamisole (B84282) phosphate (B84403) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Levamisole phosphate is not dissolving completely in water. What could be the issue?
A1: Several factors can affect the solubility of this compound. Firstly, ensure you are using a sufficient volume of solvent for the amount of powder. While this compound is known to be water-soluble, creating a solution that is too concentrated can lead to incomplete dissolution.[1] If you are still facing issues, consider the pH of your water. Levamisole salts are more stable and often more soluble in slightly acidic conditions.[2][3][4] Finally, gentle heating and agitation, such as stirring or brief sonication, can aid in the dissolution process.[5]
Q2: What is the optimal pH for dissolving and storing this compound solutions?
A2: Levamisole solutions are most stable in acidic conditions.[6] The rate of decomposition of levamisole increases significantly between pH 5 and 7, and at a pH of 8, it is approximately seventy times faster than at a pH of 2.[2][4] For storage, maintaining a slightly acidic pH is recommended to ensure the stability of the compound. When preparing solutions, the initial pH of a solution made from levamisole powder in sterile water has been observed to be around 5.30.[3][7]
Q3: Does temperature affect the solubility and stability of this compound solutions?
A3: Yes, temperature plays a crucial role. While solubility data for Levamisole hydrochloride suggests that solubility increases with temperature, stability is inversely affected.[8] Levamisole solutions are more stable when stored at lower temperatures. For instance, a 25 mg/mL oral solution of levamisole prepared from powder was stable for at least 90 days when stored at 4°C, whereas its stability decreased at 23°C.[2][3][4][7] Therefore, it is advisable to store your this compound solutions under refrigeration.
Q4: Can I use buffers other than water to dissolve this compound?
A4: Yes, you can use buffers. However, it is important to consider the pH of the buffer. As mentioned, Levamisole is more stable in acidic buffers. A solution of Levamisole in a pH 7 buffer has been shown to be stable for at least 9 days at ambient temperature.[5][9] When choosing a buffer, ensure it is compatible with your downstream applications.
Q5: How long can I store my aqueous this compound solution?
A5: The stability of your solution will depend on the storage conditions, particularly temperature and pH. A 25 mg/mL solution prepared from levamisole powder in sterile water and stored at 4°C has been shown to be stable for at least 90 days.[2][3][4][7] However, for solutions stored at room temperature (23°C), the stability is significantly reduced.[2][3][4] It is recommended to prepare fresh solutions for critical experiments. If storage is necessary, keep the solution refrigerated and protected from light.
Q6: I am observing precipitation in my this compound solution after storage. What should I do?
A6: Precipitation upon storage could be due to several factors, including a change in pH or temperature, or degradation of the compound. First, visually inspect the solution for any color changes, which might indicate degradation. You can try gently warming the solution while stirring to see if the precipitate redissolves. If it does, it may be a sign of reduced solubility at lower temperatures. However, if the precipitate does not redissolve or if you suspect degradation, it is best to discard the solution and prepare a fresh batch.
Data Summary
Table 1: Stability of Levamisole Aqueous Solutions (25 mg/mL)
| Formulation Source | Storage Temperature (°C) | Duration of Stability (>90% of Initial Concentration) | Initial pH | Reference |
| Pure Powder | 4 | ≥ 90 days | 5.30 | [2][3][4][7] |
| Pure Powder | 23 | ≥ 90 days | 5.30 | [2][3][4][7] |
| Tablets | 4 | ≥ 90 days | 4.55 | [2][3][4][7] |
| Tablets | 23 | 15 days | 4.55 | [2][3][4][7] |
Experimental Protocols
Protocol for Preparation of a this compound Aqueous Solution
This protocol describes the preparation of a sterile aqueous solution of this compound from a pure powder.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer or magnetic stirrer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water to achieve the desired concentration.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Brief sonication can be used to aid dissolution if necessary.[5]
-
-
Sterilization: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Store the aliquots at 4°C for short-term use or -20°C for long-term storage.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Variability in Experiments Using Levamisole Phosphate
This guide provides researchers, scientists, and drug development professionals with essential information for using Levamisole (B84282) phosphate (B84403), focusing on troubleshooting and minimizing variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Levamisole phosphate and what is its primary use in laboratory research? A1: Levamisole is a synthetic compound widely known for its use as an anthelmintic agent.[1] In a laboratory setting, its primary application is as a potent and specific inhibitor of certain alkaline phosphatase (ALP) isoenzymes. This property is crucial in various assays, such as immunohistochemistry (IHC) or ELISA, to block endogenous ALP activity that could otherwise lead to high background signals.[2]
Q2: What is the specific mechanism of action of Levamisole as an alkaline phosphatase inhibitor? A2: Levamisole functions as a reversible and uncompetitive inhibitor of alkaline phosphatase.[3][4] This means that Levamisole does not bind to the free enzyme but instead binds only to the enzyme-substrate complex, preventing the formation of the product.[3]
Q3: Does Levamisole inhibit all alkaline phosphatase (ALP) isoforms? A3: No, Levamisole's inhibitory action is specific to certain isoforms. It effectively inhibits tissue-nonspecific ALP (found in liver, bone, and kidney) and spleen ALP.[4] However, it does not significantly inhibit the intestinal and placental isoforms of ALP.[4][5] This specificity is a critical factor to consider during experimental design.
Q4: Are there other biological activities of Levamisole that could affect my experiments? A4: Yes. Beyond ALP inhibition, Levamisole is known to have immunomodulatory effects, appearing to restore depressed immune function rather than stimulating it to above-normal levels.[1][6] It has also been reported to have direct anti-proliferative effects on some cell types and can influence the cell cycle.[7] These off-target effects are important to control for in experimental design.
Q5: How should I prepare and store this compound solutions to ensure stability and consistency? A5: Proper storage is critical to minimize variability. While the bulk powder is stable, the stability of aqueous solutions depends on preparation and temperature.[1][8] Solutions prepared from pure powder are stable for at least 90 days when stored at 4°C (refrigerated) or 23°C (room temperature).[8] Solutions prepared from tablets are stable for at least 90 days at 4°C but only for 15 days at 23°C.[8] For maximum consistency, it is recommended to prepare solutions from pure powder, store them protected from light in a refrigerator, and use fresh aliquots for experiments.[8][9]
Quantitative Data Summary
For consistent results, understanding Levamisole's isoform specificity and solution stability is crucial.
Table 1: Inhibition Specificity of Levamisole on Human Alkaline Phosphatase (ALP) Isoforms
| Isoform | Tissue Location | Inhibition by Levamisole | Citation(s) |
|---|---|---|---|
| Tissue-Nonspecific (ALPL) | Liver, Bone, Kidney | Yes (Strongly Inhibited) | [3][4] |
| Intestinal (ALPI) | Intestine | No (Resistant) | [10][5] |
| Placental (ALPP) | Placenta | No (Resistant) | [4][10] |
| Germ Cell (ALPG) | Germinal Tissues | Yes (Inhibited) |[3] |
Table 2: Stability of Aqueous Levamisole Solutions (25 mg/mL)
| Source Material | Storage Temperature | Duration of Stability | Citation(s) |
|---|---|---|---|
| Pure Powder | 4°C (Refrigerated) | At least 90 days | [8] |
| Pure Powder | 23°C (Room Temperature) | At least 90 days | [8] |
| Tablets | 4°C (Refrigerated) | At least 90 days | [8] |
| Tablets | 23°C (Room Temperature) | Up to 15 days |[8] |
Troubleshooting Guide
Problem: I'm seeing high background signal in my immunoassay.
-
Possible Cause: Endogenous alkaline phosphatase activity in your sample (e.g., tissue section, cell lysate) is reacting with the ALP substrate used in your detection system.
-
Solution: Inhibit this endogenous activity by including Levamisole in your substrate buffer. A concentration of 1-2 mM is typically effective for blocking non-intestinal and non-placental ALP isoforms.[2][11]
Problem: The inhibition of ALP activity is inconsistent or incomplete.
-
Possible Cause 1: Resistant ALP Isoforms. Your sample may contain intestinal or placental ALP, which are not inhibited by Levamisole.[4][10]
-
Solution: Verify the tissue or cell origin of your sample. If you suspect the presence of these isoforms, Levamisole is not the appropriate inhibitor.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration. The effect of Levamisole is dose-dependent.[12][13]
-
Solution: Perform a concentration-response (dose-response) curve to determine the optimal concentration of Levamisole for your specific experimental system.
-
-
Possible Cause 3: Degraded Levamisole Solution. Improperly stored solutions can lose activity.[8]
-
Solution: Prepare fresh Levamisole solution from a high-quality powder source. If using a stock solution, ensure it has been stored correctly (see Table 2) and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 4: Assay Buffer Interference. Certain buffer components can influence Levamisole's inhibitory effect. For example, high concentrations of N-ethylaminoethanol can counteract the inhibition.[4][14]
-
Solution: Maintain a consistent and well-documented buffer composition across all experiments. If troubleshooting, consider if any buffer component could be interfering with the inhibitor-enzyme interaction.
-
Problem: I'm observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Reagent Preparation. Minor differences in the preparation of Levamisole stock solutions or assay buffers can lead to significant variability.
-
Solution: Adhere to a strict, standardized protocol for all reagent preparations. Prepare larger batches of buffers and aliquot Levamisole stock solutions to ensure consistency across multiple experiments.
-
-
Possible Cause 2: Off-Target Biological Effects. Levamisole can have direct effects on cell health and proliferation, which may vary depending on cell density, passage number, or metabolic state.[7]
-
Solution: Always include a "Levamisole only" control group to quantify any effects of the inhibitor itself. Standardize cell culture conditions, including seeding density and passage number, to minimize biological variability.
-
Diagrams and Workflows
Mechanism of Action
Caption: Levamisole's uncompetitive inhibition mechanism.
Experimental Workflow: ALP Inhibition Assay
Caption: Standard workflow for a colorimetric ALP inhibition assay.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting experimental variability.
Key Experimental Protocol
Protocol: Colorimetric Alkaline Phosphatase (ALP) Inhibition Assay
This protocol describes a typical method to determine the inhibitory effect of Levamisole on ALP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate.[3]
1. Reagent Preparation:
-
ALP Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
Substrate Solution: Prepare a solution of p-Nitrophenyl Phosphate (pNPP) in ALP buffer at the desired concentration (e.g., 10 mM). Prepare this solution fresh before use.
-
Enzyme Solution: Dilute the stock ALP enzyme solution in ALP buffer to achieve an activity level that results in a linear reaction rate over the desired time course.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in ALP buffer to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Stop Solution: 3 M NaOH.
2. Assay Procedure:
-
Pipette 50 µL of the diluted ALP enzyme solution into the wells of a 96-well microplate.
-
Add 25 µL of the different concentrations of Levamisole or buffer (for uninhibited control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to all wells.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.[3]
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) wells from all other readings.
-
Calculate the percentage of ALP inhibition for each Levamisole concentration relative to the uninhibited control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
-
-
Plot the percentage of inhibition against the logarithm of the Levamisole concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vetlexicon.com [vetlexicon.com]
- 10. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 11. qedbio.com [qedbio.com]
- 12. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Adverse Reactions to Levamisole Phosphate in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse reactions to Levamisole (B84282) phosphate (B84403) in research animals.
Troubleshooting Guide
Adverse reactions to Levamisole are often dose-dependent and can vary between species.[1][2] The primary mechanism of toxicity is related to its action as a nicotinic acetylcholine (B1216132) receptor agonist, leading to cholinergic overstimulation.[3][4]
Summary of Common Adverse Reactions and Mitigation Strategies
The following table summarizes common adverse reactions observed in research animals, typical dosage ranges leading to these effects, and potential mitigation strategies.
| Adverse Reaction | Species Affected | Typical Dosage Range (mg/kg) | Mitigation Strategy | Expected Outcome |
| Cholinergic Crisis (salivation, muscle tremors, ataxia, urination, defecation, collapse) | Dogs, Sheep, Goats, Calves | > 20 (Dogs)[5], > 7.5 (Sheep, Goats)[6][7] | Administer Atropine sulfate (B86663) (muscarinic antagonist)[1][2][3]. Co-administer a nicotinic acetylcholine receptor antagonist like mecamylamine.[3] | Alleviation of muscarinic and nicotinic symptoms, reduction in seizure activity.[1][2][3] |
| Neurotoxicity (seizures, convulsions, depression, hyperesthesia) | Dogs, Sheep, Rats | 5-10 (Rats, chronic)[3], > 20 (Dogs)[5] | Cholinergic antagonists (e.g., mecamylamine, atropine).[3] Anti-inflammatory agents (e.g., corticosteroids) for leukoencephalopathy.[3] | Antagonism of acute toxic effects, including seizures.[3] |
| Hematological Effects (hemolytic anemia, thrombocytopenia, leucopenia) | Dogs | 1.25 - 20 (Dose-dependent re-emergence in sensitized animals)[5] | Discontinuation of dosing.[5] | Resolution of hematological abnormalities. |
| Gastrointestinal Discomfort (vomiting, diarrhea, colic) | Dogs, Lambs | 7.5 (Lambs)[6], 20 (Dogs)[5] | Symptomatic treatment. Dose adjustment. | Alleviation of gastrointestinal signs. |
| Injection Site Inflammation | General | Not specified | Use proper injection technique. Monitor for signs of inflammation. | Transient and resolves without intervention.[1][2] |
| Respiratory Failure | General (in fatal poisoning) | Overdose | Mechanical ventilation. Administration of cholinergic antagonists. | Prevention of asphyxia.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind Levamisole-induced neurotoxicity?
A1: Levamisole-induced neurotoxicity is primarily attributed to two main mechanisms:
-
Cholinergic System Activation: Levamisole is a nicotinic acetylcholine receptor (nAChR) agonist.[3] Overstimulation of these receptors can lead to excitotoxicity, seizures, and other signs of cholinergic overactivation such as muscle tremors and salivation.[1][2][3]
-
Immune-Mediated Damage: Levamisole possesses immunomodulatory properties and is hypothesized to trigger an autoimmune or autoinflammatory response in the central nervous system in susceptible individuals.[3] This can lead to demyelination and inflammatory lesions characteristic of leukoencephalopathy.[3]
Cholinergic pathway of Levamisole-induced neurotoxicity.
Q2: An animal in my study is exhibiting signs of a cholinergic crisis after Levamisole administration. What is the recommended emergency protocol?
A2: In the event of a suspected Levamisole-induced cholinergic crisis, immediate intervention is crucial. The following protocol is recommended:
Experimental Protocol: Emergency Management of Cholinergic Crisis
-
Immediate Action: Cease administration of Levamisole immediately.
-
Administer Antagonists:
-
Administer Atropine sulfate , a muscarinic acetylcholine receptor antagonist, to alleviate muscarinic symptoms like salivation, urination, and defecation.[1][2][3] The dose should be optimized based on the animal model and severity of signs.
-
Concurrently, administer a nicotinic acetylcholine receptor antagonist, such as mecamylamine , to counteract nicotinic effects like muscle tremors and convulsions.[3]
-
-
Supportive Care:
-
Observation: Continue to monitor the animal for the resolution of clinical signs. The plasma elimination half-life of Levamisole is relatively short (3-4 hours), but metabolites can persist longer.[4]
Emergency workflow for managing Levamisole-induced cholinergic crisis.
Q3: My study involves chronic administration of Levamisole, and I am concerned about potential hematological adverse effects in dogs. How can I monitor for and mitigate these risks?
A3: Chronic Levamisole administration in dogs has been associated with hematological changes, including hemolytic anemia, thrombocytopenia, and leucopenia.[5] Careful monitoring is essential.
Experimental Protocol: Monitoring for Hematological Toxicity
-
Baseline Bloodwork: Prior to initiating Levamisole treatment, collect blood samples to establish baseline hematological parameters (Complete Blood Count with differential).
-
Regular Monitoring:
-
For the initial 8-14 weeks of dosing, perform weekly or bi-weekly blood counts.[5]
-
Pay close attention to red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count.
-
Be aware that even low doses (e.g., 1.25 mg/kg/day) can trigger the re-emergence of hemolytic anemia in previously sensitized dogs.[5]
-
-
Clinical Observation: Monitor for clinical signs of anemia, such as pale mucous membranes, lethargy, and exercise intolerance.
-
Action on Adverse Findings:
Q4: Are there any known drug interactions that can increase the toxicity of Levamisole?
A4: Yes, co-administration of other cholinergic drugs, such as organophosphates, can increase the toxicity of Levamisole.[1][2] It is also advisable to avoid concurrent use with other anthelmintics like pyrantel, methyridine, and diethylcarbamazine (B1670528) due to potential interactions.[8]
Q5: How is Levamisole metabolized and excreted, and how might this influence its toxicity profile?
A5: Levamisole is readily absorbed from the gastrointestinal tract and extensively metabolized in the liver.[4][9] Excretion is relatively rapid, primarily through the kidneys, with about 70% of the dose excreted within 3 days.[4] Only a small fraction (around 5%) is excreted as the unchanged parent compound.[4][9] The rapid metabolism and excretion mean that acute toxic signs may be transient. However, the formation of numerous metabolites could contribute to a more complex or delayed toxicity profile, including immune-mediated reactions.[3] The rapid excretion in goats may necessitate a higher dose compared to sheep.[9]
References
- 1. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Safety of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. benchchem.com [benchchem.com]
- 4. Levamisole - Wikipedia [en.wikipedia.org]
- 5. 805. Levamisole (WHO Food Additives Series 33) [inchem.org]
- 6. scienceandnature.org [scienceandnature.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and drug interactions of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parasitipedia.net [parasitipedia.net]
Validation & Comparative
A Comparative Guide to Levamisole Phosphate and Tetramisole for Specific Alkaline Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of levamisole (B84282) phosphate (B84403) and tetramisole (B1196661) as inhibitors of alkaline phosphatase (AP), focusing on their specificity and performance based on available experimental data. This document is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction
Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are classified into several isoenzymes, with the most studied being tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), and placental alkaline phosphatase (PLAP). Given their role in various physiological and pathological processes, including bone metabolism and cancer, the specific inhibition of AP isoenzymes is a critical area of research. Levamisole and its racemic parent compound, tetramisole, are well-known inhibitors of AP. This guide will dissect the differences in their inhibitory action to inform experimental design and drug development.
Mechanism of Action and Stereospecificity
Tetramisole is a racemic mixture of two enantiomers: the levorotatory (-) isomer, levamisole, and the dextrorotatory (+) isomer, dexamisole. The inhibitory activity of tetramisole against alkaline phosphatase is almost exclusively attributed to levamisole.[1] Dexamisole is considered to be largely inactive as an AP inhibitor.[1]
Levamisole functions as a stereospecific, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase.[2] This means that levamisole binds only to the enzyme-substrate complex, and its inhibitory effect is more pronounced at higher substrate concentrations.
Isoenzyme Specificity
A crucial aspect of using these inhibitors is their differential effects on various AP isoenzymes. Levamisole is a potent inhibitor of tissue-nonspecific alkaline phosphatases, which are found in tissues such as the liver, bone, and kidney.[2] However, it is a significantly less effective inhibitor of intestinal and placental alkaline phosphatases.[3][4] This selectivity makes levamisole a valuable tool for distinguishing between different AP isoenzyme activities in experimental systems.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Enzyme Source/Isoenzyme | Inhibition Constant (K_i) | IC50 | Reference(s) |
| Levamisole | Fetal Rat Calvaria (ecto-pNPPase) | 45 µM | - | [5] |
| Bromo-levamisole | Human Liver AP | 2.8 µM | - | [6] |
| Levamisole | Rat Aorta (TNAP) | - | ~0.1 mM for significant inhibition | [7] |
| Levamisole | Rachitic Rat Cartilage AP | - | Dose-dependent inhibition observed | [1] |
| Dexamisole | Rachitic Rat Cartilage AP | - | Minimal inhibition even at high concentrations | [1] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Bromo-levamisole is a derivative of levamisole and is included to provide context on the potency of related compounds.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanism of AP inhibition and a typical experimental workflow for assessing inhibitor potency.
Caption: Uncompetitive inhibition of alkaline phosphatase by levamisole.
Caption: Workflow for determining inhibitor potency on alkaline phosphatase.
Experimental Protocols
Alkaline Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a common method for determining the inhibitory activity of compounds against alkaline phosphatase.
Materials:
-
Alkaline phosphatase (e.g., calf intestinal or tissue-specific isoenzyme)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Inhibitors: Levamisole phosphate and/or Tetramisole solutions of varying concentrations
-
Stop Solution: 3 N NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of alkaline phosphatase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of this compound and tetramisole in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the different inhibitor dilutions to the respective wells. Include a control well with 25 µL of assay buffer without any inhibitor.
-
Add 25 µL of the alkaline phosphatase working solution to all wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion and Recommendations
The choice between this compound and tetramisole for alkaline phosphatase inhibition studies hinges on the desired level of specificity.
-
For specific inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and for distinguishing its activity from intestinal or placental isoenzymes, this compound is the superior choice. Its stereospecific action ensures that the observed inhibition is due to the l-isomer, providing more precise and interpretable results.
-
Tetramisole can be used as a more general inhibitor of TNAP, but researchers must be aware that only 50% of the compound (the levamisole component) is active. This may be a consideration in dose-response studies and when comparing results across different studies. For studies where stereospecificity is not a primary concern and a more cost-effective option is desired, tetramisole may be suitable.
References
- 1. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alkaline Phosphatase Inhibitors: Levamisole Phosphate vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used alkaline phosphatase (ALP) inhibitors: Levamisole (B84282) phosphate (B84403) and sodium orthovanadate. We will delve into their mechanisms of action, inhibitory constants, and effects on cellular signaling pathways, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | Levamisole Phosphate | Sodium Orthovanadate |
| Mechanism of Action | Reversible, uncompetitive inhibitor | Competitive inhibitor, phosphate analog |
| Specificity | Selective for tissue-nonspecific ALP (TNAP); less effective against intestinal and placental isoenzymes.[1] | Broad-spectrum inhibitor of alkaline phosphatases, protein tyrosine phosphatases, and ATPases.[2] |
| Potency | Ki of ~45 µM for ecto-ALP. A derivative, bromo-levamisole, shows a Ki of 2.8 µM for human liver ALP.[3] | More potent, with a Ki of <1 µM for human liver, intestine, and kidney ALP and an IC50 of 10 µM for ALP. |
Quantitative Inhibitory Data
The following tables summarize the inhibitory constants for Levamisole and sodium orthovanadate against various alkaline phosphatase isoenzymes. It is important to note that direct comparison of these values should be done with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Constants of this compound
| ALP Isoenzyme | Organism/Tissue | Inhibitor | Ki | IC50 | Reference |
| Ecto-alkaline phosphatase | Fetal rat calvaria cells | Levamisole | 45 µM | - | |
| Alkaline Phosphatase | Bovine milk fat globule membranes | Levamisole | 45 ± 6 µM | 49 ± 23 µM | |
| Liver ALP | Human | Bromo-levamisole | 2.8 µM | - | [3] |
| Liver, Bone, Kidney, Spleen ALP | Human | Levamisole | - | Strongly Inhibited | [1] |
| Intestinal, Placental ALP | Human | Levamisole | - | Barely Affected | [1] |
Table 2: Inhibitory Constants of Sodium Orthovanadate
| ALP Isoenzyme | Organism/Tissue | Ki | IC50 | Reference |
| Liver, Intestine, Kidney ALP | Human | < 1 µM | - | |
| Alkaline Phosphatase | General | - | 10 µM | |
| Protein Tyrosine Phosphatases (general) | General | Potent Inhibitor | - | [2] |
| (Na,K)-ATPase | General | - | Potent Inhibitor |
Mechanism of Action
This compound acts as a stereospecific, reversible, and uncompetitive inhibitor of most mammalian alkaline phosphatase isoenzymes.[1] Uncompetitive inhibition means that Levamisole binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the formation of the product. This mode of action is particularly effective for tissue-nonspecific alkaline phosphatases (TNAPs), found in liver, bone, and kidney, while having minimal effect on intestinal and placental forms.[1]
Sodium Orthovanadate , on the other hand, is a competitive inhibitor that acts as a phosphate analog.[2] It binds to the active site of a broad range of phosphatases, including alkaline and protein tyrosine phosphatases, as well as some ATPases, by mimicking the phosphate group of the substrate.[2] This broader specificity can be advantageous for general phosphatase inhibition but may lead to off-target effects in cellular studies. For maximal inhibitory activity, sodium orthovanadate solutions need to be "activated" by adjusting the pH to 10.0 and boiling to ensure it is in its monomeric vanadate (B1173111) form.
Experimental Protocols
Protocol 1: Determination of IC50 for ALP Inhibitors using a Colorimetric Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor on alkaline phosphatase activity using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
1. Reagent Preparation:
-
ALP Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) in ALP buffer.
-
Inhibitor Stock Solutions: Prepare a series of dilutions of this compound and activated sodium orthovanadate in the appropriate solvent (e.g., water or DMSO).
-
Stop Solution: 3 M NaOH.
2. Assay Procedure:
-
Pipette the ALP enzyme solution into the wells of a microplate.
-
Add the different concentrations of the inhibitor (Levamisole or sodium orthovanadate) to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of ALP activity.
Workflow for IC50 Determination of ALP Inhibitors
Caption: Workflow for determining the IC50 of ALP inhibitors.
Impact on Cellular Signaling Pathways
Both Levamisole and sodium orthovanadate have been shown to influence various cellular signaling pathways beyond their direct inhibition of ALP.
Sodium Orthovanadate:
As a broad-spectrum phosphatase inhibitor, sodium orthovanadate can significantly impact phosphorylation-dependent signaling cascades. For instance, it has been shown to suppress inflammation by inhibiting the dephosphorylation of key proteins in the AKT-IKKβ signaling pathway, which in turn downregulates NF-κB activity. Additionally, it can restore the JAK2/STAT3 pathway by preventing dephosphorylation, thereby inhibiting apoptosis in certain cell types.
Signaling Pathways Affected by Sodium Orthovanadate
Caption: Sodium Orthovanadate's impact on signaling pathways.
This compound:
Levamisole has demonstrated immunomodulatory effects, and studies suggest it can influence signaling pathways involved in immune cell function. It has been shown to regulate the JAK/STAT and Toll-like receptor (TLR) signaling pathways, leading to the suppression of CD4+ T-cell proliferation and the activation of antigen-presenting cells. Furthermore, Levamisole can enhance immune responses by affecting the activation and maturation of human monocyte-derived dendritic cells.
Signaling Pathways Modulated by Levamisole
Caption: Levamisole's modulation of immune signaling pathways.
Conclusion
Both this compound and sodium orthovanadate are effective inhibitors of alkaline phosphatase, but they differ significantly in their mechanism, specificity, and broader cellular effects.
-
This compound is the preferred inhibitor for studies requiring the specific inhibition of tissue-nonspecific alkaline phosphatase, with minimal impact on intestinal and placental isoenzymes. Its uncompetitive mechanism of action also provides a distinct mode of inhibition.
-
Sodium orthovanadate is a more potent and broad-spectrum phosphatase inhibitor. Its competitive, phosphate-mimicking action makes it suitable for general phosphatase inhibition studies, but researchers must be mindful of its potential off-target effects on protein tyrosine phosphatases and ATPases, which can have widespread consequences on cellular signaling.
The choice between these two inhibitors will ultimately depend on the specific research question, the required level of specificity, and the cellular context of the experiment. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Levamisole Phosphate: A Comparative Guide to Alkaline Phosphatase Inhibition using Kinetic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levamisole phosphate's efficacy as an alkaline phosphatase (ALP) inhibitor against other common alternatives. The information presented is supported by experimental data from kinetic enzyme assays, offering a valuable resource for researchers in drug discovery and development.
Performance Comparison of Alkaline Phosphatase Inhibitors
Levamisole is a well-established and widely used inhibitor of most alkaline phosphatase isoenzymes, with the notable exceptions of the intestinal and placental forms.[1] It functions as a reversible and uncompetitive inhibitor.[2] The following tables summarize the inhibitory potency of Levamisole phosphate (B84403) and other common ALP inhibitors, expressed as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. For a direct and precise comparison, it is recommended to evaluate these inhibitors side-by-side under identical assay conditions.
Table 1: Comparison of Kᵢ Values for Alkaline Phosphatase Inhibitors
| Inhibitor | Enzyme Source | Kᵢ Value | Inhibition Type | Reference |
| Levamisole | - | 16 µM | Uncompetitive | [3] |
| Bromo-levamisole | Human Liver ALP | 2.8 µM | Uncompetitive | [4] |
| Cimetidine (B194882) | Human Liver ALP | 3.2 mM | Uncompetitive | [4] |
| Theophylline | - | 82 µM | Uncompetitive | [3] |
Table 2: Comparison of IC₅₀ Values for Alkaline Phosphatase Inhibitors
| Inhibitor | Enzyme Source | IC₅₀ Value | Reference |
| Levamisole | Human Placental ALP | 10 µM (Standard) | [5] |
| Nimesulide | Human Placental ALP | 0.52 ± 0.02 µM | [5] |
| Piroxicam | Human Placental ALP | 3.46 ± 0.13 µM | [5] |
| Lornoxicam | Human Placental ALP | Not specified | [5] |
| Monopotassium Phosphate | Calf Intestinal ALP | 5.242 ± 0.472 µM | [3] |
| Pyrazolo-oxothiazolidine (Compound 7g) | Calf Intestinal ALP | 0.045 ± 0.004 µM | [3] |
Experimental Protocols
Kinetic Enzyme Assay for Determining Alkaline Phosphatase Inhibition
This protocol outlines a standard colorimetric method for assessing the inhibitory effect of compounds on alkaline phosphatase activity using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Inhibitor compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution: 3 M NaOH
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of alkaline phosphatase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compound at various concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a fixed volume of the alkaline phosphatase solution.
-
Add a small volume (e.g., 1-2 µL) of the different inhibitor concentrations to the respective wells. Include a control well with the solvent alone (no inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[2]
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.[2]
-
-
Termination and Measurement:
-
Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the control (uninhibited) well.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.[2]
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Uncompetitive Inhibition of Alkaline Phosphatase by Levamisole
Levamisole acts as an uncompetitive inhibitor, meaning it binds only to the enzyme-substrate complex.[2] This binding event stabilizes the complex and prevents the release of the product, thereby inhibiting the enzyme's catalytic activity.
Uncompetitive inhibition of ALP by Levamisole.
Experimental Workflow: Kinetic Enzyme Assay
The following diagram illustrates the key steps involved in a typical kinetic enzyme assay for evaluating alkaline phosphatase inhibitors.
Workflow for a kinetic enzyme inhibition assay.
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying alkaline phosphatase inhibitory potential of cyclooxygenase-2 inhibitors: Insights from molecular docking, MD simulations, molecular expression analysis in MCF-7 breast cancer cell line and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Alternatives to Levamisole for Blocking Endogenous Alkaline Phosphatase
A Comparative Guide for Researchers
In many biological assays, such as immunohistochemistry (IHC), in situ hybridization (ISH), and some enzyme-linked immunosorbent assays (ELISA), endogenous alkaline phosphatase (ALP) activity can lead to high background signals, obscuring the specific detection of the target molecule. Levamisole has long been the go-to inhibitor for blocking this unwanted enzymatic activity. However, its efficacy is not universal across all ALP isoenzymes, and researchers may require alternative inhibitors for specific applications. This guide provides a comparative overview of effective alternatives to Levamisole, focusing on L-Phenylalanine and Imidazole, supported by experimental data and detailed protocols to aid in assay optimization.
Mechanism of Action: Uncompetitive Inhibition
Levamisole, L-Phenylalanine, and Imidazole primarily act as uncompetitive inhibitors of alkaline phosphatase. This means they do not bind to the free enzyme but rather to the enzyme-substrate complex. This binding event prevents the formation of the product, thereby inhibiting the enzyme's catalytic activity.
Figure 1: Mechanism of uncompetitive inhibition of alkaline phosphatase.
Comparison of Alkaline Phosphatase Inhibitors
The choice of inhibitor largely depends on the tissue or cell type being studied, as different ALP isoenzymes exhibit varying sensitivities to these inhibitors.
| Inhibitor | Target Isoenzymes (Primarily Inhibited) | Resistant Isoenzymes | Typical Working Concentration | Inhibition Type | Key Considerations |
| Levamisole | Tissue-nonspecific (liver, bone, kidney), Spleen ALP | Intestinal, Placental ALP | 1 mM | Uncompetitive, Stereospecific | The L-isomer (levamisole) is active, while the D-isomer (dexamisole) is not.[1] Reversible inhibition.[1] |
| L-Phenylalanine | Intestinal, Placental, Germ Cell ALP | Tissue-nonspecific (liver, bone, kidney) ALP | 5-10 mM | Uncompetitive, Stereospecific | Only the L-isomer is effective. Inhibition is pH-dependent.[2][3] |
| Imidazole | Tissue-nonspecific (liver, bone, kidney), Brain, Lung, Spleen ALP | Intestinal, Placental ALP | 10-50 mM | Uncompetitive | Can be used for L-phenylalanine-insensitive ALPs.[4] |
| Bromo-levamisole | Liver ALP | - | Ki = 2.8 x 10-6 M | Uncompetitive | More potent than Levamisole for liver ALP.[2] |
| Cimetidine (B194882) | Liver ALP | - | Ki = 3.2 x 10-3 M | Uncompetitive | Also inhibits diamine oxidase.[2] |
Note: The effectiveness of inhibitors can be influenced by factors such as pH, substrate concentration, and buffer composition. The provided concentrations are a general guideline and may require optimization for specific experimental conditions.
Experimental Protocols
General Workflow for Endogenous ALP Inhibition in Immunohistochemistry (IHC)
This workflow outlines the general steps for incorporating an ALP inhibitor into an IHC protocol.
Figure 2: General workflow for endogenous ALP inhibition in IHC.
Protocol 1: Inhibition of Tissue-Nonspecific ALP with Levamisole
This protocol is suitable for tissues with high levels of non-intestinal endogenous ALP, such as kidney and liver.
Materials:
-
Levamisole hydrochloride
-
Substrate buffer for AP (e.g., Tris-buffered saline, pH 9.5)
-
AP substrate (e.g., BCIP/NBT)
Procedure:
-
Prepare a 1 M stock solution of Levamisole hydrochloride in distilled water.
-
Immediately before use, add Levamisole stock solution to the AP substrate solution to a final concentration of 1 mM.
-
Following incubation with the AP-conjugated secondary antibody and appropriate washes, incubate the tissue sections with the Levamisole-containing substrate solution according to the manufacturer's instructions.[5]
-
Monitor the color development and stop the reaction by washing with distilled water.
Protocol 2: Inhibition of Intestinal ALP with L-Phenylalanine
This protocol is designed for tissues rich in intestinal ALP.
Materials:
-
L-Phenylalanine
-
Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 8.6-9.0)
Procedure:
-
Prepare a 100 mM stock solution of L-Phenylalanine in the alkaline buffer. Note that L-Phenylalanine has limited solubility and may require gentle warming to dissolve completely.
-
After the secondary antibody incubation and washes, pre-incubate the tissue sections with a working solution of 5-10 mM L-Phenylalanine in the alkaline buffer for 15-30 minutes at room temperature.
-
Prepare the AP substrate solution containing 5-10 mM L-Phenylalanine.
-
Incubate the tissue sections with the L-Phenylalanine-containing substrate solution until the desired color intensity is reached.
-
Wash the sections thoroughly with buffer to stop the reaction.
Protocol 3: Inhibition of L-Phenylalanine-Insensitive ALP with Imidazole
This protocol can be used for tissues where Levamisole is ineffective and L-Phenylalanine is not suitable.
Materials:
-
Imidazole
-
AP substrate buffer
Procedure:
-
Prepare a 1 M stock solution of Imidazole in distilled water.
-
Add Imidazole stock solution to the AP substrate buffer to a final concentration of 10-50 mM.
-
Incubate the tissue sections with the Imidazole-containing substrate solution following the standard protocol for your AP substrate.
-
Monitor for color development and stop the reaction accordingly.
Conclusion
While Levamisole remains a widely used and effective inhibitor for tissue-nonspecific alkaline phosphatase, L-Phenylalanine and Imidazole offer valuable alternatives for researchers working with tissues expressing different ALP isoenzymes. Understanding the isoenzyme profile of the sample and the specificities of each inhibitor is crucial for minimizing background staining and achieving reliable and clear results in immunoassays. The provided protocols offer a starting point for optimization, and it is recommended to perform preliminary experiments to determine the optimal inhibitor concentration and incubation time for your specific application.
References
- 1. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Alkaline Phosphatase Inhibition: A Comparative Guide to Levamisole Phosphate's Specificity
For researchers, scientists, and drug development professionals, understanding the precise interactions between inhibitors and enzyme isozymes is paramount. This guide provides a detailed comparison of the cross-reactivity and specificity of Levamisole phosphate (B84403) for different Alkaline Phosphatase (ALP) isozymes, supported by experimental data and protocols.
Alkaline phosphatases (ALPs) are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization, nutrient absorption, and signal transduction. Humans express four main ALP isozymes: tissue-nonspecific ALP (TNAP), intestinal ALP (IAP), placental ALP (PLAP), and germ cell ALP (GCAP). Due to their involvement in numerous pathologies, ALP isozymes are significant therapeutic targets. Levamisole, a synthetic imidazothiazole derivative, is a well-established inhibitor of certain ALP isozymes. This guide delves into the specificity and cross-reactivity of Levamisole phosphate, comparing its performance with other common ALP inhibitors.
Unraveling the Specificity of this compound
Levamisole is a potent and highly selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), which encompasses the isozymes found in the liver, bone, and kidney.[1][2] This specificity is a key advantage in research and clinical applications where targeting TNAP activity is desired without affecting other ALP isozymes. Conversely, Levamisole exhibits minimal inhibitory effects on intestinal and placental ALP isozymes.[1][2]
The mechanism of inhibition by Levamisole is characterized as uncompetitive. This means that Levamisole binds to the enzyme-substrate complex, rather than the free enzyme, effectively locking the substrate in the active site and preventing product formation.
Comparative Inhibition of ALP Isozymes
To provide a clear quantitative comparison, the following table summarizes the inhibitory constants (Ki) of this compound and two other common ALP inhibitors, L-Homoarginine and Theophylline (B1681296), against different ALP isozymes. Lower Ki values indicate stronger inhibition.
| Inhibitor | Tissue-Nonspecific ALP (TNAP) | Intestinal ALP (IAP) | Placental ALP (PLAP) | Mechanism of Inhibition |
| Levamisole | ~10-12 µM (Ki) | Very high Ki (little to no inhibition) | Very high Ki (little to no inhibition) | Uncompetitive |
| L-Homoarginine | ~1 mM (Ki) | ~13 mM (Ki) | High Ki (weak inhibition) | Uncompetitive |
| Theophylline | Strong Inhibition | Moderate Inhibition | Almost no inhibition | Uncompetitive |
Note: The Ki values can vary depending on the specific experimental conditions (e.g., pH, substrate concentration, temperature).
As the data indicates, Levamisole is a significantly more potent inhibitor of TNAP compared to L-Homoarginine. L-Homoarginine also demonstrates selectivity for TNAP over the intestinal and placental isozymes, though to a lesser extent than Levamisole. Theophylline shows a differential inhibition pattern, strongly affecting the liver isozyme (a form of TNAP), moderately inhibiting the intestinal form, and having a negligible effect on the placental isozyme.[3]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the uncompetitive inhibition mechanism and a typical experimental workflow for assessing ALP inhibition.
References
- 1. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of the inhibition of serum alkaline phosphatase by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Levamisole and L-p-Bromotetramisole Oxalate as Alkaline Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzymatic inhibitors is paramount for experimental design and therapeutic application. This guide provides a comprehensive comparative analysis of Levamisole (B84282) and its analogue, L-p-Bromotetramisole oxalate (B1200264), focusing on their efficacy as inhibitors of alkaline phosphatase (ALP).
Levamisole and L-p-Bromotetramisole oxalate are well-established inhibitors of most alkaline phosphatase (ALP) isoenzymes, with the notable exceptions of the intestinal and placental forms.[1] Their primary mechanism of action involves the stereospecific, uncompetitive inhibition of ALP, a key enzyme in various physiological processes, including bone mineralization and inflammatory responses.[2][3] This comparative guide synthesizes available data to provide a clear overview of their relative potencies and offers detailed experimental protocols for their evaluation.
Quantitative Efficacy Comparison
L-p-Bromotetramisole oxalate has been demonstrated to be a significantly more potent inhibitor of human liver ALP than Levamisole. A study reported a Ki value of 2.8 x 10⁻⁶ M for L-p-Bromotetramisole oxalate.[2] In contrast, studies on Levamisole have reported Ki values in the micromolar range. For instance, a Ki of 45 µM (4.5 x 10⁻⁵ M) was determined for Levamisole's inhibition of bovine milk fat globule membrane ALP.[4] This suggests that L-p-Bromotetramisole oxalate is approximately 16 times more potent than Levamisole in inhibiting ALP.
In vivo studies with Levamisole in mice have demonstrated a dose-dependent inhibition of serum ALP activity. Daily injections of 40 mg/kg and 80 mg/kg of Levamisole for seven days resulted in 18.4% and 61.3% inhibition of serum ALP, respectively.[5]
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| L-p-Bromotetramisole oxalate | Human Liver ALP | 2.8 µM | [2] |
| Levamisole | Bovine Milk Fat Globule ALP | 45 µM | [4] |
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Serum ALP | Reference |
| Levamisole | Mouse | 40 mg/kg/day for 7 days | Injection | 18.4% | [5] |
| Levamisole | Mouse | 80 mg/kg/day for 7 days | Injection | 61.3% | [5] |
| Levamisole | Rat Aorta | 1 mM (in vitro) | Incubation | 80% | [6] |
Experimental Protocols
To facilitate further research and independent verification, detailed experimental protocols for assessing the inhibitory efficacy of these compounds are provided below.
Protocol 1: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory effect of Levamisole and L-p-Bromotetramisole oxalate on ALP activity.
Materials:
-
Purified alkaline phosphatase (e.g., from bovine kidney or liver)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Diethanolamine (DEA) buffer (1 M, pH 9.8) containing 0.5 mM MgCl₂
-
Levamisole and/or L-p-Bromotetramisole oxalate stock solutions (in water or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ALP in DEA buffer.
-
Prepare a series of dilutions of the inhibitor (Levamisole or L-p-Bromotetramisole oxalate) in DEA buffer.
-
Prepare a working solution of pNPP in DEA buffer.
-
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the ALP working solution.
-
Add the corresponding inhibitor dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki) for Uncompetitive Inhibition
This protocol outlines the steps to determine the Ki for uncompetitive inhibitors like Levamisole and L-p-Bromotetramisole oxalate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform the ALP activity assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For uncompetitive inhibition, the lines should be parallel.
-
Create a secondary plot of the y-intercepts from the Lineweaver-Burk plots against the inhibitor concentration.
-
The x-intercept of this secondary plot will be equal to -Ki.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by Levamisole and L-p-Bromotetramisole oxalate is the direct inhibition of alkaline phosphatase. This inhibition has downstream consequences, particularly in processes where ALP plays a crucial role, such as bone mineralization. ALP hydrolyzes pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. By inhibiting ALP, these compounds can lead to an accumulation of PPi, thereby hindering mineralization.
Below are diagrams illustrating the mechanism of ALP inhibition and a typical experimental workflow for comparing these inhibitors.
Caption: Mechanism of uncompetitive inhibition of Alkaline Phosphatase.
Caption: Experimental workflow for comparing ALP inhibitors.
Conclusion
Both Levamisole and L-p-Bromotetramisole oxalate are potent, stereospecific, and uncompetitive inhibitors of most alkaline phosphatase isoenzymes. The available data strongly indicates that L-p-Bromotetramisole oxalate is a more potent inhibitor than Levamisole. For researchers requiring a highly effective inhibitor of tissue-nonspecific ALP, L-p-Bromotetramisole oxalate represents a superior choice. The provided experimental protocols offer a robust framework for the direct comparative evaluation of these and other ALP inhibitors, enabling informed decisions in experimental design and drug development. Further research focusing on a direct head-to-head comparison of these inhibitors against a panel of ALP isoenzymes would be invaluable to the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Immunomodulatory Effects of Levamisole with Quantitative PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, a synthetic imidazothiazole derivative, has a long-standing history as an anthelmintic agent. However, its immunomodulatory properties have garnered significant interest, leading to its investigation and use in various immune-related conditions. Quantitative Polymerase Chain Reaction (qPCR) stands as a cornerstone technique for elucidating the mechanisms behind Levamisole's immunomodulatory effects by precisely quantifying changes in the expression of key immune-related genes. This guide provides a comparative overview of Levamisole's performance, supported by experimental data, and details the methodologies for its validation using qPCR.
Data Presentation: Quantitative Gene Expression Analysis
The immunomodulatory capacity of Levamisole is often assessed by measuring the messenger RNA (mRNA) levels of cytokines and other immune mediators. qPCR allows for the sensitive and specific quantification of these changes, typically reported as fold change relative to a control group.
| Gene | Biological Function | Cell/Tissue Type | Treatment Condition | Observed Effect on Gene Expression (Fold Change/Direction) | Alternative Immunomodulator & Effect | Citation |
| IFN-γ | Pro-inflammatory, key Th1 cytokine | Rat Splenocytes | Levamisole (25 mg/kg/day, intraperitoneally) | Upregulated | Dexamethasone: Generally downregulates IFN-γ expression. | [1] |
| IL-4 | Key Th2 cytokine, promotes humoral immunity | Rat Splenocytes | Levamisole (25 mg/kg/day, intraperitoneally) | Downregulated | Dexamethasone: Generally downregulates IL-4 expression. | [1] |
| IL-18 | Pro-inflammatory cytokine, induces IFN-γ | Rat Splenocytes | Levamisole (25 mg/kg/day, intraperitoneally) | Markedly Upregulated | Not specified in the compared studies. | [1] |
| IL-12 | Induces Th1 differentiation | Rat Splenocytes | Levamisole (25 mg/kg/day, intraperitoneally) | No significant change | Not specified in the compared studies. | [1] |
| IL-1β | Pro-inflammatory cytokine | Mouse Peritoneal Macrophages | Levamisole (3 mg/kg, single oral dose) | Twofold enhancement of production | Not specified in the compared studies. | [2] |
| IL-6 | Pro- and anti-inflammatory cytokine | Mouse Peritoneal Macrophages | Levamisole (3 mg/kg, single oral dose) | Inhibited (up to 36%) | Not specified in the compared studies. | [2] |
| TNF-α | Pro-inflammatory cytokine | Mouse Peritoneal Macrophages | Levamisole (3 mg/kg, single oral dose) | Inhibited (up to 62%) | Not specified in the compared studies. | [2] |
| CD80 | Co-stimulatory molecule | Human Podocytes | Levamisole (1 µM) | PAN-induced increase was significantly blocked | Dexamethasone (1 µM): Also significantly blocked PAN-induced increase. | [3] |
| IL-2 | T-cell growth factor | Human T-cells | Levamisole (1 mM) | Reduced | Not specified in the compared studies. | [4][5] |
| IL-13 | Th2 cytokine | Human T-cells | Levamisole (1 mM) | Increased | Not specified in the compared studies. | [4][5] |
Experimental Protocols
A standardized and well-documented experimental protocol is critical for obtaining reliable and reproducible qPCR data. Below is a detailed methodology synthesized from various studies investigating the immunomodulatory effects of Levamisole.
Cell Culture and Treatment
-
Cell Lines/Primary Cells: The choice of cells depends on the research question. Examples include:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells can be further isolated using magnetic-activated cell sorting (MACS).
-
Murine Splenocytes or Peritoneal Macrophages: Harvested from mice (e.g., C57BL/6 or BALB/c strains).
-
Cell Lines: Jurkat (human T-cell line), RAW 264.7 (murine macrophage cell line).
-
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Levamisole Treatment:
-
Prepare a stock solution of Levamisole hydrochloride in sterile distilled water or cell culture medium.
-
Treat cells with a range of concentrations (e.g., 1 µM to 1 mM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (the solvent used to dissolve Levamisole) in all experiments.
-
-
Stimulation (Optional): To mimic an inflammatory environment, cells can be stimulated with agents like:
-
Lipopolysaccharide (LPS) for macrophages.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells.
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Lyse the cells using a reagent like TRIzol or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of oligo(dT) and random hexamer primers.
-
Commercially available cDNA synthesis kits (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) are widely used.
-
Quantitative PCR (qPCR)
-
Primer Design:
-
Design primers for target genes (e.g., IFN-γ, IL-4, TNF-α) and at least one stable housekeeping gene (e.g., GAPDH, β-actin, 18S rRNA) for normalization.
-
Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
Verify primer specificity using tools like BLAST.
-
-
qPCR Reaction Mix: A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Experimental Workflow
Caption: qPCR workflow for validating Levamisole's immunomodulatory effects.
Signaling Pathways Modulated by Levamisole
Caption: Key signaling pathways modulated by Levamisole.
Comparative Logical Flow
Caption: Logical flow for comparing Levamisole with alternatives using qPCR.
Conclusion
Quantitative PCR is an indispensable tool for validating and quantifying the immunomodulatory effects of Levamisole. The available data consistently demonstrate Levamisole's ability to modulate the immune response, notably by promoting a Th1 phenotype through the upregulation of IFN-γ and IL-18, and suppression of the Th2 cytokine IL-4. Furthermore, it influences the expression of other key pro-inflammatory cytokines. When compared to other immunomodulators like dexamethasone, Levamisole exhibits a distinct profile of gene regulation. The provided experimental protocols and visualizations offer a framework for researchers to design and interpret their own studies, contributing to a deeper understanding of Levamisole's therapeutic potential in immune-mediated diseases.
References
- 1. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Battle of Alkaline Phosphatase Inhibitors: Levamisole vs. Theophylline
For researchers in cellular biology, immunology, and drug development, the inhibition of alkaline phosphatase (ALP) is a critical component of experimental design, particularly in assays where endogenous ALP activity can interfere with results, such as in immunohistochemistry and in vitro mineralization studies. Levamisole (B84282) and theophylline (B1681296) are two of the most well-established inhibitors of ALP. This guide provides a comprehensive side-by-side comparison of their inhibitory properties, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Differences and Similarities
| Feature | Levamisole | Theophylline |
| Primary Mechanism of Action | Uncompetitive to Non-competitive | Uncompetitive to Non-competitive |
| Potency | High | Moderate |
| Isoenzyme Specificity | Primarily inhibits tissue-nonspecific ALP (TNAP) from liver, bone, and kidney. Less effective against intestinal and placental ALP.[1][2][3][4] | Primarily inhibits the liver isoenzyme of ALP. Less effective against intestinal and placental forms.[5] |
| Inhibitory Constants | Ki: ~45 µM (Bovine MFGM ALP)[6], ~16 µM (general)[7] | Ki: ~126 µM (Bovine MFGM ALP)[8], ~82 µM (general)[7], 4.55 mM (in vitro study)[9] |
| IC50 Values | ~49 µM (Bovine MFGM ALP)[6] | ~99 µM (Bovine MFGM ALP)[8], ~47 µM (general)[10] |
| Key Applications | Immunohistochemistry, in vitro mineralization assays, studies of TNAP function. | Studies of liver-specific ALP activity, general ALP inhibition. |
| Limitations | Less effective for inhibiting intestinal and placental ALP. | Generally lower potency compared to levamisole. |
Delving Deeper: Mechanism of Inhibition
Both levamisole and theophylline predominantly act as uncompetitive inhibitors of alkaline phosphatase.[1][2][5][6][8] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the formation of the product. However, some studies have reported non-competitive inhibition for both compounds, suggesting that the precise mechanism can be influenced by experimental conditions such as pH, substrate, and buffer composition.[9][11]
The uncompetitive inhibition mechanism for both levamisole and theophylline can be visualized as follows:
Experimental Protocols: A Guide to ALP Inhibition Assays
The following protocol outlines a standard colorimetric assay to determine the inhibitory effect of levamisole or theophylline on ALP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase (e.g., bovine intestinal or human tissue-specific)
-
Levamisole hydrochloride or Theophylline
-
pNPP substrate solution (e.g., 10 mM in a suitable buffer)
-
ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[12]
-
Stop solution (e.g., 3 M NaOH)[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of levamisole or theophylline in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup: To each well of a 96-well microplate, add the following in order:
-
ALP buffer
-
Inhibitor solution (or solvent for control wells)
-
ALP enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.[12] This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), allowing for the development of the yellow p-Nitrophenol product.
-
Reaction Termination: Add the stop solution to each well to halt the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[12]
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) wells from all other readings.
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the uninhibited control (enzyme + substrate, no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The following diagram illustrates the general workflow for an ALP inhibition assay:
Concluding Remarks
Both levamisole and theophylline are valuable tools for the inhibition of alkaline phosphatase. The choice between them will largely depend on the specific isoenzyme of interest and the required potency of inhibition. Levamisole offers higher potency and is the inhibitor of choice for studies involving tissue-nonspecific ALP. Theophylline, while less potent, can also serve as an effective inhibitor, particularly for the liver isoenzyme. For robust and reproducible results, it is crucial to carefully consider the experimental conditions and to perform appropriate validation experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the inhibition of serum alkaline phosphatase by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Stimulation of the synthesis and non-competitive inhibition of alkaline phosphatase by theophylline in normal hamster fibroblasts and absence of response in transformed fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validated HPLC Methods for Accurate Levamisole Phosphate Detection
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Levamisole (B84282) phosphate (B84403) is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides an objective comparison of several validated HPLC methods for Levamisole phosphate detection, supported by experimental data to aid in method selection and implementation.
Experimental Protocols
Detailed methodologies for five distinct validated HPLC methods are presented below. These methods have been selected based on variations in their chromatographic conditions, offering a range of options for different analytical needs.
Method 1: Isocratic Elution with Acetonitrile/Water
A straightforward reverse-phase isocratic method suitable for routine analysis.[1][2]
-
Mobile Phase: A mixture of Acetonitrile and Water (80:20 v/v).[1]
-
Column: YMC C18 isocratic column (250 mm × 4.6 mm i.d., 5 µm particle size).[2]
-
Flow Rate: 0.7 ml/min.[1]
-
Detection: UV detection at 217 nm.[1]
-
Injection Volume: 20 µl.
Method 2: Isocratic Elution with Phosphate Buffer/Acetonitrile at Low pH
This method is designed for the simultaneous estimation of Levamisole and Albendazole.[3]
-
Mobile Phase: A mixture of 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 3.5) and Acetonitrile (30:70 v/v).[3]
-
Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm particle size).[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection: UV detection at 224 nm.[3]
-
Injection Volume: 20 µl.[3]
Method 3: Isocratic Elution with Methanol/Orthophosphoric Acid
A rapid method utilizing a methanol-based mobile phase.[4][5]
-
Mobile Phase: A mixture of Methanol and 0.1% Ortho-phosphoric acid (80:20% v/v).[4][5]
-
Column: Agilent C18 (250mm × 4.6 mm).[4]
Method 4: USP Gradient Method
The official method detailed in the United States Pharmacopeia (USP) for Levamisole Hydrochloride Tablets, employing a gradient elution.[6]
-
Mobile Phase:
-
Solution A: 0.75% solution of monobasic ammonium (B1175870) phosphate in water, adjusted to pH 7.0 with diisopropylamine.[6]
-
Solution B: Acetonitrile.[6]
-
A variable mixture (gradient) of Solution A and Solution B is used.[6]
-
-
Column: A 4.6-mm × 10-cm column that contains 3-µm packing L1 (C18).[6]
-
Flow Rate: Approximately 2 ml/min.[6]
-
Detection: UV detection at 215 nm.[6]
Method 5: Isocratic Elution with Phosphate Buffer at High pH
This stability-indicating method uses a C8 column and a high pH mobile phase.[7][8]
-
Mobile Phase: A mixture of phosphate buffer (pH 8.0) and Acetonitrile (70:30 v/v).[7][8]
-
Column: C8 column (250 × 4.6 mm, 5 µm particle size).[7]
-
Flow Rate: 1.5 ml/min.[7]
-
Detection: UV detection at 215 nm.[7]
Data Presentation: Comparison of Method Performance
The following table summarizes the quantitative performance data for the described HPLC methods, allowing for a direct comparison of their key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (USP) | Method 5 |
| Linearity Range (µg/ml) | 10-50[1] | 15-45[3] | 10-60[4] | 5.14-25.70[9] | 10-50[7] |
| Correlation Coefficient (r²) | 0.9999[1][2] | 0.9975[3] | >0.999 | 0.9998[9] | 1.0000[7] |
| Accuracy (% Recovery) | 98.8%-101.1%[1] | 99.66%[3] | 99.17% to 101.65%[4] | 98.3%[9] | 98.4–100.7%[7] |
| Precision (%RSD) | < 2%[1] | 0.46[3] | < 2%[4] | 0.56%[9] | < 2%[7] |
| LOD (µg/ml) | 0.204[1] | 2.08[3] | Not Reported | Not Reported | 0.29[7] |
| LOQ (µg/ml) | 0.673[1] | 6.03[3] | Not Reported | Not Reported | 0.89[7] |
| Retention Time (min) | 6.5[1] | 2.350[3] | Not Reported | Not Reported | 6.210[7] |
Visualizing the Workflow and Validation Logic
To better understand the processes involved in HPLC method validation, the following diagrams illustrate a typical experimental workflow and the logical dependencies between key validation parameters.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationships in HPLC method validation.
Objective Comparison and Discussion
Choosing the most suitable HPLC method depends on the specific analytical requirements, such as the need for high sensitivity, rapid sample throughput, or compliance with pharmacopeial standards.
-
Method 1 offers a good balance of simplicity and performance.[1][2] Its primary advantage is the use of a simple acetonitrile/water mobile phase, which is easy to prepare and reduces experimental variability. The retention time is relatively longer compared to some other methods.[1]
-
Method 2 is specifically developed for the simultaneous analysis of Levamisole and another anthelmintic, Albendazole.[3] The use of a buffered mobile phase at a controlled pH of 3.5 ensures consistent ionization and retention of the analytes.[3] Its LOQ is notably higher, making it less suitable for trace analysis.[3]
-
Method 3 provides a rapid analysis by using a high percentage of organic modifier (methanol) and a higher flow rate.[4][5] This can be advantageous for high-throughput screening. The use of ortho-phosphoric acid helps in achieving sharp peak shapes.[4]
-
Method 4 (USP Method) is the benchmark for regulatory compliance.[6] The gradient elution is designed to resolve potential impurities and degradation products, making it a robust stability-indicating method. However, gradient methods are generally more complex to set up and may require longer equilibration times between runs.[7]
-
Method 5 is another stability-indicating method that uses a C8 column, which can offer different selectivity compared to the more common C18 columns.[7][8] The high pH of the mobile phase can be beneficial for the retention and peak shape of basic compounds like Levamisole.[7]
Conclusion
The selection of an appropriate HPLC method for this compound detection should be guided by the specific analytical goals. For routine quality control, a simple isocratic method like Method 1 or Method 3 may be sufficient. When analyzing complex mixtures or for stability studies, a more robust gradient method such as the USP Method (Method 4) or the high-pH Method 5 would be more appropriate. Method 2 is the clear choice when simultaneous analysis with Albendazole is required.[3] It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles outlined by regulatory bodies such as the ICH.
References
- 1. researchgate.net [researchgate.net]
- 2. ijlsr.com [ijlsr.com]
- 3. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of levamisole hydrochloride syrup: Ingenta Connect [ingentaconnect.com]
A Comparative Efficacy Analysis of Levamisole Phosphate and Other Anthelmintics in Research Models
This guide provides a detailed comparison of the anthelmintic efficacy of Levamisole (B84282) phosphate (B84403) against other commonly used anthelmintics, including Ivermectin, Albendazole, and Praziquantel (B144689), within various research models. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of molecular mechanisms and experimental workflows.
Mechanisms of Action: A Molecular Overview
Understanding the distinct signaling pathways targeted by each anthelmintic is crucial for interpreting efficacy data and designing new therapeutic strategies.
Levamisole Phosphate: An imidazothiazole derivative, Levamisole acts as a selective agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematode muscle cells.[1][2] This action causes a continuous stimulation of the muscles, leading to a rapid, spastic paralysis.[1] The paralyzed worms are then expelled from the host's body.[1] Levamisole is also recognized for its immunomodulatory properties, enhancing T-cell function and stimulating the host's immune response.[2][3]
Ivermectin: A macrocyclic lactone, Ivermectin's primary mode of action involves binding with high affinity to glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[4][5] This binding increases the cell membrane's permeability to chloride ions, resulting in hyperpolarization of the cell.[4] The hyperpolarization leads to paralysis and ultimately the death of the parasite.[4][5] Mammals lack these glutamate-gated chloride channels, which contributes to Ivermectin's selective toxicity.[4]
Albendazole: As a member of the benzimidazole (B57391) class, Albendazole's mechanism involves binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[6] This binding action inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal components.[7] The disruption of microtubules severely impairs the parasite's ability to absorb glucose, leading to the depletion of glycogen (B147801) stores and a subsequent decrease in ATP production.[8][9] This energy deficit results in immobilization and death of the parasite.[9]
Praziquantel: The precise mechanism of Praziquantel is still under investigation, but it is known to profoundly disrupt calcium ion homeostasis in susceptible trematodes and cestodes.[10][11][12] It appears to interact with voltage-gated calcium channels on the parasite's cell surface, causing a rapid and massive influx of calcium ions.[11][12] This leads to intense muscular paralysis and damage to the worm's outer layer (tegument), exposing it to the host's immune system.[10][13]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies comparing the efficacy of this compound with other anthelmintics in different research models. Efficacy is primarily measured by the Fecal Egg Count Reduction (FECR) percentage.
Table 1: Efficacy in Small Ruminants (Sheep & Goats)
| Anthelmintic | Dose | Research Model | Primary Parasite(s) | Efficacy (FECR %) | Reference |
| Levamisole | 7.5 mg/kg (SC) | Sheep | Haemonchus contortus | 92.5% | [14] |
| Ivermectin | 0.2 mg/kg (SC) | Sheep | Haemonchus contortus | 91.34% | [14] |
| Levamisole + Ivermectin | 7.5 mg/kg + 0.2 mg/kg (SC) | Sheep | Haemonchus contortus | 99.37% | [14] |
| Levamisole | 7.5 mg/kg (SC) | Goats | Mixed GI Nematodes | 96% | [15] |
| Ivermectin | 0.2 mg/kg (SC) | Goats | Mixed GI Nematodes | 96% | [15] |
| Albendazole | 10 mg/kg (Oral) | Goats | Mixed GI Nematodes | 99% | [15] |
| Levamisole HCl | 7.5 mg/kg (Oral) | Goats | Mixed GI Nematodes | 85.07% | [16] |
| Ivermectin | 0.2 mg/kg (SC) | Goats | Mixed GI Nematodes | 86.75% | [16] |
| Albendazole | 7.5 mg/kg (Oral) | Goats | Mixed GI Nematodes** | 92.81% | [16] |
| Predominantly Haemonchus contortus, Trichostrongylus spp., Oesophagostomum spp.[15] | |||||
| **Predominantly Haemonchus spp., Trichostrongylus spp., Strongyloides spp.[16] |
Table 2: Efficacy in Aquatic and Canine Models
| Anthelmintic | Dose / Concentration | Research Model | Parasite(s) | Efficacy | Reference |
| Levamisole | 125 mg/L (24h bath) | Fish (Colossoma macropomum) | Monogeneans | 88.2% | [17] |
| Albendazole | 500 mg/L (24h bath) | Fish (Colossoma macropomum) | Monogeneans | 48.6% | [17] |
| Ivermectin | 200 mg/L (bath) | Fish (Colossoma macropomum) | Monogeneans | 100% in vitro, but toxic in vivo | [17] |
| Levamisole | 7.5 mg/kg (Oral) | Dogs | GI Nematodes | 93.23% (FECR) | [18] |
| Ivermectin | 0.2 mg/kg (SC) | Dogs | GI Nematodes | 97.15% (FECR) | [18] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy studies. Below are generalized protocols for common anthelmintic efficacy assays.
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for assessing anthelmintic efficacy in livestock and companion animals. It compares the fecal egg count before and after treatment to calculate the percentage reduction.
Methodology:
-
Animal Selection: Select a group of animals (e.g., 15-20 per treatment group) with naturally acquired gastrointestinal nematode infections and a fecal egg count above a predetermined threshold (e.g., 150 eggs per gram).
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Randomization: Randomly allocate animals to different treatment groups (e.g., Levamisole, Ivermectin, Albendazole) and an untreated control group.
-
Treatment Administration: Administer the specific anthelmintic to each group according to the manufacturer's recommended dosage and route. The control group receives a placebo or no treatment.
-
Post-Treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals.
-
Fecal Analysis: Quantify the number of eggs per gram (EPG) of feces for all samples using a standardized technique, such as the modified McMaster method.[19]
-
Calculation of Efficacy: Calculate the FECR percentage using the formula: FECR % = (1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)) * 100 (Note: Calculations are typically based on group arithmetic or geometric means compared to the control group).
Protocol 2: In Vivo Efficacy Assay in a Mouse Model
This protocol outlines a general procedure for testing anthelmintic efficacy against a specific parasite infection in a laboratory mouse model.[20][21]
Methodology:
-
Animal Infection: Laboratory mice (e.g., Swiss albino) are artificially infected with a known number of infective-stage parasites (e.g., 80 Schistosoma mansoni cercariae or 100 Syphacia obvelata eggs).
-
Pre-patent Period: The infection is allowed to establish for a period corresponding to the parasite's life cycle (e.g., 49 days post-infection for S. mansoni).
-
Grouping and Treatment: Infected mice are randomly assigned to treatment and control groups (n=5-10 per group). Treatment groups receive the test compound (e.g., Levamisole) at a specific dose (e.g., 10 mg/kg) and route (e.g., oral gavage) for a defined period (e.g., 5 consecutive days). The control group receives the vehicle only.
-
Necropsy and Worm Count: At a set time post-treatment (e.g., 14 days), mice are euthanized. Adult worms are recovered from the relevant organs (e.g., mesenteric veins for S. mansoni, cecum for S. obvelata), counted, and sexed.
-
Efficacy Calculation: Efficacy is determined by the percentage reduction in the mean worm burden of the treated group compared to the untreated control group. Worm Reduction % = (1 - (Mean Worm Count Treated / Mean Worm Count Control)) * 100
Protocol 3: In Vitro Anthelmintic Assay
In vitro assays are crucial for initial high-throughput screening of potential anthelmintic compounds.[17][20]
Methodology:
-
Parasite Collection: Adult worms are collected from a freshly euthanized, infected host animal and washed in a suitable buffer (e.g., Phosphate Buffered Saline).
-
Assay Setup: Live, motile worms are placed individually or in small groups into wells of a multi-well plate containing culture medium (e.g., RPMI-1640).
-
Compound Exposure: Test compounds (e.g., Levamisole) and a reference drug (e.g., Albendazole) are added to the wells at various concentrations. A negative control group contains only the culture medium and vehicle.
-
Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2).
-
Efficacy Evaluation: The viability and motility of the worms are observed at regular time intervals (e.g., 1, 6, 12, 24 hours). Efficacy is determined by the time taken to cause paralysis or death of the worms at different concentrations. The results can be used to calculate an EC50 (half-maximal effective concentration).
References
- 1. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. Albendazole - Wikipedia [en.wikipedia.org]
- 8. PathWhiz [pathbank.org]
- 9. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 10. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 12. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. luvas.edu.in [luvas.edu.in]
- 15. Effectiveness Evaluation of Levamisole, Albendazole, Ivermectin, and Vernonia amygdalina in West African Dwarf Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Albendazole, levamisole and ivermectin are effective against monogeneans of Colossoma macropomum (Pisces: Serrasalmidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veteringroup.us [veteringroup.us]
- 19. academicjournals.org [academicjournals.org]
- 20. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Evaluating the Synergistic Effects of Levamisole Phosphate with Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282), an immunomodulatory agent, has been investigated for its potential to enhance the efficacy of conventional chemotherapy in various malignancies. This guide provides an objective comparison of the synergistic effects of Levamisole phosphate (B84403) when combined with different chemotherapeutic agents, supported by clinical and preclinical experimental data. While initial studies in colorectal cancer showed promise, the overall picture of Levamisole's utility as a synergistic agent is nuanced, with varying degrees of success across different cancer types and chemotherapy regimens. This document aims to summarize the key findings, present the data in a structured format, and provide insights into the underlying mechanisms and experimental approaches.
Clinical Efficacy of Levamisole in Combination with Chemotherapeutics
The clinical utility of Levamisole as an adjuvant to chemotherapy has been explored in several cancer types, with the most significant body of evidence in colorectal cancer. Other areas of investigation include multiple myeloma, breast cancer, lung cancer, and ovarian cancer, with mixed results.
Colorectal Cancer
The combination of Levamisole with 5-fluorouracil (B62378) (5-FU) was historically a standard adjuvant treatment for Duke's C colon cancer. Several clinical trials have evaluated this combination, with some demonstrating a significant survival advantage.
Table 1: Clinical Trial Data for Levamisole and 5-FU in Colorectal Cancer
| Trial/Study | Treatment Arms | Key Findings |
| Windle et al. | 1. Surgery + Supportive Care (Control)2. Surgery + 5-FU3. Surgery + 5-FU + Levamisole | At 5 years, the tumor recurrence mortality rates were 52% in the control group, 44% in the 5-FU group, and 32% in the 5-FU/Levamisole group, indicating a significant survival advantage for the combination therapy.[1][2] |
| Moertel et al. (Intergroup Study) | 1. Observation2. Levamisole alone3. Levamisole + 5-FU | For patients with Stage C disease, Levamisole plus 5-FU reduced the risk of cancer recurrence by 41% and the overall death rate by 33%. Levamisole alone showed no detectable effect.[3] |
| German Adjuvant Trial | 1. 5-FU + Levamisole2. 5-FU + Levamisole + Folinic Acid (FA)3. 5-FU + Levamisole + Interferon-α (IFN-α) | The 5-year overall survival was 60.5% for 5-FU + Levamisole and 72.0% for 5-FU + Levamisole + FA, showing that the addition of folinic acid improved survival.[4] |
Multiple Myeloma
In the context of multiple myeloma, Levamisole has been investigated as a maintenance therapy to prolong remission and improve survival.
Table 2: Clinical Trial Data for Levamisole in Multiple Myeloma
| Trial/Study | Treatment Arms | Key Findings |
| Southwest Oncology Group (SWOG) Study | 1. Maintenance chemotherapy alone2. Maintenance chemotherapy + Levamisole | The survival from the start of maintenance therapy was longer in patients receiving the added Levamisole compared to chemotherapy alone (p = 0.01).[5] Earlier in the same study, aggressive alternating combination chemotherapy (including vincristine, doxorubicin (B1662922), alkylating agents, and prednisone) resulted in a higher remission rate (53% vs 32%) and a longer median survival (43 months vs 23 months) compared to conventional chemotherapy.[5] |
| SWOG Study 7927/28 | 1. VMCP-VBAP2. VMCP-VBAP + Levamisole3. VCP4. VCP + Levamisole | Patients receiving the more aggressive VMCP-VBAP regimen had a higher response rate (≥75% regression) compared to the VCP regimen (54% and 44% vs 28%). However, Levamisole did not improve response rates or survival duration in this induction therapy setting.[6] |
Breast Cancer
The evidence for Levamisole's synergy in breast cancer is less definitive, with some studies suggesting a benefit while others show no significant effect.
Table 3: Clinical Trial Data for Levamisole in Breast Cancer
| Trial/Study | Treatment Arms | Key Findings |
| Klefström et al. | 1. Doxorubicin + Vincristine + Cyclophosphamide + Placebo2. Doxorubicin + Vincristine + Cyclophosphamide + Levamisole | The Levamisole-treated group showed higher response rates (63% vs 47%) and a significantly longer survival.[7][8] |
| Southeastern Cancer Study Group Trial | 1. Cyclophosphamide + Doxorubicin + 5-FU + Placebo2. Cyclophosphamide + Doxorubicin + 5-FU + Levamisole | No significant difference in response rate, duration of disease control, or survival was observed between the two groups for good-risk metastatic breast cancer.[9] |
| Danish Breast Cancer Cooperative Group (DBCG) 77B | 1. No systemic therapy2. Levamisole3. Oral cyclophosphamide4. CMF | No significant differences were observed in invasive disease-free survival or overall survival between the Levamisole arm and the control arm.[10] |
Lung Cancer
Clinical trials investigating Levamisole in combination with chemotherapy for lung cancer have generally yielded disappointing results.
Table 4: Clinical Trial Data for Levamisole in Lung Cancer
| Trial/Study | Treatment Arms | Key Findings |
| Veterans Administration Lung Cancer Group Study | 1. Cyclophosphamide + CCNU2. Cyclophosphamide + CCNU + Levamisole | Levamisole had a negative influence on survival. Patients receiving 150 mg/m² of Levamisole had a shorter median time to treatment failure, a lower response rate, and a shorter median survival.[11] |
| Holsti et al. | 1. Polychemotherapy + Radiotherapy + Placebo2. Polychemotherapy + Radiotherapy + Levamisole | The median survival time was 36 weeks in the control group and 52 weeks in the Levamisole group. For a selected group of patients, the median survival was 36 weeks for control and 64 weeks for the Levamisole group.[12] |
| Amery et al. | 1. Placebo2. Levamisole | In resectable lung cancer, Levamisole treatment was expected to prolong the disease-free interval and survival time, particularly in patients with more advanced tumors at the time of resection.[13] |
| Randomized Trial in Advanced Lung Cancer | 1. MACC chemotherapy2. MACC + Levamisole3. MACC + Corynebacterium parvum | No significant differences in overall response rate and survival time among the three treatment groups. Objective response rates were 41% for MACC alone and 39% for MACC + Levamisole, with median survival times of 230 and 257 days, respectively.[14] |
Ovarian Cancer
The use of Levamisole in ovarian cancer has not shown a clinical benefit and may even be detrimental in some cases.
Table 5: Clinical Trial Data for Levamisole in Ovarian Cancer
| Trial/Study | Treatment Arms | Key Findings |
| Khoo et al. | 1. Cytotoxic chemotherapy + Placebo2. Cytotoxic chemotherapy + Levamisole | No significant differences in the survival curve and mean duration of survival between the two groups. For patients with Stage II disease, the survival rate was progressively much lower in the Levamisole-treated group.[15] |
| Randomized Comparison | 1. Melphalan2. Melphalan (B128) + Hexamethylmelamine | No overall difference in survival was found between the two regimens for patients with persistent disease after doxorubicin and cisplatin (B142131).[16] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of Levamisole's synergistic effects.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Levamisole in combination with a chemotherapeutic agent on cancer cell lines.
Methodology:
-
Cell Culture: Human colon cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Levamisole phosphate and the chemotherapeutic agent (e.g., 5-FU) are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of Levamisole alone, the chemotherapeutic agent alone, or a combination of both for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Data Analysis: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The synergistic effect is often quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of Levamisole in combination with a chemotherapeutic agent.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are used. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Levamisole alone, chemotherapeutic agent alone, and the combination).
-
Drug Administration: Levamisole is typically administered orally or via intraperitoneal injection, while the chemotherapeutic agent is administered according to its established protocol (e.g., intravenous or intraperitoneal injection). Treatment is usually given for a specified period (e.g., 2-4 weeks).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival analysis. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of Levamisole with chemotherapeutics are thought to be mediated through multiple mechanisms, primarily its immunomodulatory properties and potential direct effects on tumor cells and their microenvironment.
Immunomodulation
Levamisole is known to restore depressed immune function. It can enhance the activity of T-cells and phagocytes, which may contribute to an improved anti-tumor immune response when combined with chemotherapy that can induce immunogenic cell death.
Modulation of RNA Synthesis
Preclinical studies have suggested that Levamisole may interact with 5-FU at the level of RNA activity. It has been proposed that Levamisole can offset the general suppression of RNA synthesis caused by 5-FU, while both agents contribute to an increase in messenger RNAs for Class I Human Leukocyte Antigens, potentially enhancing the immune recognition of tumor cells.
Diagram of Proposed Synergistic Mechanism of Levamisole and 5-FU
Caption: Proposed mechanism of synergy between 5-FU and Levamisole.
Experimental Workflow for Evaluating Synergy
A typical workflow for evaluating the synergistic effects of Levamisole with a chemotherapeutic agent involves a multi-step process, from initial in vitro screening to in vivo validation.
Diagram of Experimental Workflow
Caption: A standard workflow for preclinical evaluation of drug synergy.
Conclusion
The evaluation of this compound as a synergistic agent with chemotherapeutics presents a complex picture. While the combination with 5-FU demonstrated a clear survival benefit in adjuvant therapy for a subset of colorectal cancer patients, its efficacy has not been consistently replicated with other chemotherapeutic agents or in other cancer types. In some instances, such as in certain lung and ovarian cancer trials, the addition of Levamisole did not provide any benefit and was even associated with negative outcomes.
For researchers and drug development professionals, these findings underscore the importance of a targeted approach to combination therapies. The immunomodulatory properties of Levamisole suggest that its synergistic potential may be most pronounced in tumors where the immune microenvironment plays a critical role. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from such a combination and to further elucidate the molecular mechanisms underlying its synergistic or antagonistic interactions with different chemotherapeutic agents. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new combination therapies involving Levamisole or other immunomodulators.
References
- 1. Five year results of a randomized trial of adjuvant 5-fluorouracil and levamisole in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Levamisole and fluorouracil for adjuvant therapy of resected colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase of Survival Benefit in Advanced Resectable Colon Cancer by Extent of Adjuvant Treatment: Results of a Randomized Trial Comparing Modulation of 5-FU + Levamisole With Folinic Acid or With Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternating combination chemotherapy and levamisole improves survival in multiple myeloma: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved survival duration with combination chemotherapy induction for multiple myeloma: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole in the treatment of advanced breast cancer. A ten-year follow-up of a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of levamisole immunotherapy and polychemotherapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ineffectiveness of levamisole in prolonging remission or survival of women treated with cyclophosphamide, doxorubicin, and 5-fluorouracil for good-risk metastatic breast carcinoma: a Southeastern Cancer Study Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide, methotrexate, and fluorouracil; oral cyclophosphamide; levamisole; or no adjuvant therapy for patients with high-risk, premenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levamisole as an adjuvant to chemotherapy in extensive bronchogenic carcinoma: a Veterans Administration Lung Cancer Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effect of levamisole on non-resected lung cancer--the results of randomized controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Final results of a multicenter placebo-controlled levamisole study of resectable lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemotherapy versus chemoimmunotherapy with levamisole or Corynebacterium parvum in advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levamisole as adjuvant to chemotherapy of ovarian cancer. Results of a randomized trial and 4-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Second-line chemotherapy of stage III-IV ovarian carcinoma: a randomized comparison of melphalan to melphalan and hexamethylmelamine in patients with persistent disease after doxorubicin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole's Dichotomous Impact: A Comparative Analysis on Adherent and Suspension Cells
For Immediate Release
This guide provides a comprehensive comparison of the effects of Levamisole (B84282), an immunomodulatory agent, on adherent and suspension cell types. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Levamisole's cellular mechanisms and guide future research. This document synthesizes experimental data on Levamisole's impact on cell proliferation, viability, adhesion, and underlying signaling pathways, presenting the findings in a comparative framework.
Executive Summary
Levamisole exhibits distinct and often contrasting effects on adherent and suspension cells. In suspension cells, particularly immune cells like lymphocytes and myeloma cell lines, Levamisole predominantly demonstrates anti-proliferative and cytotoxic effects, often inducing apoptosis.[1][2] Conversely, in the context of adherent cells, such as colon cancer cell lines, Levamisole has been shown to modulate cell surface molecule expression, leading to increased adhesion of immune cells.[3][4] The mechanisms of action appear to be cell-type specific, involving pathways such as the p53-dependent DNA damage response in T-cells and the regulation of adhesion molecules in colon cancer cells.[2][3][4]
Comparative Data on Levamisole's Effects
The following tables summarize the quantitative data from various studies on the effects of Levamisole on different cell lines.
Table 1: Effects of Levamisole on Suspension Cells
| Cell Line | Cell Type | Assay | Effect | Effective Concentration | Reference |
| RPMI 8226 | Human Multiple Myeloma | MTT Assay | Inhibition of proliferation, cytotoxicity | Dose-dependent | [1] |
| U266B1 | Human Multiple Myeloma | MTT Assay, Trypan Blue | Inhibition of proliferation, cytotoxicity | Dose-dependent | [1] |
| Human CD4+ T-cells | Human T-lymphocytes | CFSE Assay | Decreased proliferation | 1 mM | [2][5] |
| Human CD8+ T-cells | Human T-lymphocytes | CFSE Assay | Decreased proliferation | 1 mM | [5] |
| Human peripheral blood lymphocytes | Human lymphocytes | Proliferation Assay | Enhanced proliferation | Low concentrations | [6] |
| Human peripheral blood lymphocytes | Human lymphocytes | Proliferation Assay | Inhibited proliferation | High concentrations | [6] |
| Porcine peripheral blood lymphoid cells | Pig immune cells | Flow Cytometry | Increased proportions of CD4+, CD8+, and CD21+ cells | 2.5 mg/kg body weight (in vivo) | [7] |
Table 2: Effects of Levamisole on Adherent Cells
| Cell Line | Cell Type | Assay | Effect | Effective Concentration | Reference |
| HT-29 | Human Colon Adenocarcinoma | Cell Adhesion Assay | Increased adhesion of THP-1 and HL-60 cells | 1 µg/mL | [3][4] |
| LoVo | Human Colon Adenocarcinoma | Cell Adhesion Assay | Increased adhesion of HL-60 cells | 0.1 µg/mL | [3][4] |
| HCT-15 | Human Colon Adenocarcinoma | Cell Adhesion Assay | Increased adhesion of HL-60 cells | 0.01 µg/mL | [3][4] |
| SW-620 | Human Colon Adenocarcinoma | Cell Adhesion Assay | Increased adhesion of THP-1 cells | 1 µg/mL | [3] |
| HT-29 | Human Colon Adenocarcinoma | Enzyme Immunoassay | Increased expression of VCAM-1, ICAM-1, LFA-1 | 1 µg/mL | [4] |
| LoVo | Human Colon Adenocarcinoma | Enzyme Immunoassay | Increased expression of MHC class I, LFA-1 | 0.1 - 1 µg/mL | [4] |
| HCT-15 | Human Colon Adenocarcinoma | Enzyme Immunoassay | Increased expression of MHC class I | 0.1 - 1 µg/mL | [4] |
| Human Microvascular Endothelial Cells (HMVECs) | Human Endothelial Cells | Cytotoxicity Assay | Endothelial cell cytotoxicity (mediated by NETs) | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assays
1. MTT Assay: This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight (for adherent cells).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Levamisole or a vehicle control.
-
Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Readout: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the effect on cell proliferation.[9]
2. BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU).
-
Cell Seeding and Treatment: Cells are seeded and treated with Levamisole as described for the MTT assay.
-
BrdU Labeling: BrdU labeling solution is added to each well and incubated for 2-24 hours.
-
Detection: Cells are fixed, and an anti-BrdU antibody conjugated to an enzyme or fluorophore is added to detect the incorporated BrdU.
-
Substrate Addition and Readout: The appropriate substrate is added, and the absorbance or fluorescence is measured.[9]
3. CFSE Staining Assay: This assay measures cell division by tracking the progressive halving of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.
-
Cell Staining: Cells are resuspended in a protein-free buffer and incubated with CFSE. The staining is quenched with a complete medium.
-
Cell Seeding and Treatment: Stained cells are seeded and treated with Levamisole.
-
Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 3-7 days).
-
Analysis: The CFSE fluorescence intensity is analyzed by flow cytometry. Each peak in the histogram represents a successive generation of cell division.[2][9]
Cell Adhesion Assay
This assay quantifies the adhesion of one cell type to another.
-
Cell Culture: Adherent tumor cell lines are cultured in the presence of various concentrations of Levamisole or a vehicle control.
-
Leukocyte Labeling: Suspension myeloid cells (e.g., THP-1, HL-60) are labeled with a fluorescent dye.
-
Co-incubation: The labeled leukocytes are added to the wells containing the treated adherent cells and incubated to allow for adhesion.
-
Washing: Non-adherent leukocytes are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent leukocytes is measured to determine the percentage of adhesion.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by Levamisole and a general experimental workflow.
Caption: A generalized workflow for in vitro cell-based assays.
References
- 1. Anti-proliferative effect of levamisole on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Levamisole effects on major histocompatibility complex and adhesion molecule expression and on myeloid cell adhesion to human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Levamisole Phosphate
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is as crucial as the innovative work conducted in the laboratory. Levamisole phosphate (B84403), a widely used anthelmintic agent in research, requires careful handling and disposal to mitigate potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Levamisole Phosphate. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye protection.[1][2] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[3] In case of accidental swallowing, medical help should be sought immediately.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to ensure environmental protection and public health.[4] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] Additionally, specific regulations such as the EPA's Subpart P provide standards for the management of hazardous waste pharmaceuticals by healthcare facilities.[4][6] It is crucial to be aware of and compliant with both federal and any more stringent state or local regulations.[5]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This process is designed to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste containing this compound. This includes pure chemical, expired reagents, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate from General Waste: Do not mix this compound waste with non-hazardous laboratory or municipal trash. It should be collected in a designated, properly labeled hazardous waste container.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use secure, leak-proof, and clearly labeled containers for collecting this compound waste. For solid waste, a robust, sealable drum or container is suitable.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The label should also include the accumulation start date and any other information required by your institution's environmental health and safety (EHS) department.
3. On-site Accumulation and Storage:
-
Designated Accumulation Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Follow Accumulation Limits: Adhere to the hazardous waste generator status requirements of your facility, which dictate the maximum amount of waste that can be accumulated on-site and the timeframe for its removal.
4. Arrange for Professional Disposal:
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2] These companies are equipped to transport and treat chemical waste in accordance with federal and state regulations.
-
Incineration is the Preferred Method: The standard and recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility.[4] This process ensures the complete destruction of the active chemical compounds.
-
Avoid Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[4] Improper disposal can lead to environmental contamination of soil and water.[5]
Quantitative Hazard Data for Levamisole
For a clearer understanding of the hazard profile of Levamisole, the following table summarizes its key classifications based on available Safety Data Sheets.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3] |
| Reproductive Toxicity | Category 2 | Suspected of damaging the unborn child.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Blood, Testis) through prolonged or repeated exposure if swallowed.[1][2] |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | Harmful to aquatic life with long lasting effects.[3][7] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of regulatory guidelines and safety data sheets and do not stem from a specific experimental protocol for disposal. The core methodology is to treat this compound as a hazardous chemical waste and manage it through a licensed disposal service, with incineration being the final step. This approach is consistent with the EPA's regulations for pharmaceutical waste.[4]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Levamisole Phosphate
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Levamisole phosphate (B84403). Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to Levamisole phosphate. The following table summarizes the recommended PPE based on established safety data sheets.
| PPE Category | Recommended Equipment | Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][2][3][4] A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][4] | Ensure eyewear conforms to recognized standards such as EN 166 (EU) or NIOSH (US).[3] |
| Skin and Body Protection | A laboratory coat or work uniform is required.[1][2] For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or disposable suits should be used to prevent skin contact.[1][2] | Consider double gloving for enhanced protection.[1][2] |
| Hand Protection | Chemical-resistant gloves are mandatory.[2][3] | Important: No specific breakthrough time data for this compound with common glove materials was found. It is crucial to select gloves made of materials known to be resistant to a broad range of chemicals, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if contact with the chemical is suspected.[5] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6] |
| Respiratory Protection | Use in a well-ventilated area is essential.[3][7] If adequate local exhaust ventilation is not available, or if dust generation is likely, a NIOSH/MSHA-approved respirator should be worn.[2] For situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplied respirator is recommended.[2] | Follow OSHA respirator regulations (29 CFR 1910.134).[2] |
Operational Plan: Weighing and Dissolving this compound
This protocol outlines the standard operating procedure for the safe weighing and dissolving of this compound powder.
Materials:
-
This compound powder
-
Appropriate solvent
-
Enclosed analytical balance or a balance within a chemical fume hood
-
Weighing paper or boat
-
Spatula
-
Beaker or flask
-
Stir bar and stir plate (if necessary)
-
Wash bottle with solvent
-
Waste container
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Don all required PPE as detailed in the table above.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
-
Weighing:
-
If using an analytical balance outside of a fume hood, employ the "weighing by difference" method to minimize exposure.
-
Place a clean, empty, and labeled container (e.g., a vial or beaker) on the balance and tare it.
-
Move the tared container into the chemical fume hood.
-
Carefully add the this compound powder to the container using a clean spatula. Avoid generating dust.
-
Securely close the primary container of this compound.
-
Seal the container with the weighed powder and move it back to the balance to record the final weight.
-
Alternatively, if the balance is inside a fume hood, you can directly weigh the powder onto a weigh boat or paper and then transfer it to your vessel.
-
-
Dissolving:
-
Perform all dissolution steps within the chemical fume hood.
-
Place the vessel containing the weighed this compound on a stir plate if needed.
-
Slowly add the desired solvent to the vessel.
-
If necessary, use a stir bar to facilitate dissolution.
-
Rinse any residual powder from the weigh boat or paper into the vessel using a small amount of the solvent.
-
-
Cleanup:
-
Wipe down the spatula and work surfaces with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated disposables (e.g., weigh paper, gloves) in a designated hazardous waste container.
-
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous waste.[2] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour this compound solutions down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[6]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
Emergency Spill Response Workflow
In the event of a this compound spill, follow the established procedure outlined in the workflow below to ensure a safe and effective cleanup.
References
- 1. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetlexicon.com [vetlexicon.com]
- 3. This compound | 32093-35-9 [chemicalbook.com]
- 4. This compound | C11H15N2O4PS | CID 198119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS - 32093-35-9 | Axios Research [axios-research.com]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. This compound CAS#: 32093-35-9 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
